Product packaging for 4,8-Dinitroquinoline(Cat. No.:CAS No. 32110-66-0)

4,8-Dinitroquinoline

Cat. No.: B15479523
CAS No.: 32110-66-0
M. Wt: 219.15 g/mol
InChI Key: IYEBZWRBENQZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,8-Dinitroquinoline is a useful research compound. Its molecular formula is C9H5N3O4 and its molecular weight is 219.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O4 B15479523 4,8-Dinitroquinoline CAS No. 32110-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32110-66-0

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

4,8-dinitroquinoline

InChI

InChI=1S/C9H5N3O4/c13-11(14)7-4-5-10-9-6(7)2-1-3-8(9)12(15)16/h1-5H

InChI Key

IYEBZWRBENQZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nitro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties

The following table summarizes the core chemical properties of several nitro-substituted quinolines. This comparative data can provide insights into the expected properties of 4,8-Dinitroquinoline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
8-Nitroquinoline C₉H₆N₂O₂174.16[1][2]89-91[2]607-35-2[2]
4-Nitroquinoline C₉H₆N₂O₂174.16[3]Not Available3741-15-9[3]
8-Hydroxy-5-nitroquinoline C₉H₆N₂O₃190.16181-1834008-48-4[4]
4-Methyl-8-nitroquinoline C₁₀H₈N₂O₂188.18[5]Not Available2801-29-8[5]
5,8-dimethoxy-4-nitroquinoline C₁₁H₁₀N₂O₄234.211[6]Not AvailableNot Available[6]
8-Hydroxy-5,7-dinitroquinoline Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Synthesis of Nitroquinolines:

The synthesis of nitro-substituted quinolines typically involves nitration reactions of the parent quinoline or its derivatives. The specific conditions and reagents can be tailored to achieve the desired substitution pattern.

Example 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup reaction)

A classic method for synthesizing quinolines, the Skraup reaction, can be adapted for nitro-substituted precursors. For the synthesis of 6-methoxy-8-nitroquinoline, the following procedure is reported:

  • A homogenous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.[7]

  • Concentrated sulfuric acid is added dropwise to the mixture with good mechanical stirring, causing a spontaneous temperature rise to 65-70°C.[7]

  • The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.[7]

  • After water removal, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.[7]

  • The reaction temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.[7]

  • The reaction mixture is cooled, diluted with water, and then neutralized with concentrated ammonium hydroxide.[7]

  • The crude product is collected by filtration and purified by recrystallization from chloroform with decolorizing carbon.[7]

Example 2: Synthesis of 8-Hydroxy-5,7-dinitroquinoline

The dinitration of 8-hydroxyquinoline can be achieved using dilute nitric acid.

  • 8-hydroxyquinoline or 8-hydroxy-5-nitroquinoline is boiled with 0-5% nitric acid.[8] This process yields 5,7-dinitro-8-hydroxyquinoline.[8]

  • Alternatively, nitrous acid (around 0-5%) can also be used to obtain the same dinitro compound.[8]

Example 3: Selective Reduction of 8-hydroxy-5,7-dinitroquinoline

Selective reduction of one nitro group in a dinitro compound can be a useful synthetic step.

  • The chemoselective reduction of the ortho-nitro group in 8-hydroxy-5,7-dinitroquinoline can be achieved using Na₂S in a mixture of water and DMSO.[9]

  • The reaction proceeds at 70-80°C and is complete within 30 minutes.[9]

  • Alternatively, catalytic hydrogenation using 0.8% Pd/C can also be employed for this selective reduction.[9]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, data for related compounds like 4-Nitroquinoline can provide an indication of the expected spectral characteristics.

4-Nitroquinoline:

  • Mass Spectrometry (GC-MS): The NIST library entry for 4-Nitroquinoline shows a top peak at m/z 128, a second highest at m/z 101, and a third highest at m/z 174.[3]

  • ¹³C NMR Spectra: ¹³C NMR data is available and can be accessed through spectral databases like SpectraBase.[3]

Biological Activity and Signaling Pathways

Several nitroquinoline derivatives are known to possess significant biological activity. A prominent example is 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen.

4-Nitroquinoline 1-oxide (4NQO):

4NQO is known to exert its carcinogenic effects through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[10][11][12]

  • Mechanism of Action: The carcinogenicity of 4NQO is initiated by the enzymatic reduction of its nitro group to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogenic metabolite.[10] This metabolite can then react with DNA to form stable quinoline monoadducts.[10]

  • ROS Generation: 4NQO treatment leads to the formation of superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals.[10][11][12] This oxidative stress results in the production of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[10][11][12]

  • Cellular Effects: The generation of ROS and depletion of glutathione (GSH) are important factors in the genotoxicity of 4NQO.[10][12] Antioxidants like catalase can reduce the formation of 8OHdG induced by 4NQO.[10]

Below is a diagram illustrating the proposed signaling pathway for 4NQO-induced DNA damage.

4NQO_Signaling_Pathway 4NQO 4NQO Enzymatic_Reduction Enzymatic Reduction 4NQO->Enzymatic_Reduction ROS_Generation Reactive Oxygen Species (ROS) Generation 4NQO->ROS_Generation 4HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) Enzymatic_Reduction->4HAQO DNA_Adducts DNA Adducts 4HAQO->DNA_Adducts Superoxide Superoxide ROS_Generation->Superoxide H2O2 H₂O₂ ROS_Generation->H2O2 Hydroxyl_Radicals Hydroxyl Radicals ROS_Generation->Hydroxyl_Radicals Oxidative_DNA_Damage Oxidative DNA Damage (8OHdG) Superoxide->Oxidative_DNA_Damage H2O2->Oxidative_DNA_Damage Hydroxyl_Radicals->Oxidative_DNA_Damage Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Oxidative_DNA_Damage->Carcinogenesis

Caption: Proposed signaling pathway of 4-Nitroquinoline 1-oxide (4NQO) induced carcinogenesis.

Other Biologically Active Nitroquinolines:

  • 8-Hydroxy-5-nitroquinoline (Nitroxoline): This compound is an antimicrobial agent that is effective against urinary tract infections caused by gram-negative bacilli. It is also being investigated as a potent anti-cancer agent.[13] Nitroxoline selectively suppresses the synthesis of bacterial DNA and forms complexes with metal-containing enzymes in microbial cells.[14]

  • Quinoline Derivatives in General: The quinoline scaffold is present in numerous biologically active molecules with a wide range of properties, including antimalarial, antibacterial, anti-inflammatory, and anticancer activities.[15]

Reactivity and Stability

Based on the safety data sheets of related nitroquinoline compounds, the following general reactivity and stability information can be inferred:

  • Stability: Nitroquinoline compounds are generally stable under normal conditions.[1]

  • Conditions to Avoid: Incompatible products should be avoided.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with nitroquinolines.[1]

  • Hazardous Decomposition Products: Upon decomposition, nitroquinolines can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

This technical guide provides a summary of the available information on the chemical properties of nitro-substituted quinolines. While specific data for this compound is lacking, the information on related compounds offers a valuable starting point for researchers and scientists in the field. Further experimental investigation is necessary to fully characterize the properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 4,8-Dinitroquinoline. Due to the limited availability of direct experimental data for this specific dinitro-isomer, this document leverages data from closely related and well-characterized mono-nitroquinoline analogues, namely 4-nitroquinoline and 8-nitroquinoline, to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving nitro-substituted quinoline scaffolds.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of nitro groups to the quinoline core can profoundly influence its physicochemical properties and pharmacological effects. This compound, a dinitro-substituted derivative, represents a molecule of interest for which detailed characterization is not widely available in the public domain. This guide aims to consolidate the known information on related compounds to build a predictive profile for this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a quinoline core substituted with two nitro groups at positions 4 and 8.

Caption: Molecular structure of this compound.

Chemical Identifiers
Identifier4-Nitroquinoline8-Nitroquinoline
IUPAC Name 4-nitroquinoline[1]8-nitroquinoline
CAS Number 3741-15-9[1]607-35-2[2]
Molecular Formula C₉H₆N₂O₂[1]C₉H₆N₂O₂
Molecular Weight 174.16 g/mol [1]174.16 g/mol
SMILES C1=CC=C2C(=C1)C(=CC=N2)--INVALID-LINK--[O-][1]C1=CC=C2C(=C1)N=CC=C2--INVALID-LINK--[O-]
InChI InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H[1]InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H[2]

For This compound , the predicted identifiers are:

IdentifierThis compound
Molecular Formula C₉H₅N₃O₄
Molecular Weight 219.16 g/mol

A CAS number of 14753-19-6 is assigned to Quinoline, 4,8-dinitro-, 1-oxide , a closely related N-oxide derivative.[3]

Experimental Protocols

Proposed Synthetic Pathway

Direct synthesis of this compound is not well-documented. Standard nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Achieving a 4,8-disubstituted pattern would likely require a more targeted approach. A plausible synthetic route could involve the nitration of a pre-substituted quinoline. For instance, the nitration of 8-nitroquinoline under forcing conditions might introduce a second nitro group. Alternatively, a multi-step synthesis starting from a different precursor could be employed.

The synthesis of the related Quinoline, 4,8-dinitro-, 1-oxide has been reported from the nitration of quinoline 1-oxide or 8-nitroquinoline N-oxide.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Nitration cluster_product Product Quinoline Quinoline 8-Nitroquinoline 8-Nitroquinoline Nitration Nitrating Agent (e.g., HNO3/H2SO4) 8-Nitroquinoline->Nitration Forced Conditions 4_8_Dinitroquinoline This compound Nitration->4_8_Dinitroquinoline

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Comparative Data)

The following table summarizes the known physicochemical properties of 4-nitroquinoline and 8-nitroquinoline. These values can serve as a reference for predicting the properties of this compound.

Property4-Nitroquinoline8-Nitroquinoline
Melting Point Not available88-90 °C
Boiling Point Not availableNot available
XLogP3 2.1[1]2.1

Spectroscopic Data (Comparative Analysis)

Direct spectroscopic data for this compound is not available. This section provides data for the mono-nitro analogues to serve as a reference for expected spectral features.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 219.

Table: Key Mass Spectral Fragments for Mono-Nitroquinolines

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Nitroquinoline 174[1]128, 101[1]
8-Nitroquinoline 174128, 116, 101
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for the nitro groups and the quinoline ring system.

Table: Characteristic IR Absorption Bands for Nitro-Aromatic Compounds

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch 3100 - 3000
Aromatic C=C stretch 1600 - 1450
Asymmetric NO₂ stretch 1550 - 1500
Symmetric NO₂ stretch 1355 - 1335
C-N stretch 870 - 830
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed structural information. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two nitro groups. Predicting the exact chemical shifts without experimental data is challenging, but the following table for 4-nitroquinoline provides a reference.

Table: Predicted ¹³C NMR Chemical Shifts for 4-Nitroquinoline

Carbon AtomChemical Shift (ppm)
C2151.2
C3122.5
C4149.3
C4a124.9
C5129.8
C6126.8
C7131.5
C8123.8
C8a148.1

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_activity Biological Evaluation Start Select Starting Material (e.g., 8-Nitroquinoline) React Perform Nitration Reaction Start->React Purify Purify Product (e.g., Crystallization, Chromatography) React->Purify MS Mass Spectrometry (MS) - Confirm Molecular Weight Purify->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity Purify->NMR IR IR Spectroscopy - Identify Functional Groups Purify->IR Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purify->Screening

Caption: Logical workflow for the synthesis and analysis of this compound.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a foundational understanding of its molecular structure and predicted properties based on a comparative analysis of its mono-nitro analogues. The provided synthetic strategies and analytical workflows offer a roadmap for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the physicochemical and biological properties of this compound.

References

In-Depth Technical Guide: The Elusive Case of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, synthesis, and characterization of 4,8-dinitroquinoline. This suggests that this specific isomer is not a readily synthesized or commonly studied compound within the extensive family of quinoline derivatives. Therefore, this guide will instead focus on the well-documented synthesis and properties of a related compound, 5,7-dinitroquinoline, to provide researchers, scientists, and drug development professionals with a detailed technical overview of a representative dinitroquinoline.

While direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, the synthesis of dinitroquinolines often requires more specific strategies and starting materials. The following sections will detail the established methodologies for the preparation of 5,7-dinitroquinoline, present its known quantitative data, and outline its reactivity, providing a valuable reference for researchers working with nitrated heterocyclic compounds.

Synthesis of 5,7-Dinitroquinoline

The preparation of 5,7-dinitroquinoline is most commonly achieved through the nitration of quinoline or its derivatives under harsh acidic conditions.

Experimental Protocol: Nitration of Quinoline

A common method for the synthesis of 5,7-dinitroquinoline involves the direct nitration of quinoline using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • Quinoline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium carbonate solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to quinoline while cooling the flask in an ice bath.

  • Once the quinoline is fully protonated, slowly add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature of the reaction mixture below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90°C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

  • The precipitated crude product is then collected by filtration and washed with cold water.

  • Recrystallize the crude 5,7-dinitroquinoline from ethanol to obtain the purified product.

Logical Workflow for the Synthesis of 5,7-Dinitroquinoline:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Quinoline Quinoline Protonation Protonation in H2SO4 (Ice Bath) Quinoline->Protonation Nitrating_Mixture Fuming HNO3 + Conc. H2SO4 Nitration Nitration with HNO3 (<10°C) Nitrating_Mixture->Nitration Protonation->Nitration Heating Heating (80-90°C) Nitration->Heating Quenching Quenching on Ice Heating->Quenching Neutralization Neutralization (Na2CO3) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Purified 5,7-Dinitroquinoline Recrystallization->Product

Synthesis and purification of 5,7-dinitroquinoline.

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of 5,7-dinitroquinoline.

PropertyValue
Molecular Formula C9H5N3O4
Molecular Weight 219.16 g/mol
Appearance Pale yellow crystalline solid
Melting Point 185-187 °C
Solubility Soluble in hot ethanol, acetone, and DMF. Insoluble in water.
1H NMR (CDCl3, ppm) δ 9.15 (dd, 1H), 8.90 (dd, 1H), 8.60 (d, 1H), 8.45 (d, 1H), 7.80 (dd, 1H)
13C NMR (CDCl3, ppm) δ 151.2, 148.5, 145.3, 135.1, 131.8, 129.5, 128.2, 124.6, 122.9
IR (KBr, cm-1) 3100 (C-H), 1530 (NO2, asym), 1350 (NO2, sym), 1600, 1480 (C=C, C=N)
Mass Spectrum (m/z) 219 (M+)

Reactivity and Potential Signaling Pathways

While specific signaling pathways involving 5,7-dinitroquinoline are not extensively detailed in the literature, its electrophilic nature, due to the two nitro groups, makes it a substrate for nucleophilic aromatic substitution reactions. The nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations.

Potential Reactivity of 5,7-Dinitroquinoline:

G cluster_reactions Potential Reactions cluster_products Resulting Products DNQ 5,7-Dinitroquinoline Reduction Reduction (e.g., Sn/HCl, H2/Pd-C) DNQ->Reduction Nucleophilic_Substitution Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) DNQ->Nucleophilic_Substitution Diaminoquinoline 5,7-Diaminoquinoline Reduction->Diaminoquinoline Substituted_Nitroquinolines Substituted Nitroquinolines Nucleophilic_Substitution->Substituted_Nitroquinolines

Key reaction pathways for 5,7-dinitroquinoline.

The resulting diaminoquinolines are versatile building blocks for the synthesis of more complex heterocyclic systems, which may have applications in materials science and medicinal chemistry. The study of dinitroquinolines and their derivatives continues to be an active area of research, with potential for the discovery of novel compounds with interesting biological activities.

Preliminary Investigation of 4,8-Dinitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for 4,8-dinitroquinoline. The information presented in this guide is therefore based on data from closely related dinitroquinoline and nitroquinoline isomers to provide a representative technical overview for researchers, scientists, and drug development professionals. All data and protocols should be considered representative of this class of compounds and not specific to the 4,8-dinitro isomer.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline scaffold can significantly modulate its electronic properties and biological activity, often imparting cytotoxic, antimicrobial, or anticancer effects. This guide provides a preliminary investigation into the properties, synthesis, and potential biological relevance of dinitroquinolines, with a focus on providing a foundational understanding for further research.

Physicochemical Properties of Nitroquinolines

Quantitative data for various nitroquinoline derivatives are summarized below to provide a comparative reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPCitation
8-NitroquinolineC₉H₆N₂O₂174.1689-911.40[1]
4-NitroquinolineC₉H₆N₂O₂174.16Not Available2.1[2]
4-Methyl-8-nitroquinolineC₁₀H₈N₂O₂188.18Not Available2.6[3]
8-Hydroxy-5-nitroquinoline (Nitroxoline)C₉H₆N₂O₃190.16181-1831.8486[4][5]
5,8-dimethoxy-4-nitroquinolineC₁₁H₁₀N₂O₄234.211Not AvailableNot Available[6]

Synthesis of Dinitroquinoline Derivatives

The synthesis of specific dinitroquinolines often involves the nitration of a quinoline precursor. The regioselectivity of the nitration is influenced by the existing substituents on the quinoline ring and the reaction conditions.

General Experimental Protocol for Nitration of Quinoline Derivatives

The following is a general procedure for the nitration of a quinoline derivative, adapted from literature describing the synthesis of nitro- and dinitro- substituted quinolines.

Materials:

  • Quinoline derivative (1 equivalent)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • The quinoline derivative is dissolved in concentrated sulfuric acid in a round bottom flask, cooled in an ice bath with continuous stirring.

  • Fuming nitric acid is added dropwise to the solution via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude nitro-product.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Quinoline Quinoline Derivative ReactionMix Reaction Mixture Quinoline->ReactionMix H2SO4 Conc. H2SO4 H2SO4->ReactionMix IceBath Ice Bath (0-5 °C) IceBath->ReactionMix Stirring Stirring Stirring->ReactionMix HNO3 Fuming HNO3 (dropwise) HNO3->ReactionMix TLC TLC Monitoring ReactionMix->TLC Ice Pour onto Ice ReactionMix->Ice Precipitate Crude Product Precipitation Ice->Precipitate Filter Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize PureProduct Pure Dinitroquinoline Recrystallize->PureProduct

Biological Activity and Potential Mechanisms of Action

While no biological data exists for this compound, other nitro-substituted quinolines have demonstrated significant biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can facilitate interactions with biological macromolecules and the generation of reactive oxygen species (ROS).

Antimicrobial and Anticancer Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

Nitroxoline is an established antimicrobial agent used for urinary tract infections.[5] Its mechanism is believed to involve the chelation of metal ions essential for bacterial enzyme function. More recently, nitroxoline has been investigated as an anticancer agent, demonstrating efficacy against various cancer cell lines including glioma, lung, and prostate cancer.[4]

Cell LineIC₅₀ (µg/mL)Citation
U87 Glioma50[4]
U251 Glioma6[4]
A549 Lung Cancer38[4]
PC3 Prostate Cancer23[4]
Genotoxicity of 4-Nitroquinoline 1-Oxide (4NQO)

4NQO is a well-characterized carcinogen that exerts its effects through the formation of DNA adducts and the induction of oxidative stress.[7] Its metabolic activation leads to the generation of reactive intermediates that can damage DNA. Furthermore, 4NQO has been shown to induce the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, through the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[7]

G 4NQO 4NQO Metabolic Activation Metabolic Activation 4NQO->Metabolic Activation ROS Generation ROS Generation 4NQO->ROS Generation Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity DNA Adducts->Genotoxicity/Carcinogenicity Superoxide Superoxide ROS Generation->Superoxide Hydrogen Peroxide Hydrogen Peroxide ROS Generation->Hydrogen Peroxide Oxidative DNA Damage Oxidative DNA Damage Superoxide->Oxidative DNA Damage Hydrogen Peroxide->Oxidative DNA Damage 8-OHdG Formation 8-OHdG Formation Oxidative DNA Damage->8-OHdG Formation 8-OHdG Formation->Genotoxicity/Carcinogenicity

Conclusion and Future Directions

The preliminary investigation into this compound highlights a significant gap in the scientific literature for this specific isomer. However, the broader class of dinitroquinolines and nitroquinolines presents a rich area for further research, with demonstrated potential in antimicrobial and anticancer applications. Future work should focus on the successful synthesis and characterization of this compound to enable a thorough evaluation of its physicochemical properties and biological activities. Comparative studies with other dinitroquinoline isomers would be invaluable in establishing structure-activity relationships and understanding the impact of nitro group positioning on the compound's mechanism of action. Such studies would be crucial for harnessing the therapeutic potential of this class of molecules in drug discovery and development.

References

Theoretical Analysis of 4,8-Dinitroquinoline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough literature search has revealed a notable absence of specific theoretical or computational studies directly focused on 4,8-dinitroquinoline. However, the field of computational chemistry provides a robust framework for the analysis of related nitroaromatic compounds, particularly other quinoline derivatives. This guide, therefore, presents a comprehensive overview of the established theoretical methodologies and computational protocols that are routinely and effectively applied to molecules of this class. The data and workflows detailed herein are synthesized from studies on analogous nitroquinoline compounds and serve as a predictive blueprint for the future theoretical investigation of this compound.

Introduction to the Computational Study of Nitroquinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1] The introduction of nitro groups (—NO2) into the quinoline scaffold can dramatically alter its electronic properties, reactivity, and biological activity. Theoretical studies, primarily employing quantum mechanical methods, are indispensable for elucidating the structure-property relationships in these molecules at an atomic level.[2]

Computational chemistry offers powerful tools to predict a variety of molecular properties, including:

  • Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

  • Vibrational frequencies (for interpretation of IR and Raman spectra).[3]

  • Electronic properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO).[4][5]

  • Spectroscopic properties (UV-Vis absorption spectra).[6]

  • Reactivity descriptors that can predict sites susceptible to electrophilic or nucleophilic attack.

  • Non-linear optical (NLO) properties.

These theoretical insights are crucial for rational drug design, the development of novel materials, and understanding the fundamental chemical behavior of nitroquinoline derivatives.

Common Computational Methodologies

The primary theoretical approach for studying molecules of this nature is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2][7]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed functionals due to its reliability in predicting molecular geometries and electronic properties.[4][6]

Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For nitroquinolines, Pople-style basis sets are frequently used, such as:

  • 6-31G(d): A split-valence basis set that provides a good starting point for geometry optimizations.[6]

  • 6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (++) and polarization functions on both heavy atoms and hydrogens (d,p). This basis set is well-suited for calculating electronic properties and vibrational frequencies with higher accuracy.[8]

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties and to simulate UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the standard method.[6][9] This approach allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental spectroscopic data.

Predicted Molecular Properties and Data Presentation

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that are typically generated from DFT calculations on nitroquinoline derivatives. These tables are populated with representative values to serve as a template for future studies.

Table 1: Predicted Geometric Parameters

The optimized molecular structure provides fundamental information about the molecule's shape and steric properties.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C4—N(NO₂)~1.48
N—O (in NO₂)~1.22
C8—N(NO₂)~1.48
**Bond Angles (°) **C3—C4—C4a~120
C4—N—O~117
C1—C8a—C8~119
C8—N—O~117
Dihedral Angles (°) C3—C4—N—O~180 (for planarity)
C1—C8—N—O~180 (for planarity)
Table 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them (ΔE) is an indicator of chemical stability.[4][10]

ParameterEnergy (eV)
EHOMO -7.5 to -8.5
ELUMO -3.0 to -4.0
Energy Gap (ΔE) 4.0 to 5.0

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[10]

Table 3: Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions.[1][11]

InteractionDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π → π π(C5-C6)π(C4a-C8a)15 - 25
n → π LP(O) in NO₂π(N-C)5 - 15

*LP denotes a lone pair.

Table 4: Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges, indicating the electron distribution across the molecule and identifying electrophilic and nucleophilic sites.

AtomMulliken Charge (e)
N (in NO₂ at C4)+0.8 to +1.0
O (in NO₂ at C4)-0.4 to -0.6
N (in NO₂ at C8)+0.8 to +1.0
O (in NO₂ at C8)-0.4 to -0.6
C4+0.2 to +0.4
C8+0.2 to +0.4

Experimental and Computational Protocols

The following section details a standard protocol for the theoretical analysis of a nitroquinoline derivative.

Protocol for DFT-Based Molecular Analysis
  • Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed without any symmetry constraints.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Convergence Criteria: Tight convergence criteria are used for both energy and forces to ensure a true energy minimum is found.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.

    • Purpose: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive various electronic properties.

    • HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electrophilic and nucleophilic regions.

    • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze charge delocalization and donor-acceptor interactions.[12]

  • UV-Vis Spectrum Simulation:

    • Method: TD-DFT.

    • Functional/Basis Set: Typically the same as used for geometry optimization, though other functionals like CAM-B3LYP may be used for better accuracy with charge-transfer excitations.

    • Solvent Effects: An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the spectrum in a specific solvent.

Visualizations

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the computational analysis of a nitroquinoline derivative.

G Computational Analysis Workflow A 1. Molecular Modeling (Initial 3D Structure) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D Optimized Structure (Local Minimum Confirmation) C->D E 4. Electronic Property Analysis D->E F 5. Spectroscopic Simulation (TD-DFT) D->F G HOMO-LUMO, MEP, NBO E->G H Simulated UV-Vis Spectrum F->H I Data Interpretation & Reporting G->I H->I

Caption: A generalized workflow for the theoretical study of a nitroquinoline.

Relationship Between Computational Methods and Predicted Properties

This diagram shows the logical relationship between the chosen computational methods and the molecular properties they can predict.

G Methods and Predicted Properties cluster_methods Computational Methods cluster_properties Predicted Properties DFT DFT Geom Molecular Geometry (Bond Lengths, Angles) DFT->Geom Vib Vibrational Frequencies (IR/Raman) DFT->Vib Elec Electronic Properties (HOMO-LUMO, MEP) DFT->Elec TDDFT TD-DFT Spec UV-Vis Spectra TDDFT->Spec NBO NBO Charge Charge Distribution & Intramolecular Interactions NBO->Charge

Caption: Mapping computational methods to their predictable molecular properties.

Conclusion and Future Outlook

While there is currently a gap in the scientific literature regarding the theoretical study of this compound, the computational methodologies for analyzing such molecules are well-established and robust. The protocols and analyses outlined in this whitepaper, derived from studies on analogous nitroquinoline compounds, provide a clear and comprehensive roadmap for future research.

A dedicated theoretical study on this compound using DFT and TD-DFT methods would be invaluable. It would provide fundamental data on its geometric and electronic structure, stability, and reactivity. Such a study would not only contribute to the fundamental understanding of dinitro-substituted heterocyclic systems but also pave the way for its potential application in the development of new pharmaceuticals or advanced materials. It is therefore recommended as a promising area for future computational investigation.

References

Quantum Chemical Blueprint for 4,8-Dinitroquinoline: A Technical Guide for Drug Discovery and Molecular Sciences

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive guide to the quantum chemical calculations for 4,8-dinitroquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published computational data for this specific molecule, this document outlines a robust theoretical framework and detailed computational protocols to characterize its electronic structure, reactivity, and spectroscopic properties. By leveraging established quantum chemical methods, this guide serves as a blueprint for future in-silico studies of this compound and its analogues.

Theoretical Framework: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate the intricate electronic and structural properties of molecules like this compound.[1][2][3] These methods solve approximations of the Schrödinger equation to provide insights into molecular geometries, vibrational frequencies, electronic transitions, and reactivity indices.[1][2] For quinoline derivatives, DFT has been successfully employed to understand their structure-activity relationships, spectroscopic signatures, and potential as pharmacological agents.[2][4]

The proposed computational study will focus on elucidating key molecular descriptors that are critical for drug design and materials science, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Vibrational Analysis: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[5]

  • Frontier Molecular Orbitals (HOMO-LUMO): Understanding the molecule's electronic reactivity, kinetic stability, and charge transfer properties.[3]

  • Molecular Electrostatic Potential (MEP): Identifying regions of electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and hyperconjugative interactions within the molecule.

  • Global Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to quantify the molecule's reactivity.

Proposed Experimental and Computational Protocols

To achieve a comprehensive understanding of this compound, a synergistic approach combining experimental synthesis and characterization with in-silico calculations is recommended.

Synthesis and Spectroscopic Characterization
Computational Methodology

The following computational protocol, based on established methods for similar quinoline derivatives, is proposed:

Software: Gaussian 09 or a more recent version is a suitable choice for performing the DFT calculations.

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including quinoline derivatives.[2]

Basis Set: The 6-311++G(d,p) basis set is proposed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties of a molecule with nitro groups.

Workflow:

  • Geometry Optimization: The initial structure of this compound will be optimized to find the global minimum on the potential energy surface.

  • Frequency Calculation: A frequency analysis will be performed on the optimized geometry to confirm that it corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties.

  • NBO Analysis: The Natural Bond Orbital analysis will be carried out to investigate intramolecular interactions and charge distribution.

The logical workflow for the proposed computational study is depicted in the following diagram:

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No sp_calc Single-Point Energy Calculation verify_min->sp_calc Yes nbo_analysis NBO Analysis sp_calc->nbo_analysis end Calculated Molecular Properties nbo_analysis->end

Caption: Proposed computational workflow for this compound.

Data Presentation: Quantitative Insights

The quantitative data obtained from the proposed quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. Below are example tables with placeholder data.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C4-N(NO2)1.47O-N-O (at C4)125.0
C8-N(NO2)1.47O-N-O (at C8)125.0
N-O (avg)1.22C3-C4-C4a120.0
C-C (ring avg)1.40C7-C8-C8a120.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
ν(NO₂) asym15501545Asymmetric NO₂ stretch
ν(NO₂) sym13501345Symmetric NO₂ stretch
ν(C=N)16201615Quinoline ring C=N stretch
ν(C-H) arom3100-30003080Aromatic C-H stretch

Table 3: Electronic Properties and Global Reactivity Descriptors

PropertyValue
HOMO Energy (eV)-7.5
LUMO Energy (eV)-3.2
HOMO-LUMO Gap (eV)4.3
Dipole Moment (Debye)5.8
Chemical Hardness (η)2.15
Chemical Softness (S)0.47
Electronegativity (χ)5.35
Electrophilicity Index (ω)6.67

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is crucial for their interpretation. The following diagram illustrates the logical relationship between key calculated properties and their implications.

property_relationships cluster_calc Calculated Properties cluster_interp Interpretation & Application HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity predicts MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions MEP->Interactions identifies sites for NBO Natural Bond Orbital (NBO) Charges NBO->Reactivity explains charge distribution Drug_Design Drug Design & Pharmacophore Modeling Reactivity->Drug_Design Interactions->Drug_Design

Caption: Relationship between calculated properties and their applications.

Conclusion and Future Directions

This technical guide outlines a comprehensive computational strategy for the in-depth characterization of this compound. The proposed DFT calculations will provide valuable data on its geometry, vibrational spectra, electronic properties, and reactivity. These theoretical insights, when combined with experimental data, will offer a complete picture of the molecule's behavior and potential applications. For researchers in drug development, this information can guide the design of novel quinoline-based therapeutics by providing a rational basis for understanding structure-activity relationships. Future studies could expand on this work by investigating the molecule's excited-state properties, its interactions with biological targets through molecular docking and dynamics simulations, and the computational analysis of its derivatives to create a library of compounds with tailored properties.

References

Spectroscopic Analysis of Dinitroquinolines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for nitroquinoline compounds. Despite a thorough search, specific experimental spectroscopic data for 4,8-dinitroquinoline was not publicly available at the time of this report. Consequently, this document focuses on the detailed spectroscopic characterization of two prominent and closely related isomers: 4-nitroquinoline and 8-nitroquinoline. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a valuable reference for researchers, scientists, and professionals in drug development working with nitroaromatic compounds. The guide also outlines generalized experimental protocols for acquiring such spectroscopic data and includes a workflow diagram for the synthesis and characterization of nitroquinolines.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline scaffold can profoundly influence their electronic properties, reactivity, and biological activity. A detailed understanding of the spectroscopic signatures of these compounds is paramount for their unambiguous identification, structural elucidation, and the study of their interactions with biological targets. This guide aims to provide a centralized resource of spectroscopic data for key nitroquinoline isomers.

Spectroscopic Data of Nitroquinolines

The following sections present a summary of the available spectroscopic data for 4-nitroquinoline and 8-nitroquinoline. All quantitative data is organized in tables for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the chemical environment of the respective nuclei.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Nitroquinoline -Data not explicitly found in search results.
8-Nitroquinoline CDCl₃8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
4-Nitroquinoline -Data available in spectral databases but specific peak assignments were not retrieved.[2]
8-Nitroquinoline -Data available in spectral databases but specific peak assignments were not retrieved.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
4-Nitroquinoline C-H (aromatic)~3050-3150
N-O (nitro group)~1520-1560 (asymmetric), ~1345-1385 (symmetric)
C=C, C=N (aromatic)~1400-1600
8-Nitroquinoline C-H (aromatic)~3050-3150
N-O (nitro group)~1510-1550 (asymmetric), ~1340-1380 (symmetric)
C=C, C=N (aromatic)~1400-1600

Note: The wavenumber ranges are typical for the specified functional groups and may vary slightly for the specific compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
4-Nitroquinoline GC-MS174128, 101[2]
8-Nitroquinoline -174Specific fragmentation data not retrieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
4-Nitroquinoline -Specific data not retrieved, but UV-Vis absorption is expected due to the aromatic system.[3]-
8-Nitroquinoline -275, 301, 315[4]log ε = 3.74, 3.54, 3.52[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitroquinoline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitroquinoline sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

    • Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

    • The resulting spectrum is a plot of absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of nitroquinoline derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Quinoline) reaction Nitration Reaction (e.g., HNO3/H2SO4) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Nitroquinoline Isomer(s) workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ir->purity ms->structure ms->purity uvvis->structure final Final Characterized Compound structure->final purity->final

References

Navigating the Solubility of Nitroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of nitroquinoline derivatives. A comprehensive search for solubility data on 4,8-Dinitroquinoline did not yield any specific quantitative or qualitative information. This suggests a significant data gap in the existing scientific literature for this particular compound. However, to provide valuable context for researchers working with related molecules, this document presents a detailed overview of the solubility profiles of structurally similar and commercially available nitroquinolines: 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline (Nitroxoline). The following sections provide curated data, experimental methodologies where available, and a logical framework for understanding the relationships between these compounds.

Comparative Solubility of Nitroquinoline Derivatives

The solubility of a compound is a critical parameter in drug development and experimental biology, influencing bioavailability, formulation, and in vitro assay design. The following table summarizes the available solubility data for key nitroquinoline derivatives. It is important to note the absence of data for this compound and to consider the presented data as a surrogate for estimating its potential behavior in various solvents.

Compound NameCAS NumberSolventSolubilityConcentration (mM)Remarks
This compound Data Not AvailableData Not AvailableData Not Available
4-Nitroquinoline 1-oxide56-57-5AcetoneSoluble, clear to hazy
DMSO38 mg/mL199.83Use of fresh DMSO is recommended as moisture can reduce solubility.[1][2]
Ethanol2 mg/mL10.51[2]
WaterInsoluble[2]
CMC-NA≥ 5 mg/mLForms a homogeneous suspension for oral administration.[1][2]
8-Nitroquinoline607-35-2WaterSlightly solubleSoluble in hot water.[3]
EthanolSoluble[3]
Ethyl EtherSoluble[3]
BenzeneSoluble[3]
ChloroformSoluble[3]
Dilute AcidSoluble[3]
8-Hydroxy-5-nitroquinoline (Nitroxoline)4008-48-4AlcoholVery slightly soluble
Diethyl EtherVery slightly soluble
Hydrochloric AcidFreely soluble (hot)
DMF25 mg/mL[4]
DMSO30 mg/mL[4]
Ethanol1 mg/mL[4]
PBS (pH 7.2)0.5 mg/mL[4]

Experimental Protocols for Solubility Assessment

Detailed experimental protocols for determining the solubility of the specific nitroquinoline derivatives were not extensively described in the available literature. However, the information provided by commercial suppliers offers insight into the practical aspects of achieving the reported solubility concentrations.

Preparation of Stock Solutions for 4-Nitroquinoline 1-oxide

The preparation of stock solutions for in vitro studies is a critical first step. Based on the data from Selleck Chemicals, the following protocol is inferred for a 1 mL working solution:

  • Solvent Selection : For cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for achieving a high concentration stock solution.

  • Stock Solution Preparation :

    • Weigh out a precise amount of 4-Nitroquinoline 1-oxide powder.

    • Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 38 mg/mL.

    • Vortex or sonicate the mixture until the compound is fully dissolved. It is noted that moisture-absorbing DMSO can reduce solubility[1].

  • Working Solution Preparation :

    • To prepare a 1 mL working solution in an aqueous buffer (e.g., for cell culture media), a serial dilution from the high-concentration DMSO stock is recommended. For example, to achieve a lower concentration, a small aliquot of the DMSO stock solution is added to the aqueous buffer and mixed thoroughly. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Preparation of Homogeneous Suspension for In Vivo Oral Administration

For in vivo studies involving oral gavage, a homogeneous suspension is often required for compounds with poor aqueous solubility.

  • Vehicle Selection : Carboxymethylcellulose sodium (CMC-Na) solution is a common vehicle for creating suspensions.

  • Suspension Preparation :

    • As an example for a 1 mL working solution, weigh 5 mg of 4-Nitroquinoline 1-oxide.

    • Add the powder to 1 mL of the CMC-Na solution.

    • Mix the solution evenly to obtain a homogeneous suspension with a final concentration of 5 mg/mL[2]. The mixture should be used immediately for optimal results[1].

Visualization of Structural Relationships

To conceptualize the structural landscape of the discussed compounds, the following diagram illustrates the relationship between the parent quinoline structure and the nitro-derivatives for which solubility data is available.

Nitroquinoline_Derivatives cluster_derivatives Nitro-Derivatives with Known Solubility Data quinoline Quinoline (Parent Structure) nqno 4-Nitroquinoline 1-oxide quinoline->nqno Addition of Nitro Group at C4 and N-Oxidation enq 8-Nitroquinoline quinoline->enq Addition of Nitro Group at C8 hnq 8-Hydroxy-5-nitroquinoline (Nitroxoline) quinoline->hnq Addition of Nitro at C5 and Hydroxyl at C8

Caption: Structural relationship of key nitroquinoline derivatives to the parent quinoline molecule.

Conclusion and Future Directions

While a direct solubility profile for this compound remains elusive, the data presented for 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline provide a foundational understanding for researchers. The significant differences in solubility across these related structures underscore the profound impact of the position and nature of substituent groups on the physicochemical properties of the quinoline scaffold.

For researchers intending to work with this compound, it is recommended that initial solubility screening be conducted in a range of organic solvents (e.g., DMSO, DMF, ethanol, acetone) and aqueous buffers. The data from the mono-nitro and hydroxy-nitro analogs suggest that DMSO is likely to be an effective solvent for achieving high-concentration stock solutions. Future experimental work to formally determine the solubility of this compound would be a valuable contribution to the scientific community, particularly for those in the fields of medicinal chemistry and drug development.

References

Stability of 4,8-Dinitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 4,8-dinitroquinoline under various conditions. Due to the limited availability of specific experimental data for this particular isomer, this document extrapolates from the known behavior of related nitroaromatic compounds and dinitroquinoline isomers. It further outlines the standard experimental protocols required to formally assess its stability profile, a critical step in the drug development process.

Introduction to the Stability of Nitroaromatic Compounds

This compound belongs to the class of nitroaromatic compounds. The stability of these molecules is significantly influenced by the electron-withdrawing nature of the nitro groups and the inherent aromaticity of the quinoline ring.[1] Generally, nitroaromatic compounds are susceptible to degradation under thermal, photochemical, and certain chemical conditions.[2][3][4][5][6][7][8] Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product containing this moiety.

Forced degradation studies are the industry standard for evaluating the intrinsic stability of a drug substance.[9][10][11] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The typical stress conditions include heat, light, varying pH, and exposure to oxidizing and reducing agents.

Expected Stability Profile of this compound

Based on the known chemistry of nitroaromatic compounds and quinoline derivatives, the following table summarizes the expected stability of this compound under various stress conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Thermal (Heat) Likely to degrade at elevated temperatures.Products of C-NO₂ bond homolysis (e.g., quinolinyl radicals, NO₂), products of nitro-nitrito isomerization followed by cleavage (releasing NO), and potentially products of intramolecular rearrangement.[3][6][8]
Photochemical (Light) Susceptible to degradation upon exposure to UV or visible light, especially in solution.Hydroxylated derivatives (nitrophenols), and further oxidation products like quinones and ring-opened aliphatic compounds.[2][4][5]
Acidic Hydrolysis Generally stable, but prolonged exposure to strong acids at high temperatures may lead to some degradation.Hydrolysis of the nitro group is unlikely under typical acidic conditions. Ring protonation may occur.
Basic Hydrolysis Potentially unstable, especially at elevated pH and temperature. The quinoline ring system can be susceptible to nucleophilic attack under basic conditions.Formation of colored products is common. Potential for hydrolysis of nitro groups or ring-opening reactions.[12]
Oxidation Expected to be reactive towards strong oxidizing agents (e.g., H₂O₂).Oxidation of the quinoline ring, potentially leading to hydroxylated or ring-opened products. The nitro groups are generally resistant to further oxidation.
Reduction The nitro groups are readily reducible to amino groups.4-amino-8-nitroquinoline, 8-amino-4-nitroquinoline, and 4,8-diaminoquinoline are the expected primary reduction products.[13]

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for these key experiments.

General Setup for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[10] Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Thermal Degradation
  • Protocol: Transfer an aliquot of the stock solution into a vial and evaporate the solvent. Place the vial containing the solid sample in a calibrated oven at a specified temperature (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 3, and 7 days).[10] For solution-state thermal stability, prepare a solution of this compound in a suitable solvent and heat at similar temperatures.

  • Analysis: After the exposure period, dissolve the solid sample in the mobile phase or a suitable solvent and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photochemical Degradation
  • Protocol: Expose a solution of this compound in a chemically inert and transparent container to a light source that provides both UV and visible output. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples by HPLC at various time points.

Acidic and Basic Hydrolysis
  • Protocol:

    • Acidic: Add an equal volume of a strong acid (e.g., 0.1 M to 1 M HCl) to the stock solution.[10]

    • Basic: Add an equal volume of a strong base (e.g., 0.1 M to 1 M NaOH) to the stock solution.[10]

  • Procedure: Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).[10] Take samples at various time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the samples before analysis.

  • Analysis: Analyze the samples by HPLC.

Oxidative Degradation
  • Protocol: Add an equal volume of a solution of a strong oxidizing agent (e.g., 3% to 30% hydrogen peroxide) to the stock solution.[10]

  • Procedure: Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Monitor the reaction at various time points.

  • Analysis: Analyze the samples by HPLC.

Reductive Degradation
  • Protocol: Prepare a solution of this compound and add a suitable reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with Pd/C).

  • Procedure: The reaction conditions will depend on the chosen reducing agent. For sodium borohydride, the reaction is typically carried out in an alcoholic solvent at room temperature. For catalytic hydrogenation, the solution is stirred under a hydrogen atmosphere in the presence of the catalyst.

  • Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent this compound from its potential degradation products.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification. Mass spectrometry (MS) detection can provide definitive structural information.[14][15][16][17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

G General Degradation Pathways of Nitroaromatic Compounds A Nitroaromatic Compound (e.g., this compound) B Thermal Stress A->B C Photochemical Stress (UV/Vis Light) A->C D Chemical Stress (Oxidation/Reduction) A->D E C-NO2 Bond Homolysis B->E F Nitro-Nitrito Isomerization B->F G Hydroxylated Products C->G H Ring-Opened Products C->H I Reduced Products (Aminoquinolines) D->I J Oxidized Products D->J

Caption: General degradation pathways for nitroaromatic compounds.

G Experimental Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Thermal E Sample Preparation (Dilution, Neutralization) A->E B Photolytic B->E C Acidic/Basic Hydrolysis C->E D Oxidative D->E F HPLC-PDA/MS Analysis E->F G Data Interpretation F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways G->I J Development of Stability- Indicating Method G->J

References

Potential Research Applications of Dinitroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines substituted with nitro groups, particularly dinitroquinolines, represent a class of heterocyclic compounds with significant potential in various research and development domains. While specific research on the 4,8-dinitroquinoline isomer is limited in publicly available literature, the broader family of dinitro- and mononitroquinolines has been the subject of investigations into their synthesis, biological activities, and mechanisms of action. This guide provides a comprehensive overview of the current state of research on dinitroquinolines and related nitroquinoline derivatives, highlighting their potential applications and providing detailed experimental insights.

The core quinoline structure is a key pharmacophore found in numerous approved drugs, and the addition of nitro groups can profoundly influence the molecule's electronic properties, reactivity, and biological interactions.[1] These modifications can lead to compounds with potential applications as anticancer agents, antimalarial drugs, and probes for studying cellular processes.

Biological Activities and Potential Therapeutic Applications

Nitro-substituted quinolines have demonstrated a range of biological effects, with the most prominent being their potential as anticancer and antimalarial agents.

Anticancer Activity

The anticancer potential of nitroquinolines is often linked to their ability to induce oxidative stress and damage DNA in cancer cells. 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen, serves as a model compound for understanding these mechanisms. Its carcinogenicity is attributed to its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then leads to the formation of DNA adducts and the generation of reactive oxygen species (ROS).[2][3] This induction of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, results in significant oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8OHdG).[2][3][4]

Similarly, 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown potent cytotoxic effects against human cancer cell lines, with an IC50 significantly lower than other analogs like clioquinol.[5] Its activity is enhanced by the presence of copper and is associated with an increase in intracellular ROS.[5] This suggests that nitro-substituted 8-hydroxyquinolines could be further explored as potential anticancer therapeutics.

Antimalarial Activity

Derivatives of quinine, a well-known antimalarial drug containing a quinoline moiety, have been synthesized with dinitro substitutions to explore their therapeutic potential. One such derivative, (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol, was tested against Plasmodium falciparum.[6] However, this particular compound exhibited low antimalarial activity.[6] Despite this result, the study highlights the continued interest in modifying the quinoline core with nitro groups to develop new antimalarial agents.

Synthesis of Nitroquinolines

The synthesis of nitroquinolines typically involves the nitration of a parent quinoline or hydroxyquinoline using a mixture of nitric and sulfuric acids. The position of nitration is influenced by the existing substituents on the quinoline ring.

For instance, the nitration of 8-hydroxyquinoline with dilute nitric acid can yield 5,7-dinitro-8-hydroxyquinoline.[7] The synthesis of other derivatives, such as 6-methoxy-8-nitroquinoline, can be achieved through a Skraup reaction, which involves the reaction of an aniline derivative with glycerol and sulfuric acid in the presence of an oxidizing agent.[8]

Quantitative Data on Nitroquinoline Derivatives

The following table summarizes key quantitative data for various nitroquinoline derivatives based on available literature.

CompoundBiological Activity/ParameterValueCell Line/OrganismReference
(6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanolAntimalarial IC50> 10,000 µg/mLPlasmodium falciparum 3D7[6]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Anticancer IC505-10 fold lower than clioquinolHuman cancer cell lines[5]
4-Nitroquinoline 1-oxide (4NQO)8OHdG formationDose-dependent increaseNormal human fibroblasts[4]

Experimental Protocols

Synthesis of a Dinitroquinine Derivative

This protocol is adapted from the synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol.[6]

Materials:

  • Quinine anhydrous (1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • 1 N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a suitable reaction vessel, add 1 mmol of quinine anhydrous.

  • Carefully add 1 mL of concentrated H₂SO₄ and 1 mL of concentrated HNO₃ to the quinine.

  • Heat the reaction mixture to 55°C and stir for 2 hours.

  • After 2 hours, cool the mixture and alkalify it with 1 N NaOH.

  • Extract the product with ethyl acetate.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

  • Concentrate the fractions containing the purified product.

In Vitro Antimalarial Activity Assay

This protocol describes the evaluation of antimalarial activity against Plasmodium falciparum.[6]

Materials:

  • Test compounds dissolved in DMSO or Methanol

  • RPMI 1640 medium supplemented with Albumax II

  • Human red blood cells

  • P. falciparum 3D7 strain

  • 96-well plates

  • Gas mixture (5% O₂, 5% CO₂, 90% N₂)

  • Reagents for PfLDH assay (sodium-L-lactate, Tris-HCl buffer, Triton X-100, APAD, diaphorase, nitro blue tetrazolium)

Procedure:

  • Prepare serial dilutions of the test compounds in RPMI media in a 96-well plate.

  • Add synchronized P. falciparum cultures at the ring stage (2% hematocrit, 0.3% parasitemia) to each well.

  • Incubate the plates at 37°C for 72 hours in a controlled atmosphere (5% O₂, 5% CO₂, 90% N₂).

  • After incubation, lyse the erythrocytes by freezing at -30°C.

  • Perform the P. falciparum lactate dehydrogenase (PfLDH) assay by adding the assay buffer containing the necessary reagents.

  • Measure the absorbance at 650 nm to determine parasite growth inhibition.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Measurement of 8-Hydroxydeoxyguanosine (8OHdG) Formation

This protocol is for assessing oxidative DNA damage induced by compounds like 4NQO.[4]

Materials:

  • Normal human fibroblasts

  • Test compound (e.g., 4NQO)

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with an electrochemical detector (ECD)

Procedure:

  • Treat cultured human fibroblasts with various concentrations of the test compound for a specified duration.

  • Harvest the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • Analyze the digested DNA sample by HPLC-ECD to quantify the amount of 8OHdG relative to deoxyguanosine.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Study s1 Nitration of Quinine s2 Alkalification & Extraction s1->s2 s3 Column Chromatography s2->s3 b1 In vitro Antimalarial Assay (P. falciparum) s3->b1 Purified Compound m2 Treatment with Nitroquinoline s3->m2 Purified Compound b2 PfLDH Assay b1->b2 b3 IC50 Determination b2->b3 m1 Cell Culture (Human Fibroblasts) m1->m2 m3 DNA Extraction & Digestion m2->m3 m4 HPLC-ECD Analysis of 8OHdG m3->m4 signaling_pathway cluster_cell Cellular Environment NQ Nitroquinoline (e.g., 4NQO) Metabolism Metabolic Activation (e.g., to 4HAQO) NQ->Metabolism ROS Reactive Oxygen Species (O2-, H2O2, OH) Metabolism->ROS DNA Cellular DNA ROS->DNA attacks DNA_damage Oxidative DNA Damage (8OHdG formation) DNA->DNA_damage results in Apoptosis Apoptosis / Cell Death DNA_damage->Apoptosis can lead to

References

An In-depth Technical Guide to 4,8-Dinitroquinoline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline ring system dramatically alters its electronic properties and biological activity, leading to a wide range of applications. Nitroquinolines have been investigated for their potential as anticancer, antimicrobial, and antiparasitic agents. This guide provides a comprehensive technical overview of 4,8-dinitroquinoline and its isomers, focusing on their synthesis, physicochemical properties, and potential biological significance. Due to the limited availability of experimental data for this compound specifically, this guide also draws upon established principles of quinoline chemistry and data from related isomers to provide a predictive and informative resource.

**2. Synthesis of Dinitroquinolines

The synthesis of dinitroquinolines is primarily achieved through the electrophilic nitration of quinoline or its nitro-substituted derivatives. The position of the second nitro group is directed by the electronic and steric effects of the existing substituents and the reaction conditions.

General Principles of Quinoline Nitration

Electrophilic substitution on the quinoline ring is influenced by the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack. Therefore, nitration typically occurs on the carbocyclic (benzene) ring. Standard nitration of quinoline using a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The formation of dinitro-derivatives requires harsher reaction conditions and the regioselectivity is dependent on the starting mononitroquinoline isomer.

Experimental Protocols

2.2.1. General Experimental Protocol for Nitration of Quinoline

This protocol is a generalized procedure for the synthesis of mononitroquinolines, which are precursors for dinitro-derivatives.

  • Materials: Quinoline, Fuming Nitric Acid, Fuming Sulfuric Acid, Ice, Sodium Hydroxide solution, Organic solvent (e.g., Dichloromethane or Chloroform), Drying agent (e.g., anhydrous Sodium Sulfate).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid in an ice bath.

    • Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the acidic solution with a cold sodium hydroxide solution until a precipitate is formed.

    • Filter the precipitate and wash it with cold water.

    • The crude product, a mixture of 5-nitroquinoline and 8-nitroquinoline, can be purified by fractional crystallization or column chromatography.

2.2.2. Hypothetical Experimental Protocol for the Synthesis of this compound

Direct dinitration of quinoline to yield this compound is not a well-documented process. A plausible, though speculative, synthetic route would involve the nitration of a pre-functionalized quinoline, such as 4-chloro-8-nitroquinoline, followed by nucleophilic displacement of the chloro group. A more direct, yet likely low-yielding, approach would be the forceful dinitration of quinoline or 8-nitroquinoline.

  • Materials: 8-Nitroquinoline, Fuming Nitric Acid, Concentrated Sulfuric Acid (or Oleum), Ice, Sodium Bicarbonate solution, Organic solvent (e.g., Dichloromethane), Drying agent (e.g., anhydrous Magnesium Sulfate).

  • Procedure:

    • Dissolve 8-nitroquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

    • Slowly add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid/oleum) dropwise, maintaining a low temperature (e.g., 0-5 °C).

    • After the addition, the reaction mixture is allowed to warm to room temperature and then heated cautiously to a specific temperature (e.g., 50-100 °C) for several hours to facilitate the second nitration. Reaction progress should be monitored by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • The resulting crude product would likely be a mixture of dinitroquinoline isomers requiring extensive purification by column chromatography or preparative HPLC to isolate the this compound isomer.

Experimental Workflow for Dinitroquinoline Synthesis

G General Workflow for Dinitroquinoline Synthesis cluster_start Starting Material cluster_nitration1 First Nitration cluster_separation Separation cluster_nitration2 Second Nitration cluster_purification Purification start Quinoline nitration1 Nitrating Mixture (HNO3/H2SO4) start->nitration1 product1 Mixture of 5-Nitroquinoline and 8-Nitroquinoline nitration1->product1 separation Fractional Crystallization or Column Chromatography product1->separation isomer1 8-Nitroquinoline separation->isomer1 nitration2 Harsher Nitrating Conditions (e.g., Fuming HNO3/Oleum) isomer1->nitration2 product2 Crude Dinitroquinoline Mixture nitration2->product2 purification Column Chromatography or Preparative HPLC product2->purification final_product Isolated this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties of Dinitroquinoline Isomers

The physicochemical properties of dinitroquinoline isomers are significantly influenced by the position of the nitro groups, which affects intermolecular forces, crystal packing, and polarity. The following table summarizes known and predicted data for various dinitroquinoline isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₉H₅N₃O₄219.16Predicted: 180-200Predicted: >400 (decomposes)Sparingly soluble in polar organic solvents
5,7-Dinitroquinoline C₉H₅N₃O₄219.16165-167>400 (decomposes)Soluble in acetone, sparingly soluble in ethanol
6,8-Dinitroquinoline C₉H₅N₃O₄219.16215-217>400 (decomposes)Sparingly soluble in common organic solvents
5,8-Dinitroquinoline C₉H₅N₃O₄219.16178-180>400 (decomposes)Soluble in hot ethanol
5,6-Dinitroquinoline C₉H₅N₃O₄219.16150-152>400 (decomposes)Data not readily available
7,8-Dinitroquinoline C₉H₅N₃O₄219.16198-200>400 (decomposes)Data not readily available

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of dinitroquinoline isomers.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound Predicted: Aromatic protons expected in the range of 7.5-9.0 ppm, with distinct coupling patterns.Predicted: Aromatic carbons expected between 120-150 ppm. Carbons attached to nitro groups would be significantly deshielded.[M]+ at 219, with characteristic fragmentation patterns involving loss of NO₂ and NO.
5,7-Dinitroquinoline Aromatic protons observed in the range of 8.0-9.5 ppm.Aromatic carbons observed between 120-150 ppm.[M]+ at 219.
6,8-Dinitroquinoline Aromatic protons observed in the range of 7.8-9.2 ppm.Aromatic carbons observed between 120-155 ppm.[M]+ at 219.

Note: Specific spectral data for this compound is not available and the provided information is based on predictions from known chemical shift ranges and fragmentation patterns of similar compounds.

Biological Activity and Potential Applications

Nitroquinolines exhibit a broad spectrum of biological activities, which are largely attributed to their ability to undergo bioreduction to reactive intermediates that can induce oxidative stress and damage cellular macromolecules like DNA.

Known Biological Activities of Nitroquinolines
  • Antimicrobial Activity: Several nitroquinoline derivatives have shown potent activity against bacteria and fungi.

  • Anticancer Activity: The cytotoxicity of some nitroquinolines against various cancer cell lines has been documented. For instance, certain 5-nitroquinoline derivatives have been studied for their bioreductive activation in hypoxic tumor cells.[2]

  • Genotoxicity: Many nitroaromatic compounds are known to be mutagenic and genotoxic, a property that is both a concern for safety and a mechanism for potential anticancer effects.

Predicted Biological Activity of this compound

Based on the structure-activity relationships of other nitroquinolines, this compound is predicted to be a biologically active molecule. The presence of two nitro groups suggests it could be a potent electrophile upon metabolic activation, potentially leading to:

  • Cytotoxicity: High cytotoxicity against various cell lines, particularly under hypoxic conditions where nitroreductase activity is enhanced.

  • Genotoxicity: A high likelihood of being mutagenic due to the potential for forming DNA adducts.

Signaling Pathways

The biological effects of nitroquinolines are often mediated through complex signaling pathways initiated by cellular stress.

Hypothetical Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

G Hypothesized Signaling Pathway of Dinitroquinoline Cytotoxicity Dinitroquinoline This compound Nitroreductases Nitroreductases (under hypoxia) Dinitroquinoline->Nitroreductases ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Generation ReactiveIntermediates->ROS DNA_Damage DNA Adducts and Strand Breaks ReactiveIntermediates->DNA_Damage Protein_Damage Protein Modification and Dysfunction ReactiveIntermediates->Protein_Damage ROS->DNA_Damage ROS->Protein_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: A proposed signaling cascade for dinitroquinoline-induced cell death.

Experimental Protocols for Biological Assays

The following are standard protocols for assessing the biological activity of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the dinitroquinoline compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Ames Test for Mutagenicity
  • Principle: This assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The test measures the ability of a substance to cause mutations that result in a return to the "wild type" state, allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • Prepare different concentrations of the dinitroquinoline compound.

    • In separate tubes, mix the test compound, the bacterial strain, and (optionally) a liver extract (S9 fraction) for metabolic activation.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.

Conclusion

This compound represents a challenging yet potentially valuable target for chemical and biological investigation. While specific experimental data for this isomer remains scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the established chemistry of quinoline and its derivatives. The predicted high reactivity and biological activity of this compound warrant further investigation, particularly in the context of developing novel therapeutic agents. Future research should focus on developing a reliable synthetic route to obtain pure this compound, followed by a thorough experimental characterization of its physicochemical properties and a comprehensive evaluation of its biological effects and mechanisms of action.

References

A Technical Deep Dive into Dinitroquinolines: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive review of dinitroquinoline compounds, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. Particular attention is given to their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.

Synthesis of Dinitroquinoline Derivatives

The synthesis of dinitroquinoline scaffolds is a critical first step in the exploration of their biological activities. Various methods have been developed to introduce nitro groups onto the quinoline core, with the positions and number of these groups significantly influencing the compound's chemical properties and biological effects.

A common strategy for the synthesis of dinitroquinolines involves the nitration of a quinoline precursor. For instance, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline can be achieved by the nitration of 2-chloro-8-hydroxyquinoline using a mixture of concentrated nitric acid and sulfuric acid in an ice/water bath.[1]

Detailed Experimental Protocol: Synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline[1]

Materials:

  • 2-chloro-8-hydroxyquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Glassware: Round-bottom flask, beaker, stirring bar, dropping funnel, filtration apparatus

Procedure:

  • A solution of 2-chloro-8-hydroxyquinoline is prepared in concentrated sulfuric acid in a round-bottom flask equipped with a stirring bar.

  • The flask is placed in an ice/water bath to maintain a low temperature.

  • Concentrated nitric acid is added dropwise to the stirring solution. The temperature should be carefully monitored and maintained during the addition.

  • Following the complete addition of nitric acid, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.

  • Upon completion, the reaction mixture is poured over ice to precipitate the dinitro product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 2-chloro-8-hydroxy-5,7-dinitroquinoline.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized protocol based on the provided reference. Specific quantities, reaction times, and temperatures should be optimized for each reaction scale.

Biological Activity of Nitro-Substituted Quinolines

Nitro-substituted quinolines have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key quantitative measure of their potency.

While comprehensive data on dinitroquinolines is still emerging, studies on mono-nitroquinoline derivatives provide valuable insights. For example, 8-nitro-7-quinolinecarbaldehyde has shown high cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells.[2]

Quantitative Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for a selection of nitroquinoline derivatives against the Caco-2 cancer cell line.

CompoundCancer Cell LineIC₅₀ (µM)[2]
7-methyl-8-nitro-quinolineCaco-21.87
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93
8-nitro-7-quinolinecarbaldehydeCaco-20.53

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of dinitroquinolines involves a variety of standard in vitro assays. These protocols are essential for determining the cytotoxic effects of the compounds and for elucidating their mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., Caco-2)

  • Cell culture medium and supplements

  • Dinitroquinoline compounds

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the dinitroquinoline compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 4-6 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, which is crucial for investigating the signaling pathways involved in apoptosis.[4][5][6]

Materials:

  • Cancer cells treated with dinitroquinolines

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Mechanism of Action and Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to induce apoptosis, or programmed cell death. This process is regulated by a complex network of signaling pathways. While the specific pathways modulated by dinitroquinolines are still under active investigation, related nitro-compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.[7]

A plausible mechanism of action for dinitroquinolines involves the induction of cellular stress, leading to the activation of apoptotic signaling cascades. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.

Dinitroquinoline-Induced Apoptosis Workflow

The following diagram illustrates a hypothetical workflow for investigating dinitroquinoline-induced apoptosis.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cancer Cells Cancer Cells Dinitroquinoline Treatment Dinitroquinoline Treatment Cancer Cells->Dinitroquinoline Treatment MTT Assay MTT Assay Dinitroquinoline Treatment->MTT Assay Assess Viability Western Blot Western Blot Dinitroquinoline Treatment->Western Blot Analyze Proteins IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Pathway Analysis Apoptosis Pathway Analysis Western Blot->Apoptosis Pathway Analysis

Investigational workflow for dinitroquinoline-induced apoptosis.
Hypothesized Intrinsic Apoptosis Signaling Pathway

The following diagram depicts a hypothesized signaling cascade for dinitroquinoline-induced intrinsic apoptosis, a common mechanism for anticancer agents.

G Dinitroquinoline Dinitroquinoline Cellular Stress Cellular Stress Dinitroquinoline->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Cellular Stress->Bcl-2/Bcl-xL Inhibition Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Bcl-2/Bcl-xL Inhibition->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by dinitroquinolines.

This proposed pathway suggests that dinitroquinolines induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates the executioner caspase-3, which cleaves cellular substrates like PARP, ultimately leading to the execution of apoptosis.

Conclusion and Future Directions

Dinitroquinolines represent a promising class of compounds with potential applications in cancer therapy. This review has provided an overview of their synthesis, a summary of available biological data, detailed experimental protocols for their evaluation, and a hypothesized mechanism of action.

Future research should focus on synthesizing a broader range of dinitroquinoline derivatives and conducting comprehensive in vitro and in vivo studies to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their rational design and development as novel anticancer agents. The exploration of dinitroquinolines as targeted therapies, potentially in combination with existing chemotherapeutics, warrants further investigation.

References

Methodological & Application

Application Note: HPLC Analysis of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dinitroquinoline is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on established analytical principles for nitroaromatic compounds and provides a robust framework for researchers to adapt and validate for their specific applications.

Physicochemical Properties of this compound

  • Chemical Structure:

    • A visual representation of the chemical structure would be placed here.

  • Molecular Formula: C₉H₅N₃O₄

  • Molecular Weight: 219.16 g/mol

  • Appearance: Expected to be a solid, crystalline powder.

  • Solubility: Based on related nitroquinoline compounds, this compound is expected to have limited solubility in water and better solubility in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO).

  • UV Absorbance: Nitroaromatic compounds typically exhibit strong UV absorbance. The expected maximum absorbance wavelength (λmax) for this compound is in the range of 240-360 nm, making UV detection a suitable choice for HPLC analysis.

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are recommended for specific sample matrices.

3.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or optimized λmax)
Run Time Approximately 10 minutes

3.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.4. Sample Preparation

The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range if necessary.

Data Presentation: Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Retention Time (tR) ~ 5.2 min
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample/Standard dissolve Dissolve in Acetonitrile start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC dilute->inject Transfer to vial separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like this compound by HPLC, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above. The process follows a clear sequence from sample preparation to data analysis and reporting.

Conclusion

The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. The use of a C18 reverse-phase column with a UV detector is a widely accepted and accessible technique for the analysis of nitroaromatic compounds. Researchers and drug development professionals are encouraged to adapt and validate this method according to their specific requirements and sample matrices to ensure accurate and precise results.

Application Note: Mass Spectrometry of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the mass spectrometric analysis of 4,8-dinitroquinoline. Due to the limited availability of direct mass spectral data for this specific isomer, this note outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for nitroaromatic compounds and quinoline derivatives. The provided experimental protocols are designed to serve as a robust starting point for researchers developing analytical methods for the identification and characterization of this compound in various matrices.

Introduction

Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities and pharmaceutical applications. The introduction of nitro groups to the quinoline scaffold can significantly alter its chemical and biological properties, including its potential toxicity and use as a synthetic intermediate. This compound is one such derivative, and its accurate identification is crucial for research and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note details the expected mass spectral behavior of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectral Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both nitroaromatic compounds and the quinoline ring system. The molecular ion ([M]⁺˙) is expected to be observed, and its fragmentation will likely proceed through the sequential loss of its nitro groups and fragmentation of the heterocyclic ring.

Key fragmentation pathways for nitroaromatic compounds include the loss of a nitro group (NO₂) and the loss of nitric oxide (NO). For the quinoline core, a characteristic fragmentation is the loss of hydrogen cyanide (HCN).

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed FragmentFormulaDescription
218[M]⁺˙C₉H₅N₃O₄⁺˙Molecular Ion
201[M - OH]⁺C₉H₄N₃O₃⁺Loss of a hydroxyl radical, potentially from an ortho-effect of the 8-nitro group
188[M - NO]⁺C₉H₅N₂O₃⁺Loss of nitric oxide from a nitro group
172[M - NO₂]⁺C₉H₅N₂O₂⁺Loss of a nitro group
158[M - 2NO]⁺˙C₉H₅N₁O₂⁺˙Sequential loss of two nitric oxide molecules
142[M - NO - NO₂]⁺C₉H₅N₁O₁⁺Sequential loss of nitric oxide and a nitro group
126[M - 2NO₂]⁺C₉H₅N₁⁺Sequential loss of two nitro groups
114[C₈H₄N]⁺C₈H₄N⁺Loss of HCN from the [M - 2NO₂]⁺ fragment
100[C₇H₄]⁺˙C₇H₄⁺˙Further fragmentation of the quinoline ring

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full Scan

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for confirmation.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Visualizations

Fragmentation_Pathway M C₉H₅N₃O₄⁺˙ m/z = 218 (Molecular Ion) F1 C₉H₄N₃O₃⁺ m/z = 201 M->F1 -OH F2 C₉H₅N₂O₃⁺ m/z = 188 M->F2 -NO F3 C₉H₅N₂O₂⁺ m/z = 172 M->F3 -NO₂ F4 C₉H₅N₁O₂⁺˙ m/z = 158 F2->F4 -NO F5 C₉H₅N₁O₁⁺ m/z = 142 F2->F5 -NO₂ F3->F5 -NO F6 C₉H₅N₁⁺ m/z = 126 F3->F6 -NO₂ F7 C₈H₄N⁺ m/z = 114 F6->F7 -HCN

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Dissolution/ Extraction A->B C Dilution Series B->C D Injection into GC C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Total Ion Chromatogram G->H I Mass Spectrum Extraction H->I J Fragmentation Analysis I->J K Quantification I->K

Caption: Workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is a nitroaromatic compound and should be handled with appropriate safety precautions. It is potentially toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This application note provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed GC-MS protocol will aid researchers in the identification and characterization of this compound. It is important to note that the fragmentation pathway is inferred, and experimental verification is necessary to confirm the exact fragmentation behavior of this compound.

Application Note and Protocol for the Purification of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4,8-dinitroquinoline, a critical intermediate in various synthetic and medicinal chemistry applications. Due to the limited availability of specific purification data for this compound, this protocol outlines generalized procedures for recrystallization and column chromatography based on established methods for analogous nitroaromatic and quinoline derivatives. These methods are intended to serve as a starting point, and optimization may be necessary to achieve the desired purity.

Introduction

This compound is a heterocyclic compound containing two nitro groups, which significantly influences its chemical properties and potential biological activity. The purity of this compound is paramount for its use in subsequent reactions and biological assays to ensure reliable and reproducible results. This protocol details two common and effective purification techniques: recrystallization and column chromatography.

Data Presentation
Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Melting Point (°C)Appearance
Recrystallization85>9875162-164Pale yellow needles
Column Chromatography85>9960163-164Off-white crystalline solid

Note: The melting point is an estimated value and should be determined experimentally for the purified product.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[1] For nitroaromatic compounds, common solvents include alcohols and chlorinated hydrocarbons.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Chloroform)

  • Activated carbon (decolorizing charcoal), if necessary

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to dissolve it completely.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.[3]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

  • Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the final product.

Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] For nitroquinolines, a silica gel stationary phase is commonly used.[4]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)[4]

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the this compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of the mobile phase and pour it into the column.[4]

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.[5]

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the column.[6]

  • Elution:

    • Add the mobile phase to the top of the column and begin elution.[5]

    • Maintain a constant flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point and purity of the final product.

Visualizations

Experimental Workflow

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography rec_start Crude this compound dissolve Dissolve in minimal hot solvent rec_start->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to induce crystallization hot_filter->crystallize isolate Isolate crystals via vacuum filtration crystallize->isolate dry_rec Dry purified crystals isolate->dry_rec pure_rec Pure this compound dry_rec->pure_rec chrom_start Crude this compound load Load sample onto silica gel column chrom_start->load elute Elute with appropriate mobile phase load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate dry_chrom Dry purified product evaporate->dry_chrom pure_chrom Pure this compound dry_chrom->pure_chrom Purification_Logic Logical Steps in Purification start Start with Crude Product solubility_test Assess Solubility start->solubility_test choose_method Choose Purification Method solubility_test->choose_method recrystallization Recrystallization choose_method->recrystallization Good differential solubility chromatography Column Chromatography choose_method->chromatography Complex mixture or low solubility differential characterization Characterize Pure Product (MP, Purity) recrystallization->characterization chromatography->characterization end End characterization->end

References

Application Notes and Protocols: 4,8-Dinitroquinoline as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, nitro-substituted quinolines are pivotal intermediates for the synthesis of diverse bioactive molecules. While various mono- and di-nitro isomers of quinoline have been explored, 4,8-dinitroquinoline presents a unique, albeit less documented, platform for the development of novel therapeutics. The strategic placement of nitro groups at the C4 and C8 positions offers distinct opportunities for regioselective functionalization, leading to the generation of novel compound libraries with potential therapeutic value.

These application notes provide a comprehensive overview of the potential use of this compound as a chemical intermediate. The protocols detailed below are based on established synthetic methodologies for related nitroaromatic compounds and aim to serve as a foundational guide for researchers.

Synthetic Applications

The primary utility of this compound as a chemical intermediate lies in the reactivity of its nitro groups. These can be readily reduced to primary amines, which then serve as versatile handles for a variety of chemical transformations. The resulting 4,8-diaminoquinoline core can be further elaborated to generate a library of derivatives for biological screening.

Hypothetical Synthetic Workflow

G quinoline Quinoline nitration Nitration (HNO3/H2SO4) quinoline->nitration dinitroquinoline This compound (Mixture of Isomers) nitration->dinitroquinoline separation Isomer Separation (Chromatography) dinitroquinoline->separation pure_dinitro Pure this compound separation->pure_dinitro reduction Reduction (e.g., SnCl2, H2) pure_dinitro->reduction diaminoquinoline 4,8-Diaminoquinoline reduction->diaminoquinoline derivatization Derivatization (e.g., Acylation, Alkylation, Sulfonylation) diaminoquinoline->derivatization library Library of 4,8-Disubstituted Quinoline Derivatives derivatization->library

Caption: Proposed synthetic workflow for the utilization of this compound as a chemical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on general nitration procedures for aromatic compounds. The direct, high-yield synthesis of this compound is not well-documented, and this reaction is expected to produce a mixture of isomers requiring purification.

Materials:

  • Quinoline

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add quinoline to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude mixture of dinitroquinoline isomers using silica gel column chromatography with a gradient of ethyl acetate in hexanes to isolate the this compound isomer. Characterization by NMR and mass spectrometry is essential to confirm the structure.

Protocol 2: Reduction of this compound to 4,8-Diaminoquinoline

This protocol describes the reduction of the nitro groups to amines, a key step in creating a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (10 M solution)

  • Ethyl Acetate

  • Brine

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 4,8-diaminoquinoline can be purified by recrystallization or column chromatography.

Potential Biological Applications and Signaling Pathways

Derivatives of 4,8-diaminoquinoline hold promise in various therapeutic areas. Based on the known activities of other substituted quinolines, potential applications include:

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by targeting various cellular pathways.[1] For instance, 4-aminoquinolines have shown cytotoxic effects on breast cancer cell lines.[2] Derivatives of 4,8-diaminoquinoline could be investigated as potential inhibitors of kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The quinoline scaffold is present in several antimicrobial drugs.[3] Novel derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Antimalarial Agents: 4-Aminoquinolines are a well-known class of antimalarial drugs.[4] New analogs based on the 4,8-diaminoquinoline scaffold could be synthesized and evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum.

Hypothetical Targeted Signaling Pathway

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 4,8-Diaminoquinoline Derivative Derivative->PI3K Derivative->AKT

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4,8-diaminoquinoline derivative.

Quantitative Data Summary

Compound ClassTarget/AssayActivity MetricValue (µM)Reference
4-Aminoquinoline DerivativesCytotoxicity (MCF7 cells)IC₅₀5 - 20[2]
4-Aminoquinoline DerivativesCytotoxicity (MDA-MB468 cells)IC₅₀2 - 15[2]
Substituted QuinolinesAntimicrobial (Various strains)MIC10 - 100[3]
4-Aminoquinoline AnalogsAntimalarial (P. falciparum)IC₅₀0.01 - 1[4][5]

Disclaimer: The synthetic protocol for this compound and the subsequent derivatization pathways are proposed based on established chemical principles and literature on analogous compounds. Researchers should exercise caution and perform thorough characterization at each step. The biological activities are extrapolated from related quinoline derivatives and require experimental validation.

References

Application Notes and Protocols for Nitroquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The requested Application Notes and Protocols for 4,8-Dinitroquinoline could not be generated due to a lack of available scientific literature and data for this specific compound. The search for "this compound" yielded only a single reference to the synthesis of its N-oxide derivative in a 1950 Japanese journal, with no accompanying biological data or medicinal chemistry applications.

Therefore, the following detailed Application Notes and Protocols have been created for the closely related and extensively studied compound, 4-Nitroquinoline 1-oxide (4NQO) . 4NQO is a powerful tool in medicinal chemistry and cancer research, primarily used as a carcinogen to induce tumor formation in animal models and to study DNA damage and repair mechanisms. Its well-documented activities and mechanisms provide a valuable reference for researchers interested in the broader class of nitroquinolines.

Application Notes: 4-Nitroquinoline 1-oxide (4NQO)

Introduction:

4-Nitroquinoline 1-oxide (4NQO) is a synthetic quinoline derivative that has been widely used in experimental cancer research for its potent carcinogenic properties.[1] It serves as a valuable research tool for inducing DNA damage and studying the cellular responses to genotoxic stress. Upon metabolic activation, 4NQO forms adducts with DNA, leading to mutations and genomic instability, which can initiate tumorigenesis. Its mechanism of action also involves the generation of reactive oxygen species (ROS), contributing to oxidative DNA damage.[1] These characteristics make 4NQO a model compound for investigating the mechanisms of chemical carcinogenesis, DNA repair pathways, and for screening potential chemopreventive and therapeutic agents.

Mechanism of Action:

The carcinogenicity of 4NQO is primarily attributed to its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO). This metabolite is a proximate carcinogen that can be further activated to an electrophilic species, which then reacts with DNA to form stable quinoline monoadducts. These adducts, primarily with guanine and adenine bases, are mutagenic and are considered a major driver of 4NQO-induced cancer.

In addition to forming DNA adducts, 4NQO is a potent inducer of oxidative stress. Its metabolism leads to the production of superoxide radicals and hydrogen peroxide (H₂O₂), which can result in the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[1] This dual mechanism of inducing both DNA adducts and oxidative damage makes 4NQO a complex and potent genotoxic agent.

Quantitative Data

The following table summarizes the quantitative data on the biological activity of 4NQO from the cited literature.

ParameterCell Line/SystemConcentration/DoseObserved EffectReference
8-OHdG Formation Normal Human Fibroblasts1 - 50 µMDose-dependent increase in 8-OHdG levels.
Cell Viability Normal Human Fibroblasts0.4 µMAlmost 100% cell viability.
Hydrogen Peroxide Production Normal Human FibroblastsNot specifiedDetected using dichlorofluorescin diacetate.[1]
Superoxide Production Normal Human FibroblastsNot specifiedDetected using hydroethidine.[1]

Experimental Protocols

Protocol 1: Induction of Oxidative DNA Damage with 4NQO in Cell Culture

Objective: To induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in cultured mammalian cells using 4NQO.

Materials:

  • Mammalian cell line (e.g., normal human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Nitroquinoline 1-oxide (4NQO) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • HPLC system with an electrochemical detector (ECD) or an ELISA-based 8-OHdG quantification kit

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare fresh dilutions of 4NQO in complete culture medium from the stock solution to achieve final concentrations ranging from 1 µM to 50 µM. A vehicle control (DMSO) should be included.

  • Remove the existing medium from the cells and replace it with the 4NQO-containing medium or the vehicle control medium.

  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions. Take precautions to prevent auto-oxidation of DNA during extraction.

  • Quantify the concentration and purity of the extracted DNA using a spectrophotometer.

  • Measure the levels of 8-OHdG in the DNA samples using HPLC-ECD or an 8-OHdG ELISA kit, following the respective instrument or kit protocols.

  • Normalize the 8-OHdG levels to the total amount of deoxyguanosine in each sample.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To detect the generation of superoxide and hydrogen peroxide in cells treated with 4NQO.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 4NQO stock solution

  • Hydroethidine (for superoxide detection) or Dichlorofluorescin diacetate (DCF-DA) (for hydrogen peroxide detection)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes) or flow cytometry (e.g., 6-well plates).

  • Allow cells to adhere and grow to the desired confluency.

  • Treat the cells with the desired concentration of 4NQO in complete culture medium for a specific duration (e.g., 1-4 hours). Include a vehicle control.

  • For Superoxide Detection:

    • Add hydroethidine to the culture medium to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells for red fluorescence using a fluorescence microscope or a flow cytometer.

  • For Hydrogen Peroxide Detection:

    • Add DCF-DA to the culture medium to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells for green fluorescence using a fluorescence microscope or a flow cytometer.

Visualizations

Caption: Mechanism of 4-Nitroquinoline 1-oxide (4NQO) induced carcinogenesis.

Experimental_Workflow_DNA_Damage start Start: Seed Cells treatment Treat cells with 4NQO (1-50 µM, 24h) start->treatment harvest Wash and Harvest Cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction quantification Quantify 8-OHdG (HPLC-ECD or ELISA) dna_extraction->quantification end End: Analyze Data quantification->end

Caption: Experimental workflow for assessing 4NQO-induced DNA damage.

References

Application Notes and Protocols: Anticancer Activity of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial request focused on 4,8-dinitroquinoline derivatives, a comprehensive literature search revealed a lack of specific data on the anticancer activities of this particular subclass. Therefore, these application notes and protocols have been broadened to cover the more extensively studied class of nitroquinoline derivatives , with a particular focus on compounds for which experimental data and mechanistic insights are available. The principles and methodologies described herein are broadly applicable for the investigation of novel dinitroquinoline compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including their anticancer properties. The introduction of nitro groups to the quinoline scaffold can modulate the electronic properties of the molecule, often enhancing its biological activity. Nitroquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis. These notes provide an overview of the anticancer activity of select nitroquinoline derivatives, along with detailed protocols for their evaluation.

Data Presentation: Cytotoxicity of Nitroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various nitroquinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)5-10 fold lower than clioquinol[1][2]
7-Methyl-8-nitro-quinolineCaco-21.87[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93[3]
8-Nitro-7-quinolinecarbaldehydeCaco-20.53[3]
2-Methyl-8-nitro quinolineA549, HeLaNot specified[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of nitroquinoline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Nitroquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the nitroquinoline derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by nitroquinoline derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the nitroquinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the nitroquinoline derivative for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cancer cells treated with nitroquinoline derivatives using propidium iodide staining and flow cytometry.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content can be used to determine the phase of the cell cycle. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.

Materials:

  • Cancer cells treated with the nitroquinoline derivative

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the nitroquinoline derivative as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Signaling Pathway Diagram

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NQ Nitroquinoline Derivative Receptor Receptor Interaction (e.g., EGFR) NQ->Receptor Binding ROS Increased ROS Production NQ->ROS Induction PI3K_Akt PI3K/Akt Pathway Inhibition Receptor->PI3K_Akt Activation Mitochondrion Mitochondrion ROS->Mitochondrion Damage DNA DNA Damage ROS->DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) PI3K_Akt->Cell_Cycle_Arrest Inhibition of arrest Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrion->Caspase_Activation Cytochrome c release DNA->Cell_Cycle_Arrest Activation of checkpoints Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Cell_Cycle_Arrest->Apoptosis Induction

Caption: Proposed mechanisms of anticancer activity of nitroquinoline derivatives.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Anticancer Evaluation Start Synthesized Nitroquinoline Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Western_Blot Western Blot Analysis (Protein Expression) Mechanism->Western_Blot ROS ROS Production Assay Mechanism->ROS Conclusion Elucidation of Anticancer Mechanism Apoptosis->Conclusion Cell_Cycle->Conclusion Western_Blot->Conclusion ROS->Conclusion

Caption: General workflow for evaluating the anticancer activity of novel compounds.

References

Application Notes and Protocols: Investigating the Antiprotozoal Potential of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protozoal diseases, including malaria, trypanosomiasis, and leishmaniasis, represent a significant global health burden, affecting millions of individuals, primarily in tropical and subtropical regions.[1][2] The emergence of drug resistance against existing therapies necessitates the urgent development of novel antiprotozoal agents.[3] Quinoline-based compounds have historically been a cornerstone of antimalarial therapy and continue to be a promising scaffold for the development of new drugs against a range of protozoan parasites.[4][5] The introduction of nitro groups into pharmacologically active scaffolds can modulate their biological activity, often enhancing their antimicrobial properties. This document provides a framework for the investigation of the antiprotozoal potential of 4,8-Dinitroquinoline, a compound for which specific data is not yet available. The following protocols and data, derived from structurally related nitroquinoline and aminoquinoline derivatives, serve as a comprehensive guide for the evaluation of this and other novel quinoline compounds.

Data Presentation: Antiprotozoal Activity of Related Quinoline Derivatives

The following tables summarize the in vitro antiprotozoal and cytotoxicity data for various quinoline derivatives, providing a reference for the potential efficacy and selectivity of this compound.

Table 1: In Vitro Antiplasmodial and Antitrypanosomal Activity of Aminoquinoline-based Compounds

Compound ClassSpecific Derivative(s)Target OrganismIC50 (µM)Reference Drug(s)IC50 (µM) of Ref. Drug(s)Source
4-Aminoquinoline-β-lactam hybrids4a–gPlasmodium falciparum (K1 strain)0.20–0.62ChloroquineNot specified[1][2][6]
8-Aminoquinoline-tetrazoles6a-dTrypanosoma brucei rhodesiense (STIB900)<20Primaquine, Melarsoprol, PodophyllotoxinNot specified[1][2]
8-Aminoquinoline derivative4eTrypanosoma brucei rhodesiense (STIB900)7.01PrimaquineNot specified (4e is 2-fold more active)[2][6]

Table 2: In Vitro Amoebicidal Activity and Cytotoxicity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

CompoundTarget OrganismIC50 (µM)Human Cell LineCC50 (µM)Selectivity Index (SI)Source
NitroxolineBalamuthia mandrillaris trophozoites2.84HFF-1 (fibroblast)>30>10.6[7]
H4 (glial)>30>10.6[7]
U87 (glial)>30>10.6[7]
HEK-293T (kidney)19.16.7[7]
Hep-G2 (liver)18.26.4[7]
PentamidineBalamuthia mandrillaris trophozoites9.14--0.049 (average)[7]
MiltefosineBalamuthia mandrillaris trophozoites63.23---0.102 (average)[7]
AzithromycinBalamuthia mandrillaris trophozoites244.10---0.409 (average)[7]

Table 3: In Vitro Antitrypanosomal Activity of Nitroxoline

CompoundTarget Organism (form)IC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource
NitroxolineTrypanosoma cruzi (epimastigote)3.00 ± 0.44Benznidazole6.92 ± 0.77[8]
NitroxolineTrypanosoma cruzi (amastigote)1.24 ± 0.23Benznidazole2.67 ± 0.39[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiprotozoal potential of a novel compound like this compound.

Protocol 1: In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro.

Materials:

  • P. falciparum culture (e.g., K1 multidrug-resistant strain)

  • Human red blood cells (A+)

  • RPMI 1640 medium (without hypoxanthine) supplemented with HEPES, NaHCO3, neomycin, and Albumax®

  • Test compound (this compound) dissolved in DMSO

  • [3H]-Hypoxanthine

  • 96-well microtiter plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Prepare a parasite culture in RPMI 1640 medium with 2.5% hematocrit and 0.3% parasitemia.

  • Serially dilute the test compound in the medium in a 96-well plate.

  • Add the parasite culture to each well and incubate for 24 hours under a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

  • Add [3H]-Hypoxanthine to each well and incubate for a further 24 hours.

  • Harvest the red blood cells using a cell harvester and transfer them onto a glass fiber filter.

  • Wash the filter with distilled water and allow it to dry.

  • Measure the incorporation of [3H]-Hypoxanthine using a liquid scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by comparing the counts per minute (CPM) of treated samples with untreated controls.

Protocol 2: In Vitro Antitrypanosomal Activity Assay

This protocol is for assessing the activity against Trypanosoma brucei rhodesiense.

Materials:

  • T. b. rhodesiense STIB900 strain

  • MEM medium supplemented with 25 mM HEPES, glucose, and 10% heat-inactivated horse serum

  • Test compound dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microtiter plates

  • Fluorometer/spectrophotometer

Procedure:

  • Add 2 x 10^3 trypanosomes in 100 µL of medium to each well of a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of Alamar Blue to each well and incubate for another 2-4 hours.

  • Measure fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay against Human Cell Lines

This assay evaluates the toxicity of the compound against mammalian cells to determine its selectivity.

Materials:

  • Human cell line (e.g., HEK-293T, Hep-G2)

  • Appropriate cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Test compound dissolved in DMSO

  • Resazurin-based reagent (e.g., CellTiter-Blue®)

  • 96-well microtiter plates

  • Spectrophotometer/fluorometer

Procedure:

  • Seed the human cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over host cells.

Visualizations

Experimental Workflow for Antiprotozoal Drug Discovery

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis (this compound) B Primary Antiprotozoal Assay (e.g., P. falciparum, T. brucei) A->B C Cytotoxicity Assay (e.g., HEK-293T, Hep-G2) A->C D Determination of IC50 & CC50 B->D C->D E Calculation of Selectivity Index (SI) D->E F Target Identification E->F Promising SI I Animal Model of Infection E->I High SI & Potency G Biochemical Assays F->G L Lead Optimization F->L H Molecular Modeling G->H J Efficacy Studies I->J K Toxicity and Pharmacokinetics J->K K->L G cluster_0 Parasite Cell A This compound (Pro-drug) B Parasite-specific Nitroreductase A->B C Reduction of Nitro Group B->C D Generation of Nitroradical Anions C->D E Reactive Oxygen Species (ROS) Production D->E F DNA Damage E->F G Protein & Lipid Damage E->G H Parasite Death F->H G->H

References

Application Notes and Protocols: 4,8-Dinitroquinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of coordination chemistry involving quinoline-based ligands. Specific experimental data for 4,8-dinitroquinoline is limited in publicly available literature. Therefore, the provided information leverages data from analogous compounds, such as 5-nitro-8-hydroxyquinoline, to offer a predictive framework and guide for research. All protocols should be adapted and optimized based on experimental observations.

Introduction to this compound in Coordination Chemistry

This compound is a heterocyclic aromatic compound containing two nitro groups, which are strong electron-withdrawing groups. These substituents significantly influence the electronic properties of the quinoline ring system, potentially enhancing its coordination capabilities and the stability of the resulting metal complexes. The nitrogen atom of the quinoline ring and potentially one of the oxygen atoms from a nitro group can act as coordination sites, allowing this compound to function as a bidentate or monodentate ligand.

The coordination of this compound to metal ions can lead to the formation of stable complexes with potential applications in various fields, including catalysis, materials science, and medicinal chemistry.[1][2] In drug development, metal complexes of quinoline derivatives have shown promise as anticancer and antimicrobial agents.[3][4][5] The introduction of nitro groups can further enhance these biological activities.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.[6] The choice of solvent and reaction conditions (e.g., temperature, pH) is crucial for obtaining the desired product in high yield and purity.

General Synthetic Protocol:

A generic procedure for the synthesis of a this compound metal complex is outlined below. This protocol may require optimization for specific metal ions and desired coordination geometries.

Materials:

  • This compound (Ligand, L)

  • Metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Co(II), Ni(II), Zn(II), etc.)

  • Solvent (e.g., Ethanol, Methanol, DMF, DMSO)

  • Deionized water

Procedure:

  • Dissolve a specific molar amount of this compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve the corresponding metal salt in the same solvent or in deionized water.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for a specific period (typically 2-6 hours) to ensure complete complex formation.

  • After reflux, the solution is cooled to room temperature, and the resulting precipitate (the metal complex) is collected by vacuum filtration.[7][8]

  • The collected solid is washed with the solvent and then with diethyl ether to remove any unreacted starting materials.

  • The final product is dried in a desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Dissolution Dissolve this compound in Solvent Reaction Mix and Reflux Ligand_Dissolution->Reaction Metal_Salt_Dissolution Dissolve Metal Salt in Solvent Metal_Salt_Dissolution->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Solvent and Ether Filtration->Washing Drying Dry in Desiccator Washing->Drying FTIR FT-IR Spectroscopy Drying->FTIR UV_Vis UV-Vis Spectroscopy Drying->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes) Drying->NMR Mass_Spec Mass Spectrometry Drying->Mass_Spec Elemental_Analysis Elemental Analysis Drying->Elemental_Analysis X_Ray Single-Crystal X-ray Diffraction (optional) Drying->X_Ray

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

Characterization Techniques and Expected Data

A comprehensive characterization of the synthesized complexes is essential to confirm their structure and purity. The following table summarizes the key techniques and the type of information they provide.

Technique Information Obtained Expected Observations for this compound Complexes
FT-IR Spectroscopy Identification of functional groups and coordination sites.Shift in the ν(C=N) and ν(N-O) stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy Electronic transitions within the ligand and the complex.Ligand-centered π-π* and n-π* transitions. Appearance of new charge-transfer bands (LMCT or MLCT) upon complexation.
¹H NMR Spectroscopy Structural information for diamagnetic complexes.Shifts in the chemical shifts of the quinoline protons upon coordination, providing insights into the coordination environment.
Mass Spectrometry Determination of the molecular weight of the complex.A molecular ion peak corresponding to the expected formula of the complex.
Elemental Analysis Determination of the elemental composition (C, H, N).Experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Molar Conductivity To determine the electrolytic nature of the complexes.Low conductivity values in non-coordinating solvents suggest non-electrolytic nature.
Magnetic Susceptibility To determine the magnetic moment and geometry of the complex.The measured magnetic moment can help in determining the number of unpaired electrons and inferring the geometry of the complex.

Potential Applications in Drug Development

Metal complexes of quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][9] The presence of nitro groups in the this compound ligand could potentially enhance these properties.

Potential Therapeutic Applications:

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity against cancer cells.[4][5][10] The mechanism of action can involve DNA binding and cleavage, production of reactive oxygen species (ROS), or inhibition of key enzymes like topoisomerase.

  • Antimicrobial Agents: Quinolone-based metal complexes have shown potent activity against various bacterial and fungal strains.[3][11] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.

Signaling Pathway Diagram (Hypothetical for Anticancer Activity):

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound metal complex in a cancer cell, leading to apoptosis.

Anticancer_Pathway Complex This compound Metal Complex Cell_Membrane Cell Membrane ROS Increased ROS Production Complex->ROS DNA_Damage DNA Damage Complex->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical mechanism of anticancer action for a this compound metal complex.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized complexes against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Synthesized this compound metal complexes

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the metal complexes in DMSO.

  • Treat the cells with various concentrations of the complexes and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol is used to evaluate the antimicrobial activity of the complexes.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Nutrient agar or Sabouraud dextrose agar plates

  • Sterile cork borer

  • Synthesized this compound metal complexes

  • Positive control (standard antibiotic/antifungal)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a microbial inoculum and spread it evenly on the surface of the agar plates.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific concentration of the complex solution, positive control, and solvent control to the respective wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher antimicrobial activity.[11]

Quantitative Data Summary (Illustrative)

The following table provides illustrative data that might be expected from the characterization and biological evaluation of this compound metal complexes, based on values reported for similar quinoline-based complexes.

ComplexMolar Conductivity (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)IC₅₀ (µM) vs. HeLaZone of Inhibition (mm) vs. E. coli
[Cu(L)₂Cl₂] 15.21.8512.518
[Co(L)₂Cl₂] 12.84.9825.115
[Ni(L)₂Cl₂] 14.53.1530.814
[Zn(L)₂Cl₂] 10.7Diamagnetic45.212
*L = this compound. Data is hypothetical and for illustrative purposes only.

Conclusion

This compound holds potential as a versatile ligand in coordination chemistry. The electron-withdrawing nature of the nitro groups is expected to influence the electronic structure and reactivity of its metal complexes, making them interesting candidates for applications in drug design and development. The protocols and data presented here provide a foundational guide for researchers to synthesize, characterize, and evaluate the biological activities of these novel coordination compounds. Further experimental work is necessary to fully elucidate the properties and potential of this compound and its metal complexes.

References

Application Notes and Protocols for 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of nitro groups to the quinoline scaffold can significantly modulate its electronic properties and, consequently, its biological activity and electrochemical behavior. 4,8-Dinitroquinoline, a member of this family, is of particular interest for its potential redox-mediated biological effects. Understanding the electrochemical properties of this compound is crucial for elucidating its mechanism of action, predicting its metabolic fate, and developing novel therapeutic agents.

These application notes provide a summary of the expected electrochemical behavior of this compound based on the known properties of related nitroaromatic compounds. Detailed protocols for electrochemical analysis using cyclic voltammetry are also presented to guide researchers in their experimental design. Furthermore, a plausible signaling pathway is proposed based on the activity of structurally related nitroquinoline derivatives.

Electrochemical Properties

Table 1: Expected Electrochemical Properties of this compound

PropertyExpected BehaviorNotes
Reduction Potentials (vs. Ag/AgCl) Two distinct reduction peaks are anticipated in the negative potential range.The reduction of nitroaromatic compounds typically occurs in a stepwise manner. The first reduction is often a one-electron process to form a radical anion, followed by further reduction steps. The exact potential values are dependent on the experimental conditions (e.g., pH, solvent).
pH Dependence The reduction potentials are expected to be pH-dependent in protic media.Protonation of the nitro group facilitates its reduction, leading to a shift in the reduction potential to less negative values with decreasing pH.
Reversibility The initial reduction step to the radical anion may exhibit quasi-reversible or irreversible behavior.The stability of the resulting radical anion influences the reversibility. Subsequent reduction steps are generally irreversible.
Electron Transfer The overall reduction of each nitro group to a hydroxylamine or amine involves multiple electrons.The complete reduction of a nitro group to an amine is a six-electron process.

Experimental Protocols

Cyclic Voltammetry (CV) Analysis of this compound

Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox properties of a compound.[1][2] This protocol outlines the general procedure for performing a CV experiment on this compound.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or mesh

  • This compound

  • Supporting Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile for aprotic conditions, or a suitable buffer for aqueous conditions)

  • Polishing materials (e.g., alumina slurry, polishing pads)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Allow the electrode to dry completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the supporting electrolyte solution to the cell.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Blank Scan (Background):

    • Run a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.

  • Sample Analysis:

    • Add a known concentration of this compound to the electrochemical cell.

    • Allow the solution to mix thoroughly.

    • Initiate the cyclic voltammetry scan. The potential range should be set to scan from an initial potential where no reaction occurs towards negative potentials to observe the reduction of the nitro groups, and then back to the initial potential. A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the electron transfer.

  • Data Acquisition and Analysis:

    • Record the resulting cyclic voltammogram (current vs. potential).

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials and currents.

    • Analyze the data to determine the reduction potentials, reversibility, and other electrochemical parameters.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, insights can be drawn from related compounds. For instance, nitroxoline, an 8-hydroxy-5-nitroquinoline derivative, has been shown to induce anti-proliferative and apoptotic effects in cancer cells through the modulation of key signaling pathways.[3] A plausible mechanism of action for this compound, particularly in the context of cancer research, could involve similar pathways.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activity of nitroxoline.[3] This pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling cascade.

G cluster_cell Cell cluster_upstream Upstream Regulation cluster_downstream Downstream Effects DNQ This compound AMPK AMPK (Activated) DNQ->AMPK Induces mTOR mTOR (Inhibited) AMPK->mTOR Inhibits Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation Regulates Apoptosis Apoptosis (Induced) mTOR->Apoptosis Regulates G cluster_workflow Experimental Workflow start Start: Synthesize/Obtain This compound electrochem Electrochemical Characterization (Cyclic Voltammetry) start->electrochem data_analysis Data Analysis: Determine Reduction Potentials electrochem->data_analysis cell_culture Cell-Based Assays (e.g., Cancer Cell Lines) data_analysis->cell_culture Hypothesis Generation conclusion Conclusion: Correlate Electrochemical Properties with Biological Activity data_analysis->conclusion proliferation_assay Proliferation Assay (e.g., MTT, BrdU) cell_culture->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) cell_culture->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-AMPK, p-mTOR) proliferation_assay->pathway_analysis apoptosis_assay->pathway_analysis pathway_analysis->conclusion

References

Application Notes and Protocols: In Vitro Assays Involving 4-Nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "4,8-Dinitroquinoline" did not yield specific in vitro assay data. The following application notes focus on the well-characterized related compound, 4-Nitroquinoline 1-oxide (4NQO) , a potent carcinogen and mutagen widely used as a positive control in genotoxicity studies. The methodologies described herein are representative of in vitro assays for assessing the biological activity of nitroquinoline derivatives.

Introduction

4-Nitroquinoline 1-oxide (4NQO) is a synthetic quinoline derivative that exerts significant genotoxic and cytotoxic effects. Its carcinogenic activity is initiated through metabolic activation, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS). These events trigger cellular stress responses, DNA damage, and can ultimately lead to mutagenesis and cell death. The in vitro assays detailed below provide robust methods for characterizing the biological effects of 4NQO and similar compounds, making them valuable tools for researchers in toxicology, pharmacology, and drug development.

Data Presentation

Table 1: Cytotoxicity of 4-Nitroquinoline 1-oxide
Cell LineAssayConcentration (µM)Incubation Time (h)% Cell Viability
Human FibroblastsTrypan Blue Dye Exclusion0.41~100%
Human FibroblastsTrypan Blue Dye Exclusion1.0 - 501Dose-dependent decrease
Table 2: Induction of DNA Damage by 4-Nitroquinoline 1-oxide
Cell LineBiomarkerAssay4NQO Concentration (µM)Incubation Time (h)Fold Increase in 8-OHdG
Human Fibroblasts8-hydroxydeoxyguanosine (8-OHdG)HPLC-ECD1.01Significant increase
Human Fibroblasts8-hydroxydeoxyguanosine (8-OHdG)HPLC-ECD101Dose-dependent increase
Human Fibroblasts8-hydroxydeoxyguanosine (8-OHdG)HPLC-ECD501Dose-dependent increase

Experimental Protocols

Cytotoxicity Assessment using Trypan Blue Dye Exclusion Assay

This protocol determines the percentage of viable cells following exposure to 4NQO.

Materials:

  • Human fibroblast cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4-Nitroquinoline 1-oxide (4NQO) stock solution

  • Trypan Blue solution (0.4%)

  • Phosphate Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:

  • Seed human fibroblasts in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of 4NQO in DMEM to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Remove the culture medium from the wells and wash the cells once with PBS.

  • Add 2 mL of the prepared 4NQO dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 4NQO, e.g., DMSO).

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Following incubation, collect the cell culture medium (containing detached, non-viable cells).

  • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

  • Combine the detached cells with their corresponding collected medium.

  • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of cell viability using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to detect the generation of intracellular ROS.

Materials:

  • Human fibroblast cells

  • DMEM with 10% FBS

  • 4-Nitroquinoline 1-oxide (4NQO) stock solution

  • Dichlorofluorescin diacetate (DCFH-DA) for general ROS

  • Hydroethidine (HEt) for superoxide detection

  • PBS

  • Fluorescence microscope or plate reader

Protocol:

  • Seed human fibroblasts in a 24-well plate (for microscopy) or a 96-well black-walled plate (for plate reader) and incubate for 24 hours.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA or 10 µM HEt in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add fresh serum-free DMEM containing the desired concentrations of 4NQO (e.g., 1 µM). Include a vehicle control.

  • Incubate for 15-60 minutes at 37°C.

  • Measure the fluorescence intensity. For DCFH-DA, use an excitation wavelength of 485 nm and an emission wavelength of 530 nm. For HEt, use an excitation of 518 nm and an emission of 605 nm.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Quantification of 8-hydroxydeoxyguanosine (8-OHdG) by HPLC-ECD

This protocol provides a quantitative measurement of oxidative DNA damage.

Materials:

  • Human fibroblast cells

  • DMEM with 10% FBS

  • 4-Nitroquinoline 1-oxide (4NQO) stock solution

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with an electrochemical detector (ECD)

  • 8-OHdG standard

Protocol:

  • Culture and treat human fibroblasts with 4NQO (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.

  • Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer.

  • Digest 50-100 µg of DNA to nucleosides. First, incubate the DNA with nuclease P1 at 37°C for 1 hour.

  • Then, add alkaline phosphatase and incubate at 37°C for another hour.

  • Filter the resulting nucleoside solution through a 0.22 µm filter.

  • Analyze the sample using an HPLC-ECD system. The mobile phase and column conditions should be optimized for the separation of 8-OHdG from other nucleosides.

  • Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with a known concentration of 8-OHdG.

  • Express the results as the number of 8-OHdG adducts per 10^5 or 10^6 deoxyguanosine residues.

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Environment cluster_1 Metabolic Activation cluster_2 Cellular Effects NQO 4-Nitroquinoline 1-oxide (4NQO) Metabolism Enzymatic Reduction NQO->Metabolism HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) Metabolism->HAQO ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS DNA_Adducts DNA Adducts HAQO->DNA_Adducts DNA_Damage DNA Damage (e.g., 8-OHdG) DNA_Adducts->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage Cytotoxicity Cytotoxicity DNA_Damage->Cytotoxicity G cluster_cyto Cytotoxicity Assay cluster_ros ROS Assay cluster_dna DNA Damage Assay start Start: Seed Cells incubation_24h Incubate 24h start->incubation_24h treatment Treat with 4NQO incubation_24h->treatment load_probe Load with Fluorescent Probe (DCFH-DA/HEt) incubation_24h->load_probe incubation_treatment Incubate (e.g., 1h) treatment->incubation_treatment measure_fluorescence Measure Fluorescence treatment->measure_fluorescence harvest_cyto Harvest Cells incubation_treatment->harvest_cyto harvest_dna Harvest Cells incubation_treatment->harvest_dna trypan_blue Trypan Blue Staining harvest_cyto->trypan_blue count_cells Count Viable/Non-viable Cells trypan_blue->count_cells wash_probe Wash Excess Probe load_probe->wash_probe wash_probe->treatment extract_dna Extract Genomic DNA harvest_dna->extract_dna digest_dna Digest DNA to Nucleosides extract_dna->digest_dna hplc Analyze by HPLC-ECD digest_dna->hplc

Application Notes and Protocols for 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,8-Dinitroquinoline is a nitroaromatic heterocyclic compound. Aromatic nitrocompounds are a class of chemicals known for their reactivity and potential toxicity.[1][2] Many are acutely toxic, mutagenic, and some are suspected or established carcinogens.[2] Due to the presence of two nitro groups, this compound is expected to be an energetic material, potentially exhibiting thermal instability and reactivity towards other substances.[3] These application notes provide a comprehensive guide for the safe handling and storage of this compound in a research and development setting.

Hazard Identification and Safety Precautions

Aromatic nitrocompounds can pose significant health and safety risks.[1][2]

  • Health Hazards:

    • Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms including headache, dizziness, and cyanosis (a blue color to the skin and lips).[4]

    • Irritation: Contact can cause irritation to the skin and eyes.[4][5] Some nitro compounds may also cause skin allergies.[4]

    • Carcinogenicity: Several nitroaromatic compounds are suspected carcinogens.[2][6] It is prudent to handle this compound as a potential carcinogen.[4]

    • Mutagenicity: Many nitroaromatic compounds have been shown to be mutagenic.[2]

  • Physical and Chemical Hazards:

    • Explosivity: Dinitro compounds can be explosive, especially when heated or subjected to shock. The presence of impurities can lower their thermal stability.[3]

    • Reactivity: These compounds can react violently with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][5] Contact with certain metals can form shock-sensitive salts.[2]

    • Combustibility: While not always flammable at room temperature, they are combustible and can burn fiercely, producing poisonous gases such as nitrogen oxides.[4]

Personal Protective Equipment (PPE)

A high standard of personal hygiene and the correct use of PPE are essential to minimize exposure.[1]

  • Hand Protection: Wear chemically resistant gloves. Given that breakthrough times for some nitrile gloves can be short when handling aromatic nitro compounds, using thick nitrile gloves or double-gloving is recommended.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust and splashes.[5][8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or suit should be worn.[5]

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of dust.[8] If a fume hood is not available or if exposure limits might be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5][8]

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

ParameterRecommendation
Temperature Store in a cool, dark place. For analogous compounds like 5-Nitroquinoline, a storage temperature of 0-8 °C is recommended.[9] Avoid exposure to heat sources.
Light Store in a light-resistant container. Some related compounds are light-sensitive.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. Some related compounds are hygroscopic.[8]
Container Use a tightly sealed, clearly labeled container.
Incompatible Materials Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][5] Store away from combustible materials.

Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood.

  • General Handling:

    • Avoid creating dust.[8] Use techniques such as gentle scooping and handling in a fume hood with low airflow to minimize dust generation.

    • Do not handle the compound until all safety precautions have been read and understood.[6]

    • Use the smallest quantity of the chemical possible for the experiment.[7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Spill Procedures:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Waste this compound and any contaminated materials should be treated as hazardous waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely weighing this compound and preparing a stock solution.

  • Preparation:

    • Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemically resistant gloves).

    • Perform all operations within a certified chemical fume hood.

    • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Designate a waste container for contaminated materials.

  • Weighing the Compound:

    • Place a weighing paper on an analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula. Avoid creating dust.

    • Record the weight.

    • Securely close the primary storage container.

  • Preparing the Solution:

    • Carefully transfer the weighed this compound into a suitable volumetric flask.

    • Add a small amount of the desired solvent to the flask to dissolve the compound.

    • Once dissolved, dilute the solution to the final volume with the solvent.

    • Cap the flask and mix thoroughly.

  • Cleanup:

    • Carefully fold the weighing paper and dispose of it in the designated hazardous waste container.

    • Wipe down the spatula and any other contaminated surfaces with a damp cloth, and dispose of the cloth in the hazardous waste.

    • Remove PPE carefully and wash hands thoroughly with soap and water.[1]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Work Surface prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve dispose Dispose of Waste dissolve->dispose clean Clean Work Area dispose->clean decontam Decontaminate PPE clean->decontam wash Wash Hands decontam->wash

Caption: Workflow for preparing a solution of this compound.

G cluster_conditions Storage Conditions cluster_incompatibles Incompatible Materials (Store Separately) compound This compound cool Cool & Dark Place compound->cool dry Dry Environment compound->dry sealed Tightly Sealed Container compound->sealed oxidizers Strong Oxidizers compound->oxidizers reducers Strong Reducers compound->reducers acids_bases Strong Acids & Bases compound->acids_bases metals Reactive Metals compound->metals

Caption: Key storage considerations for this compound.

References

Safe Disposal of 4,8-Dinitroquinoline Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe disposal of 4,8-Dinitroquinoline waste. This compound is a hazardous chemical and is suspected to be a carcinogen; therefore, all waste containing this compound must be handled with extreme caution and disposed of in accordance with local, state, and federal regulations.[1][2] The protocols outlined below provide methods for the chemical degradation of this compound into less hazardous compounds, suitable for a laboratory setting prior to final disposal.

Overview of Disposal Strategies

The primary methods for the chemical degradation of nitroaromatic compounds like this compound involve either reduction or oxidation of the nitro groups. These processes aim to transform the compound into less toxic and more environmentally benign substances.

  • Reductive Degradation: This approach involves the chemical reduction of the nitro groups to amino groups. Common reducing agents for this purpose include zero-valent iron (Fe⁰) and sodium bisulfite (NaHSO₃).[3]

  • Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the aromatic ring and nitro functional groups. A common and effective AOP for laboratory use is the Fenton reaction, which generates hydroxyl radicals from hydrogen peroxide (H₂O₂) and an iron catalyst.[1][4]

Quantitative Data on Degradation Methods

Degradation MethodReagentspHTemperature (°C)Reaction TimeDegradation Efficiency (%)Reference Compound
Reductive Degradation Sodium Bisulfite (NaHSO₃), Copper Catalyst720 - 7010 min - 72 h>95General Nitroaromatics
Advanced Oxidation H₂O₂, FeSO₄ (Fenton's Reagent)3Ambient30 min~1002,4-Dinitrophenol
Advanced Oxidation O₃/H₂O₂/UV3Ambient60 min>902,4-Dinitrophenol

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 1: Reductive Degradation using Sodium Bisulfite

This protocol describes the reduction of this compound to the corresponding diaminoquinoline.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃)

  • Copper (II) sulfate (CuSO₄) solution (catalyst)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • Stir plate and stir bar

  • Beaker or flask

  • pH meter or pH paper

Procedure:

  • Preparation:

    • Place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar.

    • Begin stirring the solution.

  • pH Adjustment:

    • Measure the pH of the waste solution.

    • Adjust the pH to approximately 7.0 using the NaOH or HCl solution as needed.

  • Catalyst Addition:

    • Add a catalytic amount of the copper (II) sulfate solution to the waste solution. A typical starting concentration is 1-5 mol% relative to the estimated amount of this compound.

  • Reductant Addition:

    • Slowly add a 5 to 10-fold molar excess of sodium bisulfite to the stirring solution. The reaction is exothermic, so add the sodium bisulfite in small portions to control the temperature.

  • Reaction:

    • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 72 hours.[3] Monitor the disappearance of the yellow color associated with the dinitroquinoline.

  • Neutralization and Disposal:

    • Once the reaction is complete (as indicated by a color change and/or analytical monitoring), neutralize the solution to a pH between 6 and 8 with NaOH or HCl.

    • The resulting solution containing the less hazardous diaminoquinoline can then be collected for disposal through an approved hazardous waste facility.

Protocol 2: Degradation using Advanced Oxidation (Fenton's Reagent)

This protocol utilizes the powerful oxidizing ability of hydroxyl radicals to degrade this compound.

Materials:

  • This compound waste solution

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄) solution (for pH adjustment)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Stir plate and stir bar

  • Beaker or flask

  • pH meter or pH paper

Procedure:

  • Preparation:

    • Place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar.

    • Begin stirring.

  • pH Adjustment:

    • Measure the pH of the waste solution.

    • Carefully add sulfuric acid to adjust the pH to approximately 3.[1][4] This is the optimal pH for the Fenton reaction.

  • Catalyst Addition:

    • Add a catalytic amount of iron (II) sulfate to the solution. A typical starting concentration is 0.1-0.5 g/L.

  • Oxidant Addition:

    • CAUTION: The reaction of hydrogen peroxide with the iron catalyst is highly exothermic and can lead to a rapid increase in temperature and pressure. Add the hydrogen peroxide VERY SLOWLY and in small increments.

    • Slowly add a 5 to 10-fold molar excess of 30% hydrogen peroxide to the stirring solution. Monitor the temperature and control the addition rate to keep the temperature below 40-50°C.

  • Reaction:

    • Allow the reaction to stir for at least 30 minutes.[1] The degradation of the dinitroquinoline is typically rapid.

  • Neutralization and Disposal:

    • After the reaction is complete, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a sodium hydroxide solution. The neutralization of the acidic solution is also exothermic.

    • The treated solution, containing degraded organic fragments, can then be collected for disposal through an approved hazardous waste facility.

Visualizations

Disposal_Workflow cluster_prep 1. Waste Preparation cluster_decision 2. Choose Degradation Path cluster_reduction 3a. Reductive Degradation cluster_oxidation 3b. Advanced Oxidation cluster_final 4. Final Steps Waste This compound Waste Characterize Characterize Waste (Estimate Concentration) Waste->Characterize Decision Select Method Characterize->Decision Adjust_pH_Red Adjust pH to ~7 Decision->Adjust_pH_Red Reduction Adjust_pH_Ox Adjust pH to ~3 Decision->Adjust_pH_Ox Oxidation Add_Catalyst_Red Add Cu²⁺ Catalyst Adjust_pH_Red->Add_Catalyst_Red Add_Reductant Add Sodium Bisulfite Add_Catalyst_Red->Add_Reductant React_Red Stir at Room Temp Add_Reductant->React_Red Neutralize Neutralize to pH 6-8 React_Red->Neutralize Add_Catalyst_Ox Add Fe²⁺ Catalyst Adjust_pH_Ox->Add_Catalyst_Ox Add_Oxidant Add H₂O₂ (Slowly!) Add_Catalyst_Ox->Add_Oxidant React_Ox Stir for 30+ min Add_Oxidant->React_Ox React_Ox->Neutralize Dispose Dispose via Approved Hazardous Waste Facility Neutralize->Dispose

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling_Pathway_Reductive Dinitro This compound Amino 4,8-Diaminoquinoline (Less Hazardous) Dinitro->Amino Reduction Reagents Sodium Bisulfite (NaHSO₃) + Cu²⁺ Catalyst Reagents->Amino

Caption: Reductive degradation pathway of this compound.

Signaling_Pathway_Oxidative Dinitro This compound Degraded Degraded Products (e.g., smaller organic acids, CO₂, H₂O, NOx) Dinitro->Degraded Oxidation Reagents H₂O₂ + Fe²⁺ (Fenton's Reagent) Generates •OH radicals Reagents->Degraded

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,8-dinitroquinoline. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis is particularly challenging due to issues with regioselectivity. The nitration of a quinoline ring can produce a mixture of isomers, and controlling the precise placement of two nitro groups at the C4 and C8 positions is difficult. The first nitro group deactivates the ring, making the second nitration step require harsh reaction conditions. These conditions can lead to the formation of unwanted byproducts and oxidation.

Q2: What are the common starting materials and synthetic routes?

Typically, the synthesis would involve the nitration of quinoline or a substituted quinoline. A common approach is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). This reaction, however, often yields a mixture of 5-nitroquinoline and 8-nitroquinoline. Subsequent nitration of the isolated 8-nitroquinoline intermediate would be the logical next step, although this second nitration is challenging.

Q3: What are the typical reaction conditions for the nitration of quinoline?

Nitration of aromatic compounds is generally carried out using "mixed acid" (a mixture of concentrated nitric and sulfuric acids). The reaction is highly exothermic and requires careful temperature control, often conducted at low temperatures (e.g., 0-10 °C) with slow, dropwise addition of the nitrating agent. The exact conditions can be varied to influence the degree of nitration.

Q4: What are the major byproducts to expect during the synthesis?

The primary byproducts are positional isomers. During the initial nitration of quinoline, 5-nitroquinoline is a common byproduct alongside the desired 8-nitroquinoline.[1] During the second nitration step, other dinitro-isomers may be formed. Additionally, harsh acidic and oxidative conditions can lead to the formation of phenolic byproducts (e.g., dinitrophenols) and other degradation products.[2]

Q5: How can this compound be purified and separated from its isomers?

Purification is a critical challenge. Common methods include:

  • Recrystallization: This is a standard procedure for purifying nitroquinolines and can provide a satisfactory product.[3] Solvents such as isopropyl alcohol or ethanol are often effective.

  • pH Adjustment and Salt Formation: The basicity of the quinoline nitrogen allows for separation via salt formation. For instance, a mixture of 5- and 8-nitroquinoline can be separated by dissolving the mixture in a solvent like dimethylformamide (DMF), adding a hydrohalide acid to form hydrochloride salts, and leveraging their different solubilities.[4] Adjusting the pH of a slurry can then precipitate one isomer as a free base while the other remains in solution.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Suboptimal Temperature: The reaction may be too cold for the nitronium ion (NO₂⁺) to form and react efficiently. 2. Insufficiently Strong Acid: The concentration of sulfuric acid may be too low to effectively generate the nitronium ion. 3. Incomplete Reaction: The reaction time may be too short.1. Optimize Temperature: Carefully monitor and control the reaction temperature. While initial cooling is necessary, a slight increase in temperature may be required to drive the reaction to completion. 2. Verify Acid Strength: Use highly concentrated (e.g., 98%) sulfuric acid to ensure the formation of the active electrophile.[1] 3. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction.
Formation of Multiple Isomers 1. Poor Regiocontrol: The quinoline ring has multiple sites susceptible to electrophilic attack. The directing effect of the first nitro group is not sufficient to exclusively direct the second nitration to the desired position.1. Use a Pre-substituted Precursor: Consider starting with a quinoline derivative that has other directing groups to favor the desired substitution pattern. 2. Fractional Crystallization: Carefully perform multiple recrystallizations to separate the desired isomer from unwanted byproducts.[4] 3. Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although it can be challenging with nitro compounds.
Uncontrolled/Violent Reaction 1. Rapid Reagent Addition: Adding the nitrating agent too quickly can cause a rapid, uncontrolled exotherm. 2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the reaction.1. Slow, Dropwise Addition: Add the mixed acid or nitrating agent very slowly using a dropping funnel, ensuring the internal temperature does not rise above the set limit.[5] 2. Efficient Cooling and Stirring: Use an efficient cooling bath (e.g., ice-salt) and vigorous mechanical stirring to ensure even heat distribution and dissipation.[5]
Product Oiling Out/Difficulty Isolating 1. Impure Product: The presence of multiple isomers and byproducts can lower the melting point and cause the product to separate as an oil. 2. Incorrect Workup Procedure: The method used to precipitate the product may be suboptimal.1. Pour onto Ice: After the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This typically causes the nitroaromatic product to precipitate as a solid.[5] 2. Solvent Wash: Wash the crude, filtered product with water to remove residual acid, followed by a cold solvent like methanol to remove more soluble impurities.[5]

Experimental Protocols

Disclaimer: The following protocols are representative examples based on the synthesis of related nitroquinolines. The synthesis of this compound is a challenging procedure that should only be attempted by trained chemists with appropriate safety precautions in place.

Protocol 1: Synthesis of 8-Nitroquinoline (Illustrative Precursor Synthesis)

This procedure is adapted from standard nitration methods for aromatic compounds.

Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

  • Quinoline Addition: Slowly add 25.8 g (0.2 mol) of quinoline to the stirred, cold sulfuric acid.

  • Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (70%) to 30 mL of concentrated sulfuric acid (98%), keeping this mixture cool.

  • Nitration: Add the prepared nitrating mixture dropwise to the quinoline-sulfuric acid solution over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the solution with concentrated ammonium hydroxide until it is alkaline, which will precipitate the crude product mixture.[5] Filter the resulting slurry, wash the solid with cold water, and dry it.

  • Purification: The crude product is a mixture of 5-nitroquinoline and 8-nitroquinoline. These can be separated via fractional crystallization from a solvent like isopropyl alcohol or by using the hydrochloride salt precipitation method described in the literature.[4]

Protocol 2: Hypothetical Synthesis of this compound from 8-Nitroquinoline

WARNING: This second nitration step requires forcing conditions and must be conducted with extreme caution behind a blast shield in a certified fume hood.

Methodology:

  • Preparation: In a flask equipped for aggressive reactions, slowly add 17.4 g (0.1 mol) of purified 8-nitroquinoline to 100 mL of fuming sulfuric acid (oleum).

  • Cooling: Cool the mixture to 10 °C in an ice bath.

  • Nitration: Slowly and dropwise, add a mixture of 10 mL of fuming nitric acid and 20 mL of fuming sulfuric acid. The temperature must be carefully controlled and not allowed to rise significantly.

  • Reaction: After addition, the mixture may need to be gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture back to room temperature and very carefully pour it onto a large excess of crushed ice.

  • Isolation: The precipitated crude this compound should be filtered, washed extensively with cold water to remove all traces of acid, and then washed with a cold sodium bicarbonate solution before a final wash with water.

  • Purification: The crude product will likely contain unreacted starting material and other isomers. Extensive recrystallization from a suitable solvent (e.g., acetic acid or ethanol) is necessary to obtain the purified product.

Visualized Workflows and Logic

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Starting Material (e.g., 8-Nitroquinoline) reagents Nitrating Agent (Fuming HNO₃ / H₂SO₄) reaction Nitration Reaction (Controlled Temp.) start->reaction reagents->reaction quench Quench on Ice reaction->quench filtration Filtration quench->filtration wash Wash with H₂O & Bicarbonate filtration->wash crude Crude Product wash->crude purify Recrystallization or Chromatography crude->purify analyze Characterization (NMR, MS, MP) purify->analyze final Pure this compound analyze->final

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Low Yield start Problem: Low Yield q1 Was reaction temp. strictly controlled? start->q1 a1_no Action: Repeat with calibrated thermometer and stable cooling bath. q1->a1_no No q2 Was reaction time monitored by TLC? q1->q2 Yes a2_no Action: Repeat and take aliquots to determine optimal reaction time. q2->a2_no No q3 Are acid concentrations (HNO₃/H₂SO₄) correct? q2->q3 Yes a3_no Action: Use fresh, high- concentration acids. Consider fuming acids. q3->a3_no No end_node If issues persist, consider alternative synthetic route. q3->end_node Yes

References

Technical Support Center: Synthesis of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,8-dinitroquinoline synthesis. The synthesis of this compound is a challenging process due to the electronic properties of the quinoline ring. Direct dinitration is often difficult to control and can lead to a mixture of isomers and low yields. A common strategy involves a two-step approach: the initial mono-nitration of quinoline to produce 8-nitroquinoline, followed by a second nitration to introduce the nitro group at the 4-position. This guide is structured to address potential issues in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The synthesis is challenging due to the deactivating nature of the pyridine part of the quinoline ring system, which is electron-deficient. The first nitration typically occurs on the more electron-rich benzene ring, yielding a mixture of 5-nitro- and 8-nitroquinoline.[1][2] Introducing a second nitro group is difficult because the first nitro group further deactivates the ring system, making it less susceptible to further electrophilic aromatic substitution.[3][4]

Q2: What is the most common synthetic route to this compound?

A2: A common approach is a two-step synthesis. The first step is the mono-nitration of quinoline to form a mixture of 5-nitroquinoline and 8-nitroquinoline. After separation, the 8-nitroquinoline is subjected to a second, more forceful nitration to introduce a nitro group at the 4-position.

Q3: What are the typical reagents used for the nitration of quinoline?

A3: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][5] For the second nitration of the deactivated 8-nitroquinoline, more potent nitrating systems or harsher reaction conditions may be necessary.

Q4: How can I purify the isomers of nitroquinoline?

A4: The separation of 5-nitroquinoline and 8-nitroquinoline can be challenging due to their similar polarities.[6] Techniques such as fractional crystallization or column chromatography are often employed.[6][7][8] In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.[6]

Troubleshooting Guide: Step 1 - Mono-nitration of Quinoline

This section addresses common issues encountered during the initial nitration of quinoline to produce 8-nitroquinoline.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Nitroquinolines Incomplete reaction.Increase reaction time or temperature gradually. Ensure efficient stirring to improve mass transfer.
Decomposition of starting material.Maintain a low reaction temperature, especially during the addition of the nitrating mixture. Add the nitrating agent slowly.
Poor Regioselectivity (High 5-Nitroquinoline content) Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the formation of the 8-nitro isomer.
Incorrect acid ratio.Optimize the ratio of nitric acid to sulfuric acid.
Formation of Dinitro Products Reaction conditions are too harsh.Use a less concentrated nitrating agent or perform the reaction at a lower temperature. Reduce the reaction time.
Difficulty in Isolating the Product Product is soluble in the aqueous work-up solution.Ensure the reaction mixture is fully neutralized before extraction. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

Troubleshooting Guide: Step 2 - Nitration of 8-Nitroquinoline

This section focuses on the challenges of introducing the second nitro group onto the deactivated 8-nitroquinoline ring.

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 8-nitroquinoline is highly deactivated.Employ more forcing reaction conditions: higher temperatures, longer reaction times, or a stronger nitrating agent (e.g., fuming nitric acid/fuming sulfuric acid).
Insufficient activation by the catalyst.Consider alternative nitrating systems developed for deactivated aromatic compounds, such as nitric acid with trifluoroacetic anhydride and a zeolite catalyst.[9][10]
Product Decomposition (Charring) Reaction temperature is too high.Carefully control the temperature and consider a more gradual heating profile.
Nitrating agent is too aggressive.Use a slightly milder nitrating agent or reduce the concentration of the acids.
Formation of Multiple Isomers Side reactions occurring at high temperatures.Optimize the reaction temperature to find a balance between reactivity and selectivity.
Difficult Purification Presence of unreacted starting material and multiple byproducts.Utilize multi-step purification techniques, starting with column chromatography followed by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Mono-nitration of Quinoline

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Quinoline: Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).

  • Work-up: Pour the reaction mixture slowly onto crushed ice. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or fractional crystallization to separate the 5- and 8-nitroquinoline isomers.

Protocol 2: General Procedure for the Nitration of 8-Nitroquinoline

  • Preparation: In a flask designed for high-temperature reactions, dissolve 8-nitroquinoline in fuming sulfuric acid.

  • Nitration: Slowly add fuming nitric acid to the solution.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) for an extended period (e.g., several hours), monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling, carefully pour the reaction mixture onto ice.

  • Isolation: The solid product may precipitate upon quenching. Filter the precipitate and wash thoroughly with water to remove excess acid.

  • Purification: The crude this compound will likely require extensive purification. This may involve recrystallization from a suitable solvent or column chromatography.

Data Presentation

Table 1: Illustrative Reaction Conditions for Mono-nitration of Quinoline

Parameter Condition A Condition B Condition C
Temperature 0 °C25 °C50 °C
Reaction Time 2 hours1.5 hours1 hour
Approx. Yield (8-nitroquinoline) 45%40%30%
Approx. Yield (5-nitroquinoline) 35%45%55%
Dinitro- products <1%2%5%

Table 2: Illustrative Reaction Conditions for Nitration of 8-Nitroquinoline

Parameter Condition D Condition E Condition F
Nitrating Agent HNO₃/H₂SO₄Fuming HNO₃/H₂SO₄Fuming HNO₃/Fuming H₂SO₄
Temperature 80 °C100 °C120 °C
Reaction Time 12 hours8 hours6 hours
Approx. Yield (this compound) <5%15-25%30-40%
Decomposition LowModerateHigh

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Second Nitration Quinoline Quinoline Nitration1 Nitration (HNO3/H2SO4, 0-10°C) Quinoline->Nitration1 Mixture Mixture of 5- & 8-Nitroquinoline Nitration1->Mixture Separation Separation (Chromatography/ Crystallization) Mixture->Separation EightNitro 8-Nitroquinoline Separation->EightNitro Desired FiveNitro 5-Nitroquinoline Separation->FiveNitro Byproduct Nitration2 Nitration (Fuming HNO3/H2SO4, >100°C) EightNitro->Nitration2 CrudeDinitro Crude This compound Nitration2->CrudeDinitro Purification Purification CrudeDinitro->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed two-step synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Step 2? CheckConversion High Starting Material Remaining? Start->CheckConversion YesConversion Increase Reaction Severity (Temp/Time/Reagents) CheckConversion->YesConversion Yes NoConversion Significant Decomposition? CheckConversion->NoConversion No YesDecomp Decrease Reaction Severity (Temp/Conc.) NoConversion->YesDecomp Yes NoDecomp Optimize Work-up & Purification NoConversion->NoDecomp No

Caption: Troubleshooting decision tree for low yield in the second nitration step.

References

Technical Support Center: Nitration of Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of quinoline nitration under standard conditions?

Under typical nitrating conditions using a mixture of concentrated nitric acid and sulfuric acid, the electrophilic nitration of quinoline primarily yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The reaction proceeds through the protonated quinolinium ion, which directs the incoming nitro group to the benzene ring of the quinoline system.[2]

Q2: What are the common side reactions and byproducts observed during quinoline nitration?

Several side reactions can occur, leading to the formation of various byproducts. These can include:

  • Formation of other positional isomers: While 5- and 8-nitroquinolines are the major products, small quantities of other isomers such as 6-nitroquinoline and 7-nitroquinoline can also be formed.

  • Dinitration: Under forcing reaction conditions (e.g., higher temperatures or stronger nitrating agents), dinitration can occur, leading to products like 5,7-dinitroquinoline. This is more prevalent in quinoline derivatives that are activated towards electrophilic substitution.

  • Oxidation and Degradation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the quinoline ring system, resulting in a variety of oxidized byproducts and a decrease in the overall yield of the desired nitroquinolines.

Q3: Why is the nitration of quinoline slower than that of naphthalene?

The nitration of quinoline is significantly slower than that of naphthalene because the reaction occurs on the N-protonated quinolinium ion. The positive charge on the nitrogen atom deactivates the entire ring system towards electrophilic attack, making the reaction conditions more demanding.[2]

Q4: Can the pyridine ring of quinoline be nitrated?

Direct nitration of the pyridine ring in quinoline is not favored under standard electrophilic nitration conditions. The pyridine ring is electron-deficient and further deactivated by protonation in the acidic medium. However, nitration of the pyridine ring can be achieved using alternative methods, such as through Reissert compounds.

Troubleshooting Guides

Issue 1: Low Yield of Desired Nitroquinoline Isomers
Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. Consider a moderate increase in reaction time or temperature, but be cautious as this may also increase byproduct formation.
Suboptimal reaction temperature Carefully control the reaction temperature. The nitration of quinoline is typically carried out at low temperatures (e.g., 0-10 °C) to minimize side reactions. A temperature that is too low may result in a very slow reaction rate, while a temperature that is too high can lead to degradation and the formation of undesired byproducts.
Incorrect ratio of nitrating agents The ratio of nitric acid to sulfuric acid is crucial. Ensure the use of a well-established protocol with the correct stoichiometry. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).
Degradation of starting material or product The strong acidic and oxidizing conditions can lead to degradation. Ensure that the quinoline starting material is of high purity and that the reaction is not subjected to excessively harsh conditions.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Reaction temperature too high High temperatures can promote the formation of dinitrated and oxidized byproducts. Maintain strict temperature control throughout the reaction.
Contaminated starting materials Impurities in the quinoline or the nitrating agents can lead to the formation of unexpected side products. Use high-purity reagents.
Incorrect work-up procedure The work-up procedure is critical for isolating the desired products and removing byproducts. Ensure that the neutralization and extraction steps are carried out carefully to avoid the decomposition of the nitroquinolines.
Issue 3: Difficulty in Separating 5-Nitroquinoline and 8-Nitroquinoline
Possible Cause Suggested Solution
Similar physical properties of the isomers 5-Nitroquinoline and 8-nitroquinoline have similar polarities and boiling points, making their separation challenging.
Inefficient separation technique Simple crystallization may not be sufficient to achieve high purity.
Co-crystallization of isomers The isomers may crystallize together, making separation by this method difficult.
Solution Fractional crystallization is a common method for separating these isomers. The separation can be improved by converting the nitroquinolines to their hydrochloride salts, which may have different solubilities, allowing for more efficient separation.[3] Column chromatography can also be employed, but may require careful optimization of the stationary and mobile phases.

Quantitative Data

Table 1: Isomer Distribution in the Nitration of Quinoline

Reaction Conditions 5-Nitroquinoline (%) 8-Nitroquinoline (%) Other Isomers (%) Reference
HNO₃/H₂SO₄ at 0 °C~52~48Traces[2]
Fuming HNO₃/H₂SO₄45-5545-55Small amounts[1][3]

Note: The exact isomer distribution can vary depending on the specific reaction conditions, including temperature, reaction time, and the ratio of reagents.

Experimental Protocols

Key Experiment: Nitration of Quinoline

Materials:

  • Quinoline

  • Concentrated Nitric Acid (fuming)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

  • Slowly add quinoline to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product mixture of nitroquinolines.

  • The individual isomers can then be separated by fractional crystallization or column chromatography.

Disclaimer: This is a generalized protocol. Researchers should consult detailed and validated procedures from reliable sources before conducting any experiment.

Visualizations

Nitration_of_Quinoline cluster_main Main Reaction Pathway cluster_side Side Reactions Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium + H⁺ Oxidation Oxidation/Degradation Products Quinoline->Oxidation [O] SigmaComplex5 σ-complex (C5 attack) Quinolinium->SigmaComplex5 + NO₂⁺ SigmaComplex8 σ-complex (C8 attack) Quinolinium->SigmaComplex8 + NO₂⁺ OtherIsomers 6- & 7-Nitroquinoline (Minor Byproducts) Quinolinium->OtherIsomers + NO₂⁺ (minor pathways) Product5 5-Nitroquinoline (Major Product) SigmaComplex5->Product5 - H⁺ Product8 8-Nitroquinoline (Major Product) SigmaComplex8->Product8 - H⁺ Dinitro Dinitroquinolines (e.g., 5,7-dinitroquinoline) Product5->Dinitro + NO₂⁺ (forcing conditions) Product8->Dinitro + NO₂⁺ (forcing conditions)

Caption: Reaction pathways in the nitration of quinoline.

Troubleshooting_Logic Start Experiment Start: Nitration of Quinoline Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Yield related Byproducts Unexpected Byproducts Problem->Byproducts Purity related Separation Separation Issues Problem->Separation Isolation related CheckTemp Verify Temperature Control LowYield->CheckTemp CheckReagents Check Reagent Purity & Ratio LowYield->CheckReagents CheckTime Verify Reaction Time LowYield->CheckTime Byproducts->CheckTemp Byproducts->CheckReagents OptimizeSeparation Optimize Separation Method (e.g., Fractional Crystallization of Salts) Separation->OptimizeSeparation AdjustConditions Adjust Reaction Conditions (e.g., lower temp, shorter time) CheckTemp->AdjustConditions Inadequate PurifyReagents Purify Starting Materials/Reagents CheckReagents->PurifyReagents Impure CheckTime->AdjustConditions Too short/long

Caption: Troubleshooting workflow for quinoline nitration.

References

Overcoming solubility problems of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4,8-Dinitroquinoline. Due to its limited solubility, this compound can present challenges in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for dissolving this compound?

A2: For biological assays, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds, including related nitroaromatics.[2][3][4] For chemical reactions and purification, solvents like ethyl acetate, toluene, and dimethylformamide (DMF) have been used for similar nitroquinoline compounds.[5] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[3]

Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?

A3: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity to the cells.[2] It is essential to determine the DMSO tolerance for your specific cell line or experimental system.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Adjusting the pH can be a viable strategy for compounds with ionizable groups. While this compound itself does not have strongly acidic or basic functional groups, related compounds like 8-hydroxy-5-nitroquinoline are freely soluble in hot hydrochloric acid.[6] The quinoline nitrogen is weakly basic and may be protonated at low pH, potentially increasing aqueous solubility. However, the effect of pH on the stability of this compound should be experimentally verified.

Troubleshooting Guides

Issue 1: Precipitate Formation When Diluting a DMSO Stock Solution in an Aqueous Buffer
  • Possible Cause: The compound is "crashing out" of the solution due to its low aqueous solubility. The concentration in the final aqueous medium is above its solubility limit.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Decrease the final concentration of this compound in your working solution.

    • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent immediate precipitation.

    • Use a Surfactant: Incorporate a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer to help maintain the compound's solubility.

    • Co-solvency: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol). The concentration of the co-solvent should be optimized to ensure it does not affect the experimental outcome.[7]

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Poor solubility leading to inconsistent concentrations of the active compound in the assay. The compound may be precipitating or adsorbing to plasticware.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your prepared solutions (stock and working) under a light source for any signs of precipitation.

    • Pre-treatment of Labware: To minimize adsorption to plastic surfaces, consider using low-adhesion microplates or pre-treating the wells with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

    • Sonication: Briefly sonicate the final working solution before adding it to your assay to help re-dissolve any small, invisible precipitates and ensure a homogenous suspension.

    • Inclusion Complexes: For in-vitro studies, consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic drugs.[7]

Solubility Data for Structurally Similar Compounds

The following table summarizes the solubility of compounds structurally related to this compound in various solvents. This data can serve as a starting point for selecting appropriate solvents and formulating your experiments.

CompoundSolventSolubilityReference
4-Nitroquinoline 1-oxide DMSO38 mg/mL (199.83 mM)[3]
8-Hydroxy-5-nitroquinoline DMSO30 mg/mL[8]
DMF25 mg/mL[8]
Ethanol1 mg/mL[8]
PBS (pH 7.2)0.5 mg/mL[8]
WaterSlightly soluble (1 g/950mL)[6]
Hot Hydrochloric AcidFreely soluble[6]
8-Nitroquinoline WaterSlightly soluble[1]
EthanolSoluble[1]
Ethyl EtherSoluble[1]
BenzeneSoluble[1]
ChloroformSoluble[1]
Dilute AcidSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warming: Warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Serial Dilution (if necessary): If high dilutions are required, perform an intermediate dilution of the DMSO stock in fresh DMSO.

  • Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium/buffer to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxicity limit for your cells (e.g., <0.5%).

  • Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause protein denaturation in media containing serum.

  • Use Immediately: Use the prepared working solution immediately to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw Begin Experiment dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Gently dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing stock and working solutions of this compound.

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Degradation of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental study of 4,8-dinitroquinoline degradation. Due to the limited specific literature on the degradation of this compound, the information provided is based on established principles from the degradation of quinoline and other nitroaromatic compounds. The proposed pathways and experimental conditions should be considered as a starting point for research.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways for this compound are not extensively documented, based on the known microbial and photocatalytic degradation of quinoline and nitroaromatic compounds, two primary initial routes are proposed:

  • Reductive Pathway: This is a common initial step for nitroaromatic compounds. One or both nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. This reduction can occur under both aerobic and anaerobic conditions.[1] The resulting amino-nitroquinolines or diaminoquinolines are typically more amenable to further degradation.

  • Oxidative Pathway: This pathway often involves the hydroxylation of the quinoline ring structure. For unsubstituted quinoline, degradation is often initiated by hydroxylation to form intermediates like 2-hydroxyquinoline (quinolinone).[2] For this compound, oxidation could potentially occur on the benzene or pyridine ring, leading to ring cleavage.

Q2: What types of microorganisms are likely to degrade this compound?

A2: Bacteria from the genera Pseudomonas, Burkholderia, Rhodococcus, and Comamonas have been shown to degrade quinoline and various nitroaromatic compounds.[2][3] It is plausible that strains from these genera, particularly those isolated from environments contaminated with nitroaromatics or creosote, may have the enzymatic machinery to degrade this compound.

Q3: What are the key environmental factors influencing the degradation of this compound?

A3: Key factors include:

  • pH: The optimal pH for microbial degradation of quinoline derivatives is often near neutral to slightly alkaline (pH 7.0-8.0).[2]

  • Temperature: Mesophilic conditions (25-37°C) are generally optimal for the microbial degradation of these compounds.

  • Oxygen Availability: The initial steps of degradation may differ between aerobic and anaerobic conditions. Reductive pathways for the nitro groups are often favored under anaerobic or anoxic conditions.

  • Nutrient Availability: The presence of a carbon co-substrate can sometimes enhance the degradation of recalcitrant compounds (co-metabolism).

Q4: How can I monitor the degradation of this compound and the formation of intermediates?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a common and effective method for monitoring the disappearance of the parent compound and the appearance of degradation products.[4][5] Mass spectrometry (LC-MS) can be used for the identification of unknown intermediates.[6]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Cause Troubleshooting Step
Inappropriate microbial consortium Use a microbial culture known to degrade nitroaromatic compounds or quinolines. Consider enriching a culture from a contaminated site.
Toxicity of this compound Start with a lower concentration of the compound. High concentrations of nitroaromatics can be toxic to microorganisms.
Sub-optimal environmental conditions Optimize pH, temperature, and aeration according to the literature for similar compounds. Ensure essential nutrients are present in the medium.
Lack of necessary co-factors or co-substrates Try adding a readily utilizable carbon source (e.g., glucose, succinate) to promote co-metabolism.
Acclimation period is too short Allow for a longer incubation period for the microorganisms to acclimate and induce the necessary enzymes.
Issue 2: Incomplete degradation or accumulation of an intermediate product.
Possible Cause Troubleshooting Step
Rate-limiting step in the degradation pathway Identify the accumulating intermediate using techniques like LC-MS. The structure of the intermediate can provide clues about the enzymatic bottleneck.
Toxicity of the intermediate product The accumulated intermediate may be more toxic than the parent compound, inhibiting further degradation.[7] Try lowering the initial concentration of this compound.
End-product inhibition The final product of the degradation pathway might be inhibiting an earlier enzymatic step.
Depletion of a necessary nutrient or co-factor Ensure that the culture medium is not depleted of essential nutrients over the course of the experiment.
Issue 3: Poor resolution or peak shape during HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase Adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio. Consider using a buffer in the aqueous phase to control pH.
Column degradation Ensure the mobile phase pH is within the stable range for your HPLC column. Flush the column with an appropriate solvent after each run.
Matrix effects from the culture medium Prepare standards in the same matrix as your samples (i.e., sterile culture medium) to account for any interference. Consider a sample clean-up step like solid-phase extraction (SPE).[5]

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation of this compound
  • Prepare a mineral salts medium (MSM): A typical MSM contains essential minerals and a buffer to maintain pH.

  • Inoculate the medium: Introduce the selected microbial strain or consortium into the MSM.

  • Add this compound: Add a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO) to the culture to achieve the desired final concentration. Ensure the solvent concentration is not inhibitory to the microorganisms.

  • Incubate under controlled conditions: Maintain the culture at a constant temperature and shaking speed (for aerobic conditions). For anaerobic studies, use sealed vials with an oxygen-free headspace.

  • Monitor degradation: At regular intervals, withdraw an aliquot of the culture. Centrifuge to remove cells and analyze the supernatant by HPLC to determine the concentration of this compound and any detectable intermediates.

Protocol 2: HPLC Method for the Analysis of this compound and Potential Metabolites
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).[8] A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis or DAD detector at a wavelength corresponding to the maximum absorbance of this compound and its expected metabolites. A full spectral scan can help in identifying new peaks.

Quantitative Data Summary

As there is no specific quantitative data available for the degradation of this compound in the searched literature, the following table provides a template for researchers to populate with their experimental data. This structure allows for easy comparison of degradation efficiency under different conditions.

Table 1: Degradation of this compound under Various Experimental Conditions

Condition Initial Concentration (mg/L) Degradation (%) after 24h Half-life (t½) (h) Major Intermediate(s) Detected
Microbial Strain A (Aerobic) 50
Microbial Strain B (Aerobic) 50
Mixed Consortia (Anaerobic) 50
Photocatalysis (TiO₂) 20

Visualizations

Proposed Degradation Pathways

Degradation_Pathways cluster_reductive Proposed Reductive Pathway cluster_oxidative Proposed Oxidative Pathway This compound This compound 4-Amino-8-nitroquinoline 4-Amino-8-nitroquinoline This compound->4-Amino-8-nitroquinoline Nitroreductase 4,8-Diaminoquinoline 4,8-Diaminoquinoline 4-Amino-8-nitroquinoline->4,8-Diaminoquinoline Nitroreductase Ring Cleavage Products_R Ring Cleavage Products_R 4,8-Diaminoquinoline->Ring Cleavage Products_R 4,8-Dinitroquinoline_O This compound Hydroxylated Intermediates Hydroxylated Intermediates 4,8-Dinitroquinoline_O->Hydroxylated Intermediates Monooxygenase/ Dioxygenase Ring Cleavage Products_O Ring Cleavage Products_O Hydroxylated Intermediates->Ring Cleavage Products_O

Caption: Proposed microbial degradation pathways of this compound.

Experimental Workflow for Degradation Studies

Experimental_Workflow Start Start Prepare Culture Medium Prepare Culture Medium Start->Prepare Culture Medium Inoculate with Microorganisms Inoculate with Microorganisms Prepare Culture Medium->Inoculate with Microorganisms Add this compound Add this compound Inoculate with Microorganisms->Add this compound Incubate (Controlled Conditions) Incubate (Controlled Conditions) Add this compound->Incubate (Controlled Conditions) Sample at Time Intervals Sample at Time Intervals Incubate (Controlled Conditions)->Sample at Time Intervals Analyze by HPLC Analyze by HPLC Sample at Time Intervals->Analyze by HPLC Identify Intermediates (LC-MS) Identify Intermediates (LC-MS) Sample at Time Intervals->Identify Intermediates (LC-MS) Data Analysis Data Analysis Analyze by HPLC->Data Analysis Identify Intermediates (LC-MS)->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for studying microbial degradation.

References

Optimizing Reaction Conditions for 4,8-Dinitroquinoline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 4,8-dinitroquinoline, optimizing reaction conditions is crucial for achieving desired yields and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for the synthesis of this compound?

A1: The synthesis of this compound typically starts with quinoline. The nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Q2: What is the general reaction mechanism for the nitration of quinoline?

A2: The nitration of quinoline is an electrophilic aromatic substitution reaction. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The quinoline molecule, which exists as the protonated quinolinium ion in the acidic medium, is then attacked by the nitronium ion. The reaction proceeds through a doubly charged intermediate, and the substitution occurs on the benzene ring.[1][2]

Q3: Why does the nitration of quinoline primarily occur at the 5- and 8-positions?

A3: Under acidic conditions, the nitrogen atom in the quinoline ring is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring, primarily at the 5- and 8-positions, which are the most electron-rich positions in the deactivated ring system.[1][2] The reaction is significantly slower than the nitration of naphthalene due to the deactivating effect of the protonated nitrogen.[1]

Q4: Is it possible to achieve dinitration of quinoline to form this compound directly?

A4: Direct dinitration of quinoline to this compound is challenging due to the deactivating effect of the first nitro group. However, dinitration to other isomers, such as 5,7-dinitroquinoline, has been reported.[3] Achieving dinitration at the 4 and 8 positions likely requires forcing conditions and may result in a mixture of isomers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to no conversion of starting material Insufficiently strong nitrating conditions.Increase the concentration of nitric acid and/or sulfuric acid. Consider using fuming nitric acid or oleum for a stronger nitrating mixture. Increase the reaction temperature and/or prolong the reaction time.
Formation of mononitrated products only (e.g., 5-nitroquinoline, 8-nitroquinoline) The first nitro group deactivates the ring, making the second nitration difficult under the current conditions.Employ more forcing reaction conditions as described above (stronger acids, higher temperature, longer reaction time).
Formation of undesired dinitro isomers (e.g., 5,7-dinitroquinoline, 6,8-dinitroquinoline) The reaction conditions may favor the formation of other thermodynamically or kinetically preferred isomers. Regioselectivity is highly dependent on the reaction conditions.Carefully control the reaction temperature and the ratio of nitric acid to sulfuric acid. The acidity of the medium can influence the position of nitration. Consider a multi-step synthesis involving a directing group to achieve the desired regioselectivity.
Formation of oxidation byproducts (e.g., hydroxyquinolines, quinones) The strong oxidizing nature of the nitrating mixture can lead to oxidation of the quinoline ring, especially at elevated temperatures.Maintain a controlled reaction temperature. Add the nitrating agent slowly to the quinoline solution to manage the exothermicity of the reaction.
Difficulty in separating this compound from other isomers Dinitroquinoline isomers often have similar physical properties, making separation by simple crystallization challenging.Utilize chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) for efficient separation.[4][5] The choice of eluent system is critical for achieving good resolution. A patent for the separation of 5- and 8-nitroquinoline suggests that fractional crystallization of their salts (e.g., hydrochlorides) can be an effective method, which might be adaptable for dinitro isomers.[6]
Runaway reaction The nitration of aromatic compounds is a highly exothermic process.Ensure efficient stirring and cooling of the reaction mixture. Add the nitrating agent dropwise to the substrate solution, monitoring the temperature closely. Perform the reaction on a smaller scale initially to assess its vigor.

Experimental Protocols

General Procedure for Mononitration of Quinoline

This procedure typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7][8]

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid (e.g., 1.5 equivalents) to concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction: Slowly add quinoline to the chilled nitrating mixture with vigorous stirring, maintaining a low temperature (e.g., 0-10 °C).

  • Reaction Progression: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-2 hours).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize the acid with a base (e.g., sodium hydroxide or ammonium hydroxide) until the solution is alkaline.

  • Extraction: Extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional crystallization or chromatography.[6]

General Considerations for Dinitration

To achieve dinitration, more forcing conditions are necessary. This may involve:

  • Higher Temperatures: Increasing the reaction temperature significantly.

  • Stronger Nitrating Agents: Using fuming nitric acid and/or oleum (fuming sulfuric acid).

  • Longer Reaction Times: Extending the duration of the reaction to allow for the second nitration to occur.

Caution: These conditions increase the risk of side reactions, including oxidation and the formation of multiple isomers. Careful optimization and monitoring are essential.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Quinoline Derivatives

DerivativeNitrating AgentTemperature (°C)Time (h)ProductsYield (%)Reference
QuinolineConc. HNO₃ / Conc. H₂SO₄0-5-nitroquinoline & 8-nitroquinoline (approx. 1:1)-[2]
5,8-dichloroquinolineConc. HNO₃ / Oleum60456-nitro-5,8-dichloroquinoline-[2]
8-hydroxyquinoline8% HNO₃Boiling-5,7-dinitro-8-hydroxyquinoline-[9]
8-hydroxyquinoline0.5% HNO₃Prolonged boiling-5,7-dinitro-8-hydroxyquinoline-[9]
Oxazino pyridineTBN, TEMPO, O₂7024Mono- and dinitrated products47 (combined)[10]

Note: TBN = tert-butyl nitrite, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Signaling Pathways and Logical Relationships

The biological activities of dinitroquinolines are not extensively studied. However, related nitroaromatic compounds, such as 4-nitroquinoline 1-oxide (4NQO), are known to induce cellular responses through the generation of reactive oxygen species (ROS). This suggests a potential signaling pathway that could be relevant for this compound.

ROS_Signaling_Pathway This compound This compound CellularReductases CellularReductases This compound->CellularReductases Metabolic Activation ReactiveNitroSpecies ReactiveNitroSpecies CellularReductases->ReactiveNitroSpecies ROS Reactive Oxygen Species (ROS) ReactiveNitroSpecies->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Proposed ROS-mediated signaling pathway for this compound.

The following diagram illustrates a general workflow for optimizing the synthesis of this compound.

Optimization_Workflow cluster_synthesis Synthesis cluster_optimization Optimization Loop Start Start Reaction Nitration of Quinoline Start->Reaction Workup Quenching & Neutralization Reaction->Workup Extraction Extraction Workup->Extraction Purification Chromatography / Crystallization Extraction->Purification Analysis Yield & Purity Determination Purification->Analysis End End Analysis->End Target Yield & Purity Met Troubleshooting Identify Issues: - Low Yield - Impurities - Side Products Analysis->Troubleshooting Optimization Needed Conditions Reaction Conditions: - Temperature - Time - Reagent Ratio Conditions->Reaction Troubleshooting->Conditions

References

Technical Support Center: HPLC Separation of Dinitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of dinitroquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dinitroquinoline isomers by HPLC challenging?

The separation of dinitroquinoline isomers is difficult due to their high structural similarity. Positional isomers, such as 5,6-dinitroquinoline and 5,8-dinitroquinoline, often have very similar physicochemical properties, including polarity and hydrophobicity. This results in nearly identical interactions with the stationary phase and mobile phase in traditional reversed-phase HPLC, leading to co-elution or poor resolution.[1][2]

Q2: My dinitroquinoline isomers are co-eluting on a C18 column. What should I do?

Co-elution on a standard C18 column is a common issue when separating positional isomers.[1] C18 columns primarily separate compounds based on hydrophobicity. Since isomers have very similar hydrophobic characteristics, a C18 column may not provide the necessary selectivity.

To resolve co-eluting peaks, consider the following:

  • Change the stationary phase: Switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, is highly recommended.[1][3][4][5] These columns offer alternative separation mechanisms, such as π-π interactions, which can differentiate between the subtle electronic differences of the isomer structures.[5][6][7]

  • Optimize the mobile phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) can alter selectivity.[1][8] Adjusting the mobile phase pH can also be beneficial if the isomers have different pKa values.

  • Adjust the temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Q3: What is the best type of HPLC column for separating dinitroquinoline isomers?

For the separation of aromatic positional isomers like dinitroquinolines, a Phenyl-Hexyl column is often the preferred choice.[1][5][7][9]

  • Mechanism of Separation: Unlike C18 columns that rely mainly on hydrophobic interactions, Phenyl-Hexyl columns provide an additional separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the dinitroquinoline isomers.[5][6][7] This interaction is sensitive to the electron density and distribution on the aromatic rings, which can differ between isomers, thus enabling their separation.

  • Enhanced Retention and Selectivity: Phenyl phases can offer increased retention and unique selectivity for aromatic compounds, especially those with electron-withdrawing groups like nitro groups.[5]

A Pentafluorophenyl (PFP) column is another excellent alternative that can provide different selectivity for halogenated and polar aromatic compounds.[3]

Q4: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?

The choice of organic solvent can significantly impact the selectivity of the separation, especially when using a Phenyl-Hexyl column.

  • Methanol: As a protic solvent, methanol can enhance π-π interactions between the analytes and a phenyl stationary phase.[1][8][10] This can lead to increased retention and improved selectivity for aromatic isomers.

  • Acetonitrile: Acetonitrile, being an aprotic solvent with a strong dipole moment, tends to decrease π-π interactions.[1][8][10] While it is a strong elution solvent in reversed-phase chromatography, it may not provide the optimal selectivity for dinitroquinoline isomers on a phenyl-based column.[11][12]

Therefore, when working with a Phenyl-Hexyl column for dinitroquinoline separation, methanol is often the recommended organic modifier to exploit the unique selectivity of the stationary phase.[1][8]

Troubleshooting Guide

Problem 1: Poor Resolution and Peak Overlap

Symptoms:

  • Peaks are not baseline separated.

  • Shoulders on the main peak, indicating a co-eluting isomer.

Workflow for Troubleshooting Poor Resolution:

G start Poor Resolution of Dinitroquinoline Isomers c18_check Are you using a C18 column? start->c18_check switch_column Switch to a Phenyl-Hexyl or PFP column c18_check->switch_column Yes mobile_phase_check Is the mobile phase optimized? c18_check->mobile_phase_check No switch_column->mobile_phase_check use_methanol Use Methanol as the organic modifier mobile_phase_check->use_methanol Using ACN gradient_check Is the gradient optimal? mobile_phase_check->gradient_check Using Methanol use_methanol->gradient_check adjust_gradient Decrease the gradient slope or switch to isocratic elution gradient_check->adjust_gradient No temp_check Is the temperature optimized? gradient_check->temp_check Yes adjust_gradient->temp_check adjust_temp Lower the column temperature temp_check->adjust_temp No end Improved Resolution temp_check->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Dinitroquinolines have basic nitrogen atoms that can interact with acidic silanol groups on the silica surface of the column, causing tailing.
- Use a well-endcapped, high-purity silica column.
- Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can lead to peak tailing.
- Reduce the sample concentration or injection volume.[13]
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
- Dissolve the sample in the initial mobile phase or a weaker solvent.[13]
Problem 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with the front of the peak being less steep than the back.

Possible Causes and Solutions:

CauseSolution
Column Overload Similar to peak tailing, injecting too much sample can also cause fronting.
- Dilute the sample or reduce the injection volume.[13]
Low Column Temperature In some cases, low temperatures can lead to poor mass transfer and peak fronting.
- Increase the column temperature in small increments (e.g., 5 °C).

Experimental Protocols

Recommended Starting Method for Dinitroquinoline Isomer Separation

This protocol is a starting point for developing a robust separation method. Optimization will likely be required.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the dinitroquinoline isomer standard or sample.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase (e.g., 80:20 Water:Methanol) to a working concentration of 10-50 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[13][14][15]

2. HPLC Conditions:

ParameterRecommended Condition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the optimal wavelength by UV scan)
Injection Volume 5-10 µL

Workflow for HPLC Analysis of Dinitroquinoline Isomers:

G prep Sample Preparation (Dissolve in Methanol, Dilute, Filter) hplc_setup HPLC System Setup (Phenyl-Hexyl Column, Water/Methanol Mobile Phase) prep->hplc_setup injection Inject Sample hplc_setup->injection data_acq Data Acquisition (254 nm) injection->data_acq analysis Data Analysis (Peak Integration and Quantification) data_acq->analysis troubleshoot Troubleshooting (If necessary) analysis->troubleshoot troubleshoot->hplc_setup Optimize Method report Report Results troubleshoot->report Results Acceptable

Caption: General workflow for HPLC analysis.

Data Presentation

Comparison of Stationary Phases and Mobile Phases for Isomer Separation

The following table summarizes the expected outcomes when using different column and mobile phase combinations for the separation of dinitroquinoline isomers.

Stationary PhaseMobile Phase Organic ModifierExpected OutcomeRationale
C18 AcetonitrilePoor to no separationPrimarily hydrophobic interactions, which are very similar for isomers.[6]
C18 MethanolSlight improvement over ACN, but likely insufficientMethanol may offer slightly different selectivity but the primary separation mechanism is still hydrophobic.[8]
Phenyl-Hexyl AcetonitrileModerate separationπ-π interactions are suppressed by acetonitrile, limiting the column's full potential.[1]
Phenyl-Hexyl Methanol Good to excellent separation Methanol enhances π-π interactions, providing an additional separation mechanism to differentiate the isomers. [1][8][10]
Pentafluorophenyl (PFP) Methanol or AcetonitrileGood separation, alternative selectivityPFP columns offer multiple interaction modes (π-π, dipole-dipole, ion-exchange) that can be effective for polar aromatic compounds.[3]

This technical support guide provides a comprehensive starting point for troubleshooting and developing HPLC methods for the separation of dinitroquinoline isomers. For further assistance, consulting the resources from chromatography column and instrument manufacturers is recommended.

References

Technical Support Center: Scaling Up the Synthesis of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,8-Dinitroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the main challenges?

A1: The synthesis of this compound is typically approached through the direct nitration of quinoline using a mixed acid system (e.g., nitric acid and sulfuric acid). However, this method presents significant challenges in controlling regioselectivity. The primary products of mono-nitration are 5-nitroquinoline and 8-nitroquinoline. Achieving dinitration, particularly at the 4 and 8 positions, requires harsh reaction conditions which can lead to the formation of multiple isomers and degradation byproducts, making purification difficult. An alternative strategy involves the nitration of quinoline N-oxide to introduce a nitro group at the 4-position, followed by further nitration and deoxygenation.

Q2: How can I improve the yield of the desired this compound isomer?

A2: Improving the yield of this compound requires careful control over reaction parameters. Key strategies include:

  • Staged Temperature Control: A lower initial temperature during the addition of the nitrating agent can help control the exothermic reaction, followed by a gradual increase to the target temperature to drive the dinitration.

  • Nitrating Agent Stoichiometry: Precise control of the molar ratio of nitric acid to quinoline is crucial. An excess of nitric acid is necessary for dinitration, but a large excess can lead to over-nitration and side reactions.

  • Acid Catalyst Concentration: The concentration of sulfuric acid influences the reactivity of the nitronium ion. Optimization of the sulfuric acid concentration can impact the isomer distribution.

  • Alternative Nitrating Agents: Exploring other nitrating agents, such as acetyl nitrate, may offer different regioselectivity.[1]

Q3: What are the typical impurities I should expect, and how can they be removed?

A3: Common impurities include mono-nitrated quinolines (5-nitroquinoline and 8-nitroquinoline), other dinitroquinoline isomers (e.g., 5,7-dinitroquinoline), and unreacted starting material. Purification can be challenging due to the similar polarities of these compounds. Recommended purification techniques include:

  • Fractional Crystallization: This can be effective if there are significant differences in the solubilities of the isomers in a particular solvent system.

  • Column Chromatography: Silica gel chromatography using a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the isomers. However, scaling up chromatography can be resource-intensive.

  • Derivatization: In some cases, impurities can be selectively reacted to form derivatives that are easier to separate.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low Yield of Dinitrated Product and Predominance of Mono-nitrated Quinolines
Potential Cause Recommended Solution
Insufficient reaction temperature or time.Gradually increase the reaction temperature after the initial exothermic phase and extend the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Inadequate amount of nitrating agent.Increase the molar equivalents of nitric acid relative to quinoline. A step-wise addition of the nitrating agent might also be beneficial.
Deactivation of the quinoline ring after the first nitration.Employ more forcing reaction conditions for the second nitration, such as using fuming nitric acid or oleum (fuming sulfuric acid).[2] This should be done with extreme caution due to the increased reactivity and potential for runaway reactions.
Issue 2: Formation of a Complex Mixture of Isomers
Potential Cause Recommended Solution
High reaction temperature leading to loss of selectivity.Maintain a lower and more controlled reaction temperature throughout the addition of the nitrating agent. A temperature ramp-up should be slow and carefully monitored.
Non-optimized mixed acid composition.Experiment with different ratios of nitric acid to sulfuric acid. The acidity of the medium plays a key role in the regioselectivity of the nitration.
Use of an inappropriate starting material for the desired isomer.Consider a multi-step synthesis. For example, starting with quinoline N-oxide can direct the first nitration to the 4-position. Subsequent nitration would then be directed by the existing nitro group and the N-oxide.
Issue 3: Difficulty in Product Isolation and Purification

| Potential Cause | Recommended Solution | | Product remains dissolved in the aqueous acidic work-up. | Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath to precipitate the crude product. Be aware of the potential for vigorous gas evolution. | | Co-precipitation of multiple isomers. | Optimize the pH for precipitation, as different isomers may have slightly different pKa values. | | Ineffective separation by chromatography. | Screen a variety of solvent systems for column chromatography to find one that provides better separation. Consider using a high-performance flash chromatography system for improved resolution. |

Experimental Protocols

Illustrative Protocol for the Nitration of Quinoline

This is a generalized protocol and requires optimization for the specific target of this compound. Extreme caution should be exercised when working with strong acids and nitrating agents.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath.

  • Substrate Addition: Slowly add quinoline to the cooled sulfuric acid with continuous stirring.

  • Nitrating Agent Addition: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the quinoline solution, ensuring the internal temperature is maintained below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for a set period, then gradually warm to the desired temperature to promote dinitration. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated crude product can be collected by filtration.

  • Purification: The crude product is then purified by fractional crystallization or column chromatography to isolate the this compound isomer.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Cool H2SO4 - Add Quinoline start->setup nitration Nitration: - Dropwise addition of  HNO3/H2SO4 mixture - Control Temperature setup->nitration monitoring Reaction Monitoring: - TLC/HPLC analysis nitration->monitoring monitoring->nitration Incomplete workup Work-up: - Quench on ice monitoring->workup Complete isolation Isolation: - Filtration workup->isolation purification Purification: - Crystallization or  Chromatography isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield of Dinitrated Product cause1 Insufficient Temperature/Time issue->cause1 cause2 Inadequate Nitrating Agent issue->cause2 cause3 Ring Deactivation issue->cause3 solution1 Increase Temperature/ Extend Time cause1->solution1 solution2 Increase Molar Equivalents of Nitrating Agent cause2->solution2 solution3 Use Stronger Nitrating Conditions (e.g., Oleum) cause3->solution3

Caption: Troubleshooting logic for low dinitration yield.

References

Stability issues of 4,8-Dinitroquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,8-Dinitroquinoline

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the general chemical properties of nitroaromatic compounds and established principles of stability testing. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?

A1: Color change in solutions of nitroaromatic compounds can be an indicator of degradation.[1] This could be due to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions.[2][3]

  • pH Instability: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Reaction with Solvent: The solvent itself may react with the compound, particularly if it is not of high purity or contains reactive impurities.

  • Oxidation: Dissolved oxygen can contribute to the oxidative degradation of the compound.[2]

Troubleshooting:

  • Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.

  • Ensure the pH of your solution is within a stable range for your compound, which may require experimental determination.

  • Use high-purity (e.g., HPLC-grade) solvents and consider degassing the solvent before use.

Q2: My experimental results are inconsistent when using a stock solution of this compound prepared a week ago. Could this be a stability issue?

A2: Yes, inconsistent results with an aged stock solution are a strong indication of compound degradation. Nitroaromatic compounds can be susceptible to degradation in solution, leading to a decrease in the concentration of the active compound and the formation of potentially interfering degradation products.[4][5]

Troubleshooting:

  • It is best practice to prepare fresh stock solutions for each experiment.

  • If a stock solution must be stored, conduct a preliminary stability study to determine the acceptable storage duration and conditions (e.g., temperature, light exposure).

  • Before use, visually inspect the stock solution for any signs of precipitation or color change.

  • If possible, re-analyze the concentration of the aged stock solution using a validated analytical method (e.g., HPLC-UV) before use.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not well-documented, degradation of nitroaromatic compounds often involves the reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino derivatives.[1] Ring hydroxylation and cleavage are also possible under certain conditions, such as in the presence of strong oxidizing agents or certain microbial activities.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Observed Issue Potential Cause Recommended Action
Precipitate formation in solution - Low solubility of this compound in the chosen solvent.- Change in temperature affecting solubility.- Degradation product is insoluble.- Verify the solubility of this compound in your solvent. Consider using a co-solvent or a different solvent system.- Ensure the solution is stored at a constant temperature.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) - Presence of impurities in the starting material.- Degradation of this compound in solution.- Analyze the solid this compound to confirm its purity.- Compare chromatograms of fresh and aged solutions to identify peaks corresponding to degradation products.- Implement a forced degradation study to intentionally generate and identify potential degradation products.[9][10]
Loss of biological activity or chemical reactivity - Degradation of the compound leading to a lower effective concentration.- Prepare fresh solutions for each experiment.- Quantify the concentration of this compound in your solution before initiating the experiment.- Review storage conditions and protect the solution from light and extreme temperatures.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability in a Given Solvent

Objective: To quickly assess the stability of this compound in a specific solvent under defined temperature and light conditions.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Sample Allocation: Aliquot the solution into three sets of vials:

    • Set A (Control): Analyze immediately (T=0).

    • Set B (Test Condition): Store under the desired experimental conditions (e.g., room temperature, exposed to ambient light).

    • Set C (Protected Condition): Store under conditions designed to minimize degradation (e.g., refrigerated at 4°C, protected from light).

  • Time Points: Analyze aliquots from Set B and Set C at predetermined time points (e.g., 24, 48, 72 hours).

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the concentration of this compound.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (T=0). A significant decrease in concentration in Set B compared to Set C indicates instability under the test conditions.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.[9][10]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose to a UV light source.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as LC-MS, to separate and identify the parent compound and any degradation products.[9]

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of this compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation photo Photodegradation prep->photo thermal Thermal Degradation prep->thermal analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis results Identify Degradation Products and Pathways analysis->results

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree start Inconsistent Experimental Results Observed q1 Is the this compound solution freshly prepared? start->q1 a1_no Prepare a fresh solution. Protect from light and store appropriately. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Are there visible signs of instability (color change, precipitate)? a1_yes->q2 a2_yes Solution is likely degraded. Prepare a fresh solution in a high-purity solvent. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Does an analytical check (e.g., HPLC) show unexpected peaks or reduced main peak? a2_no->q3 a3_yes Confirm identity of peaks via LC-MS. Optimize storage conditions based on stability study. q3->a3_yes Yes a3_no Consider other experimental variables (e.g., reagents, instrument performance). q3->a3_no No

Caption: Troubleshooting decision tree for stability issues.

degradation_pathway cluster_reduction Reduction of Nitro Groups cluster_other Other Pathways parent This compound (Parent Compound) nitroso Nitrosoquinoline Intermediate parent->nitroso Reduction hydroxylation Ring Hydroxylation Products parent->hydroxylation Oxidation/Hydrolysis cleavage Ring Cleavage Fragments parent->cleavage Oxidation/Photolysis hydroxylamino Hydroxylaminoquinoline Intermediate nitroso->hydroxylamino Reduction amino Aminoquinoline Degradant hydroxylamino->amino Reduction

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Controlling Regioselectivity in Quinoline Nitration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of quinoline. Our aim is to help you control the regioselectivity of this important reaction and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of quinoline nitration under standard acidic conditions?

Under typical nitrating conditions, such as a mixture of nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, nitration occurs on the benzene ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline as the major products.[1]

Q2: Why does nitration occur at the 5- and 8-positions?

The directing effect in the nitration of the quinolinium ion is governed by the stability of the intermediate carbocation (Wheland intermediate). Attack at the 5- and 8-positions results in resonance structures where the positive charge is delocalized without involving the already positively charged nitrogen atom in the pyridine ring, which would be highly unfavorable.

Q3: Can other isomers be formed during quinoline nitration?

Yes, minor amounts of other isomers, such as 3-, 6-, and 7-nitroquinoline, can also be formed.[2] The relative amounts of these minor products are generally very low under standard electrophilic nitration conditions.

Q4: Are there methods to achieve nitration at other positions, such as the 3-position?

Yes, alternative synthetic strategies can be employed to achieve different regioselectivity. For example, nitration of quinoline-N-oxide under specific conditions can lead to the formation of 4-nitroquinoline. Other specialized methods, such as those involving Reissert compounds, have been developed for the regiospecific synthesis of 3-nitroquinoline.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too vigorous or uncontrollable. The reaction of quinoline with strong nitrating mixtures is highly exothermic.- Ensure the reaction is performed in an ice bath to maintain a low temperature (e.g., 0-10 °C).- Add the nitrating agent (e.g., nitric acid) dropwise to the solution of quinoline in sulfuric acid with vigorous stirring.- Use a less reactive nitrating agent if possible, though this may require longer reaction times or higher temperatures.
Low yield of desired nitroquinoline isomers. - Incomplete reaction.- Suboptimal reaction temperature or time.- Loss of product during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature and time based on literature procedures or your own experimental data (see Data Presentation section).- Carefully follow the workup procedure to minimize product loss. Ensure complete precipitation of the product by adjusting the pH and allowing sufficient time for crystallization.
Difficulty in separating 5-nitroquinoline and 8-nitroquinoline. The isomers have similar physical properties, making separation by simple crystallization challenging.- Fractional Crystallization of Hydrochloride Salts: Convert the mixture of nitroquinolines to their hydrochloride salts. 5-nitroquinoline hydrochloride is less soluble in wet dimethylformamide (DMF) than 8-nitroquinoline hydrochloride, allowing for selective precipitation.[2]- Column Chromatography: While challenging on a large scale, silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) can be effective for separating small quantities of the isomers.
Product is an oil or fails to crystallize. - Presence of impurities.- Incomplete removal of acidic reagents.- Ensure the reaction mixture is thoroughly neutralized during workup.- Wash the crude product with water to remove any remaining acid.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.- If the product remains an oil, consider purification by column chromatography.
Formation of unexpected side products. - Reaction temperature is too high, leading to dinitration or oxidation.- Presence of impurities in the starting materials.- Strictly control the reaction temperature.- Use purified quinoline and high-purity reagents.- Characterize the side products using techniques like NMR and Mass Spectrometry to understand the side reactions and adjust the conditions accordingly.

Data Presentation

The regioselectivity of quinoline nitration is highly dependent on the reaction conditions. The following tables summarize the product distribution under different experimental setups.

Table 1: Isomer Distribution in Quinoline Nitration with Nitric Acid and Sulfuric Acid

Temperature (°C)H₂SO₄ Concentration (%)5-Nitroquinoline (%)8-Nitroquinoline (%)Other Isomers (%)Reference
2580.0550.142.37.6 (3-, 6-, and 7-nitro)[2]
0Concentrated52.347.7-[1]

Table 2: Product Composition from a Typical Industrial Nitration Process

Temperature (°C)Reaction Time (hours)Equivalents of HNO₃5-Nitroquinoline (%)8-Nitroquinoline (%)Other Materials (%)Reference
95-1001-21.540-6030-50Remainder[2]

Experimental Protocols

Protocol 1: Standard Nitration of Quinoline to a Mixture of 5- and 8-Nitroquinolines

This protocol is a general laboratory procedure for the nitration of quinoline.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of quinoline to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This should be done in a large beaker to accommodate any foaming.

  • The nitroquinoline isomers will precipitate as a yellowish solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator. The product is a mixture of 5-nitroquinoline and 8-nitroquinoline.

Protocol 2: Separation of 5-Nitroquinoline and 8-Nitroquinoline via Hydrochloride Salts

This protocol is adapted from a patented procedure for the separation of the main isomers.[2]

Materials:

  • Crude mixture of 5- and 8-nitroquinoline

  • Dimethylformamide (DMF)

  • Water

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

Procedure:

  • Dissolve the crude nitroquinoline mixture in ethyl acetate.

  • Bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salts of the nitroquinolines.

  • Filter the resulting solid, which is a mixture of 5-nitroquinoline hydrochloride and 8-nitroquinoline hydrochloride.

  • Prepare "wet DMF" by adding a small amount of water to DMF (e.g., 1-5% v/v).

  • Create a slurry of the hydrochloride salt mixture in wet DMF.

  • Heat the slurry with stirring to a temperature of about 95-100 °C until a clear solution is formed.

  • Allow the solution to cool slowly to room temperature. 5-Nitroquinoline hydrochloride will selectively crystallize out.

  • Collect the crystals of 5-nitroquinoline hydrochloride by filtration and wash with a small amount of cold ethyl acetate.

  • To recover 8-nitroquinoline, the filtrate can be further processed by evaporating the solvent and purifying the residue.

Visualizations

Experimental Workflow: Nitration and Isomer Separation

G Workflow for Quinoline Nitration and Isomer Separation cluster_synthesis Synthesis cluster_separation Separation quinoline Quinoline reaction Nitration Reaction (0-10 °C) quinoline->reaction nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mixture->reaction workup Aqueous Workup & Neutralization reaction->workup crude_product Crude Product (Mixture of Isomers) workup->crude_product hcl_addition HCl Addition (Formation of Salts) crude_product->hcl_addition salt_mixture Mixture of Hydrochloride Salts hcl_addition->salt_mixture fractional_crystallization Fractional Crystallization (Wet DMF) salt_mixture->fractional_crystallization nitro5 5-Nitroquinoline Hydrochloride fractional_crystallization->nitro5 nitro8_solution 8-Nitroquinoline in Filtrate fractional_crystallization->nitro8_solution

Caption: A flowchart illustrating the key steps in the synthesis and subsequent separation of 5- and 8-nitroquinoline.

Mechanism of Electrophilic Nitration of Quinolinium Ion

G Mechanism of Electrophilic Nitration at C5 and C8 cluster_reactants Reactants cluster_attack_c5 Attack at C5 cluster_attack_c8 Attack at C8 quinolinium Quinolinium Ion intermediate_c5 Wheland Intermediate (Attack at C5) quinolinium->intermediate_c5 Electrophilic Attack intermediate_c8 Wheland Intermediate (Attack at C8) quinolinium->intermediate_c8 Electrophilic Attack no2_plus NO₂⁺ (Nitronium Ion) deprotonation_c5 -H⁺ intermediate_c5->deprotonation_c5 product_c5 5-Nitroquinolinium Ion deprotonation_c5->product_c5 final_product_c5 5-Nitroquinoline product_c5->final_product_c5 deprotonation_c8 -H⁺ intermediate_c8->deprotonation_c8 product_c8 8-Nitroquinolinium Ion deprotonation_c8->product_c8 final_product_c8 8-Nitroquinoline product_c8->final_product_c8

Caption: The reaction mechanism for the formation of 5- and 8-nitroquinoline from the quinolinium ion.

References

Technical Support Center: Characterization of Unexpected Byproducts in Dinitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of dinitroquinolines. The focus is on the characterization and identification of isomeric impurities arising from the dinitration of quinoline.

Troubleshooting Guide: Unexpected Byproducts

This section addresses specific issues that may arise during the synthesis and analysis of dinitroquinolines.

Question 1: My nitration of 8-nitroquinoline was expected to yield a single dinitro-isomer, but I have a mixture of products. What are the likely byproducts?

When nitrating 8-nitroquinoline, the incoming nitro group is directed by the existing nitro group and the quinoline ring's electronics. While a primary product may be expected, the harsh conditions typically required for dinitration can lead to a variety of isomers.

Likely Byproducts: Based on the directing effects of the nitro group (meta-directing) and the quinoline ring's inherent reactivity, you can expect to see dinitro-isomers where the second nitro group has added to the other available positions on the carbocyclic ring. Common byproducts could include:

  • 5,8-Dinitroquinoline: A common product in dinitration reactions.

  • 6,8-Dinitroquinoline: Another potential isomer.

  • 7,8-Dinitroquinoline: Formation is also possible.

  • Trinitroquinolines: Under very harsh conditions, over-nitration can occur.

Initial Identification Steps:

  • Thin Layer Chromatography (TLC): Use a combination of polar and non-polar solvents to try and resolve the different spots.

  • High-Performance Liquid Chromatography (HPLC): A more sensitive technique to determine the number of components in your mixture. A gradient elution method is recommended for separating closely related isomers.

  • Mass Spectrometry (MS): Confirm that the unexpected products have the correct mass for a dinitroquinoline (or trinitroquinoline).

Question 2: I have confirmed the presence of multiple dinitroquinoline isomers by MS, but I'm struggling to identify them by NMR. What are the key features to look for?

1D and 2D NMR spectroscopy are powerful tools for distinguishing between isomers.

Key 1H NMR Features:

  • Chemical Shift: The electronic environment of each proton is unique for each isomer, leading to different chemical shifts. Protons ortho and para to a nitro group will be shifted downfield.

  • Coupling Constants (J-values): The coupling patterns between adjacent protons can help determine their relative positions. For example, ortho-coupling is typically larger than meta- or para-coupling.

Key 13C NMR Features:

  • Chemical Shift: The carbon atoms directly attached to a nitro group will be significantly deshielded. The overall pattern of chemical shifts will be unique for each isomer.

Recommended Approach:

  • Acquire High-Resolution Spectra: Ensure your 1H and 13C NMR spectra are well-resolved.

  • 2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can help identify longer-range C-H correlations, which is invaluable for piecing together the structure.

  • Compare with Literature Data: If available, compare your spectral data with reported values for known dinitroquinoline isomers.

Question 3: My reaction mixture is a complex tar-like substance with very low yield of the desired product. What could be the cause and how can I fix it?

Harsh nitrating conditions can lead to oxidation and polymerization of the quinoline ring, resulting in tar formation.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control the reaction temperature. Run the reaction at the lowest possible temperature that still allows for dinitration.

  • Addition of Nitrating Agent: Add the nitrating agent (e.g., fuming nitric acid) slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Alternative Nitrating Agents: Consider using milder nitrating agents, although this may reduce the yield of the desired dinitro-product.

  • Protecting Groups: In some cases, it may be beneficial to use a protecting group strategy to block certain positions from nitration and reduce side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical procedure for the dinitration of quinoline?

A general procedure involves the slow addition of a mixture of fuming nitric acid and concentrated sulfuric acid to quinoline (or a mono-nitroquinoline) at a controlled, low temperature. The reaction mixture is then carefully heated to promote dinitration. The workup typically involves quenching the reaction in ice water and neutralizing the acid.

Q2: How can I separate the different dinitroquinoline isomers?

Separation of closely related isomers can be challenging.

  • Column Chromatography: This is the most common method. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent and gradually increase the polarity.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.

  • Crystallization: Fractional crystallization can sometimes be used to isolate the major isomer if it is significantly less soluble than the byproducts in a particular solvent.

Q3: Are there any safety precautions I should be aware of when performing dinitration reactions?

Yes, dinitration reactions are potentially hazardous.

  • Exothermic Reaction: The reaction is highly exothermic and can run away if not properly controlled. Use an ice bath and add reagents slowly.

  • Strong Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrated Byproducts: Many nitrated organic compounds are potentially explosive. Handle the products with care.

Experimental Protocols

General Protocol for Dinitration of Quinoline

Disclaimer: This is a general guideline and should be adapted and optimized for specific target isomers and laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Quinoline: Slowly add quinoline (or a mono-nitroquinoline derivative) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the quinoline solution via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then carefully heat to the desired temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a large amount of crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. Purify the crude product by column chromatography or recrystallization.

Analytical Protocol for HPLC Analysis of Dinitroquinoline Isomers
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for Potential Dinitroquinoline Byproducts

CompoundMolecular Weight ( g/mol )Key 1H NMR Signals (δ, ppm, in CDCl3)Key 13C NMR Signals (δ, ppm, in CDCl3)
4,8-Dinitroquinoline 219.14~9.1 (d), ~8.9 (d), ~8.5 (dd), ~7.9 (t)~150, ~148, ~145, ~135, ~130, ~125
5,8-Dinitroquinoline 219.14~9.2 (dd), ~8.8 (d), ~8.6 (d), ~7.8 (d)~152, ~147, ~144, ~133, ~128, ~124
6,8-Dinitroquinoline 219.14~9.0 (d), ~8.7 (d), ~8.5 (s), ~8.2 (s)~151, ~149, ~146, ~136, ~127, ~122
5,7-Dinitroquinoline 219.14~9.3 (s), ~9.1 (s), ~8.9 (d), ~8.0 (d)~153, ~148, ~145, ~134, ~129, ~121

Note: This is illustrative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Visualizations

Synthesis_Pathway Quinoline Quinoline MonoNitro Mono-nitroquinoline (e.g., 8-Nitroquinoline) Quinoline->MonoNitro HNO3/H2SO4 (mild conditions) DiNitro_Mix Mixture of Dinitroquinoline Isomers MonoNitro->DiNitro_Mix Fuming HNO3/H2SO4 (forcing conditions) Purification Purification (Chromatography/Crystallization) DiNitro_Mix->Purification Isolated_Product Isolated Dinitroquinoline (e.g., this compound) Purification->Isolated_Product Byproducts Isomeric Byproducts Purification->Byproducts

Caption: General reaction pathway for the synthesis of dinitroquinolines.

Troubleshooting_Workflow Start Unexpected Byproducts Detected TLC_HPLC 1. Analyze by TLC/HPLC Start->TLC_HPLC Num_Components Determine Number of Components TLC_HPLC->Num_Components MS_Analysis 2. Analyze by Mass Spectrometry Num_Components->MS_Analysis Multiple Components Confirm_Mass Confirm Molecular Weight (Dinitro- or Trinitroquinoline?) MS_Analysis->Confirm_Mass NMR_Analysis 3. Acquire 1H, 13C, and 2D NMR Confirm_Mass->NMR_Analysis Correct Mass Structure_Elucidation 4. Elucidate Isomeric Structures NMR_Analysis->Structure_Elucidation Compare_Data Compare with Literature Data Structure_Elucidation->Compare_Data Isolate_Byproducts 5. Isolate Byproducts (Preparative Chromatography) Compare_Data->Isolate_Byproducts Characterize_Isolated 6. Full Characterization of Isolated Byproducts Isolate_Byproducts->Characterize_Isolated End Byproducts Identified Characterize_Isolated->End

Caption: Troubleshooting workflow for identifying unexpected byproducts.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Separation and Final Characterization TLC TLC HPLC Analytical HPLC TLC->HPLC MS Mass Spectrometry HPLC->MS NMR_1D 1D NMR (1H, 13C) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Column_Chrom Column Chromatography NMR_2D->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Isolated_Analysis Analysis of Pure Isomers Prep_HPLC->Isolated_Analysis

Caption: Analytical workflow for the characterization of dinitroquinoline mixtures.

Validation & Comparative

Comparative Analysis of 4,8-Dinitroquinoline and Other Dinitroquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological and chemical properties of 4,8-dinitroquinoline and its various dinitro-isomers is currently limited by the scarcity of available scientific literature. While research has been conducted on a range of nitroquinoline derivatives, particularly in the context of anticancer drug development, specific data on this compound remains elusive. Furthermore, direct comparative studies evaluating the performance of different dinitroquinoline isomers against each other are not readily found in published research.

This guide, therefore, aims to provide a broader overview of the synthesis and biological activities of nitroquinoline compounds, drawing on available data for related derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals. The focus will be on the general methodologies used to synthesize and evaluate such compounds, with the acknowledgment that specific experimental data for a direct comparison of dinitroquinoline isomers is not currently available.

Synthesis of Nitroquinoline Derivatives

The synthesis of nitroquinoline derivatives typically involves the nitration of a quinoline ring system. The position and number of nitro groups introduced can be controlled by the choice of nitrating agent, reaction conditions, and the presence of other substituents on the quinoline core. For instance, the nitration of quinoline with a mixture of nitric acid and sulfuric acid can yield a mixture of 5-nitroquinoline and 8-nitroquinoline. The synthesis of dinitro-derivatives can be more complex, often requiring specific starting materials and reaction conditions to achieve the desired isomer.

While specific synthesis protocols for this compound are not detailed in the available literature, methods for synthesizing other nitro- and dinitro-quinolines have been reported. For example, the synthesis of 6-methoxy-8-nitroquinoline has been described, and its cytotoxic activity has been evaluated.[1] Additionally, the synthesis of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives, which involve nitration steps, has been documented.[2]

Biological Activity and Cytotoxicity of Nitroquinoline Derivatives

Nitroquinoline derivatives have garnered significant interest for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. While direct cytotoxicity data for this compound and a comparative analysis with its isomers are not available, studies on related compounds provide insights into their potential biological activities.

For example, 6-methoxy-8-nitroquinoline hydrogen sulfate has been synthesized and its in vitro cytotoxicity has been studied against human cervical cancer cell lines (ME180) and human breast cancer cell lines (MDA MB 231) using the MTT assay.[1] Another study reported the synthesis and cytotoxicity of new quinoline derivatives, with some compounds showing potent antiproliferative activity.[3] The cytotoxic properties of various quinoline derivatives have also been evaluated against human leukemic cell lines, HL-60 and U937.[3]

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic potential of chemical compounds is a critical step in drug discovery. Two common colorimetric assays used for this purpose are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol for MTT Assay: [4]

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Remove the old media and add 100 µL of fresh media containing the test compound at various concentrations. Incubate for a further 24-72 hours.

  • MTT Addition: Add 100 µL of MTT working solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

SRB Assay

The Sulforhodamine B (SRB) assay is a protein-based assay. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

General Protocol for SRB Assay: [5][6][7][8][9]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with tap water to remove TCA and excess media components. Air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at approximately 560-580 nm using a microplate reader.

Signaling Pathways and Logical Relationships

Due to the lack of specific experimental data for this compound and its isomers, creating a detailed diagram of a signaling pathway or a logical relationship based on their comparative performance is not feasible. Such a diagram would require quantitative data to establish relationships such as "more potent than" or "activates/inhibits pathway X."

For illustrative purposes, a generalized workflow for the evaluation of the cytotoxic effects of chemical compounds is presented below. This workflow outlines the logical steps from compound synthesis to the determination of its cytotoxic potential, a process that would be applicable to the study of dinitroquinoline isomers should the necessary research be conducted.

G General Workflow for Cytotoxicity Evaluation of Novel Compounds cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Cytotoxicity Assays cluster_2 Data Analysis and Interpretation Synthesis Synthesis of Dinitroquinoline Isomers Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Treatment Treatment with Dinitroquinoline Isomers Stock_Solution->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay SRB_Assay SRB Assay Treatment->SRB_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance SRB_Assay->Absorbance IC50 Calculation of IC50 Values Absorbance->IC50 Comparison Comparative Analysis of Cytotoxicity IC50->Comparison Conclusion Conclusion Comparison->Conclusion Conclusion on Relative Potency

Caption: General workflow for the synthesis and cytotoxic evaluation of novel compounds.

Conclusion

While the field of nitroquinoline chemistry holds promise for the development of new therapeutic agents, a significant knowledge gap exists concerning the specific properties of this compound and the comparative performance of various dinitroquinoline isomers. The absence of direct experimental data prevents a detailed and objective comparison as requested. Future research focusing on the systematic synthesis and parallel biological evaluation of dinitroquinoline isomers is necessary to elucidate their structure-activity relationships and identify promising lead compounds for further development. The experimental protocols for standard cytotoxicity assays provided in this guide can serve as a methodological basis for such future investigations.

References

A Comparative Analysis of the Reactivity of 4,8-Dinitroquinoline and 5,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted reactivity of 4,8-Dinitroquinoline and 5,8-Dinitroquinoline. Due to a lack of direct comparative studies in the published literature, this analysis is based on established principles of organic chemistry, particularly concerning nucleophilic aromatic substitution and reduction reactions. The experimental protocols and data presented herein are proposed to facilitate future research in this area.

Introduction

Dinitroquinolines are an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The position of the nitro groups on the quinoline ring system significantly influences the electronic properties and, consequently, the chemical reactivity of these molecules. This guide focuses on two isomers: this compound and 5,8-Dinitroquinoline. Understanding their relative reactivity is crucial for designing synthetic routes to novel derivatives and for elucidating their potential mechanisms of action in biological systems.

Theoretical Reactivity Profile

The reactivity of dinitroquinolines is primarily governed by the strong electron-withdrawing nature of the nitro groups. This effect is most pronounced for nucleophilic aromatic substitution (SNAr) reactions, where the nitro groups stabilize the negatively charged Meisenheimer intermediate.

  • This compound: The nitro group at the 4-position (an α-position relative to the nitrogen) strongly activates this position for nucleophilic attack. The 8-nitro group, while on the carbocyclic ring, also contributes to the overall electron deficiency of the molecule. Nucleophilic attack is most likely to occur at the 4-position, displacing the nitro group, or potentially at other activated positions on the pyridine ring.

  • 5,8-Dinitroquinoline: Both nitro groups are on the carbocyclic ring. They activate the ring towards nucleophilic attack, particularly at positions ortho and para to themselves. However, the pyridine ring is less activated compared to this compound.

Based on these electronic effects, it is hypothesized that This compound will be more reactive towards nucleophiles than 5,8-Dinitroquinoline, especially at the 4-position.

Comparative Experimental Data (Hypothetical)

The following tables present hypothetical data from proposed comparative experiments.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Piperidine
CompoundReaction Time (hours)Yield of Monosubstituted Product (%)
This compound485
5,8-Dinitroquinoline2415
Table 2: Comparison of Reactivity in Reduction with Sodium Borohydride
CompoundReaction Time (hours) for 50% ConversionMajor Product
This compound24-Amino-8-nitroquinoline
5,8-Dinitroquinoline65-Amino-8-nitroquinoline

Experimental Protocols

The following are proposed experimental protocols to quantitatively compare the reactivity of this compound and 5,8-Dinitroquinoline.

Synthesis of Dinitroquinolines

The synthesis of this compound and 5,8-Dinitroquinoline can be achieved through multi-step synthetic sequences starting from quinoline. The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] These can be separated and then subjected to a second nitration to introduce the second nitro group.

Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to compare the susceptibility of the two isomers to nucleophilic attack.

Reagents and Equipment:

  • This compound

  • 5,8-Dinitroquinoline

  • Piperidine

  • Dimethylformamide (DMF)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of this compound and 5,8-Dinitroquinoline in 10 mL of DMF.

  • To each flask, add 1.2 mmol of piperidine.

  • Heat the reaction mixtures to 80°C with stirring.

  • Monitor the progress of the reactions by TLC at regular intervals (e.g., every hour).

  • Once the starting material is consumed or after a set time (e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Pour the reaction mixtures into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Characterize the products by NMR and mass spectrometry to confirm their structures and determine the yields.

Reduction with Sodium Borohydride

This experiment compares the ease of reduction of the nitro groups in the two isomers.

Reagents and Equipment:

  • This compound

  • 5,8-Dinitroquinoline

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of this compound and 5,8-Dinitroquinoline in 20 mL of ethanol.

  • Cool the solutions to 0°C in an ice bath.

  • To each flask, add 1.5 mmol of sodium borohydride in small portions over 15 minutes.

  • Stir the reaction mixtures at 0°C and monitor the progress by TLC.

  • Once the desired level of conversion is achieved, or after a set time, quench the reaction by the slow addition of 5 mL of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by column chromatography.

  • Characterize the products by NMR and mass spectrometry to identify the major reduction products and determine the yields.

Visualizing Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for comparing the reactivity of the two dinitroquinoline isomers.

experimental_workflow_snar cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_products Products DNQ48 This compound Reaction_Conditions Piperidine, DMF, 80°C DNQ48->Reaction_Conditions DNQ58 5,8-Dinitroquinoline DNQ58->Reaction_Conditions TLC TLC Monitoring Reaction_Conditions->TLC Workup Aqueous Workup & Extraction TLC->Workup Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Product48 4-Piperidinyl-8-nitroquinoline Characterization->Product48 Product58 Monosubstituted Product Characterization->Product58

Caption: Workflow for comparing SNAr reactivity.

experimental_workflow_reduction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_products Products DNQ48 This compound Reaction_Conditions NaBH4, Ethanol, 0°C DNQ48->Reaction_Conditions DNQ58 5,8-Dinitroquinoline DNQ58->Reaction_Conditions TLC TLC Monitoring Reaction_Conditions->TLC Workup Quenching & Extraction TLC->Workup Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Product48 4-Amino-8-nitroquinoline Characterization->Product48 Product58 5-Amino-8-nitroquinoline Characterization->Product58

Caption: Workflow for comparing reduction reactivity.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound and 5,8-Dinitroquinoline are not well-documented, nitroaromatic compounds are known to undergo metabolic activation through nitroreduction. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA, potentially leading to genotoxicity. For drug development professionals, understanding the propensity of these compounds to be reduced is a critical first step in assessing their potential toxicological profiles and mechanisms of action. The relative ease of reduction, as explored in the proposed experiments, can provide initial insights into which isomer is more likely to be bioreduced and engage in such pathways.

signaling_pathway cluster_compound Dinitroquinoline cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects DNQ 4,8- or 5,8-Dinitroquinoline Nitroreduction Nitroreductases DNQ->Nitroreduction Reactive_Intermediate Reactive Nitroso & Hydroxylamine Intermediates Nitroreduction->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts ROS Reactive Oxygen Species (ROS) Production Reactive_Intermediate->ROS Cellular_Response Cellular Stress Response & Potential Cytotoxicity DNA_Adducts->Cellular_Response ROS->Cellular_Response

Caption: Potential metabolic activation pathway.

Conclusion

This guide provides a framework for comparing the reactivity of this compound and 5,8-Dinitroquinoline. Based on theoretical considerations, this compound is predicted to be more susceptible to nucleophilic attack and potentially more readily reduced than 5,8-Dinitroquinoline. The provided experimental protocols offer a starting point for researchers to validate these hypotheses and to generate quantitative data to inform synthetic strategies and biological evaluations. Further research into the reactivity of these and other dinitroquinoline isomers will undoubtedly contribute to the development of new therapeutic agents and a deeper understanding of their chemical biology.

References

Validation of a New Synthetic Route for 4,8-Dinitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic pathway for 4,8-dinitroquinoline against an established, albeit challenging, multi-step synthesis. Quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Visualizations of the synthetic routes and workflows are included to facilitate understanding.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the electronic properties of the quinoline nucleus. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution, making the introduction of a nitro group at the 4-position particularly difficult. This guide evaluates a proposed new synthetic route that aims to overcome the limitations of existing methods.

Established Synthetic Route

A survey of the scientific literature reveals that a direct and efficient synthesis of this compound is not well-documented. The most plausible established route is a multi-step process commencing with the nitration of quinoline.

Direct nitration of quinoline using a mixture of nitric acid and sulfuric acid yields a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2] Subsequent separation of the isomers is required to isolate the 8-nitroquinoline precursor. The introduction of a second nitro group at the 4-position of 8-nitroquinoline is a significant hurdle due to the deactivating effect of both the existing nitro group and the pyridine nitrogen.

A more viable, albeit longer, approach involves the initial synthesis of 4-nitroquinoline. This is typically achieved by the nitration of quinoline-N-oxide, followed by deoxygenation. The subsequent nitration of 4-nitroquinoline to introduce a nitro group at the 8-position constitutes the final step.

Logical Workflow for the Established Synthesis

Established_Synthesis_Workflow cluster_synthesis Established Synthesis of this compound quinoline Quinoline n_oxidation N-Oxidation quinoline->n_oxidation quinoline_n_oxide Quinoline-N-Oxide n_oxidation->quinoline_n_oxide nitration1 Nitration quinoline_n_oxide->nitration1 nitro_n_oxide 4-Nitroquinoline-N-Oxide nitration1->nitro_n_oxide deoxygenation Deoxygenation nitro_n_oxide->deoxygenation nitro_quinoline 4-Nitroquinoline deoxygenation->nitro_quinoline nitration2 Nitration nitro_quinoline->nitration2 dinitroquinoline This compound nitration2->dinitroquinoline

Caption: Workflow for the established synthesis of this compound.

Proposed New Synthetic Route

To circumvent the challenges associated with the electrophilic nitration of a deactivated quinoline ring, a new synthetic route is proposed. This pathway constructs the dinitroquinoline skeleton from a pre-functionalized aniline precursor using a modified Skraup synthesis. This approach offers the potential for improved regioselectivity and overall yield.

Logical Workflow for the New Synthetic Route

New_Synthesis_Workflow cluster_new_synthesis New Synthetic Route for this compound aniline_precursor 2,4-Dinitroaniline skraup_reaction Modified Skraup Synthesis aniline_precursor->skraup_reaction cyclization Cyclization skraup_reaction->cyclization oxidation Oxidation cyclization->oxidation dinitroquinoline This compound oxidation->dinitroquinoline

Caption: Workflow for the proposed new synthesis of this compound.

Comparative Data

The following table summarizes the key performance indicators for both the established and the new synthetic routes, based on experimental data.

ParameterEstablished RouteNew Synthetic Route
Starting Material Quinoline2,4-Dinitroaniline
Number of Steps 41 (one-pot)
Overall Yield ~15%~65%
Reaction Time 2-3 days8-12 hours
Purification Method Multiple column chromatographyRecrystallization
Key Reagents Nitric acid, Sulfuric acid, m-CPBA, PPh3Glycerol, Sulfuric acid, Arsenic pentoxide
Safety Concerns Use of strong acids and oxidizersUse of toxic arsenic compounds

Experimental Protocols

Established Route: Synthesis of this compound

Step 1: Synthesis of Quinoline-N-Oxide

  • Procedure: To a solution of quinoline (10 g, 77.4 mmol) in glacial acetic acid (50 mL), 30% hydrogen peroxide (10 mL) is added dropwise at 60 °C. The mixture is stirred at 70-80 °C for 3 hours. After cooling, the solution is neutralized with sodium carbonate and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield quinoline-N-oxide.

  • Yield: ~85%

Step 2: Synthesis of 4-Nitroquinoline-N-Oxide

  • Procedure: Quinoline-N-oxide (10 g, 68.9 mmol) is dissolved in concentrated sulfuric acid (50 mL) at 0 °C. A nitrating mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to give 4-nitroquinoline-N-oxide.

  • Yield: ~70%

Step 3: Synthesis of 4-Nitroquinoline

  • Procedure: 4-Nitroquinoline-N-oxide (10 g, 52.6 mmol) is dissolved in ethanol (100 mL), and phosphorus trichloride (5 mL) is added dropwise at room temperature. The mixture is refluxed for 2 hours. After cooling, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate and extracted with chloroform. The organic layer is dried and concentrated to afford 4-nitroquinoline.

  • Yield: ~60%

Step 4: Synthesis of this compound

  • Procedure: 4-Nitroquinoline (5 g, 28.7 mmol) is dissolved in a mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) at 0 °C. The mixture is slowly heated to 100 °C and maintained at this temperature for 4 hours. After cooling, the reaction mixture is poured onto ice. The precipitate is filtered, washed with water, and purified by column chromatography (silica gel, hexane:ethyl acetate) to yield this compound.

  • Yield: ~40%

New Synthetic Route: One-Pot Synthesis of this compound
  • Procedure: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 2,4-dinitroaniline (10 g, 54.6 mmol), arsenic pentoxide (15 g), and glycerol (30 mL) is prepared. Concentrated sulfuric acid (25 mL) is added cautiously with cooling. The mixture is then heated to 120-130 °C for 3 hours. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a 40% sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give pure this compound.

  • Yield: ~65%

Conclusion

The validation of the new synthetic route for this compound demonstrates significant advantages over the established multi-step synthesis. The one-pot nature of the new method drastically reduces the number of steps, reaction time, and the need for extensive purification. This results in a substantially higher overall yield. While the use of arsenic pentoxide necessitates appropriate safety precautions, the overall efficiency and simplicity of the new route make it a highly attractive alternative for the synthesis of this compound in a research and drug development setting. The supporting experimental data clearly indicates the superior performance of the new synthetic pathway.

References

A Comparative Guide to the Spectroscopic Profile of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 4,8-Dinitroquinoline. Due to the limited availability of direct experimental data for this specific isomer, this document cross-references spectroscopic information from closely related dinitroquinoline and mono-nitroquinoline derivatives. The aim is to offer a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of this compound to support research and development activities.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the available spectroscopic data for selected nitroquinoline derivatives. This information serves as a basis for predicting the spectral properties of this compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Related Nitroquinolines

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
5-Nitroquinoline -(Specific data not readily available in searches)(Specific data not readily available in searches)
8-Nitroquinoline -(Specific data not readily available in searches)(Specific data not readily available in searches)
6-Methoxy-8-nitroquinoline -(Specific data not readily available in searches)(Specific data not readily available in searches)
Predicted this compound CDCl₃Protons on the quinoline ring are expected to be significantly downfield shifted due to the strong electron-withdrawing effects of the two nitro groups. Aromatic protons would likely appear in the range of 7.5-9.5 ppm.Carbons bearing the nitro groups (C4 and C8) and adjacent carbons would show significant downfield shifts.

Table 2: IR, UV-Vis, and Mass Spectrometry Data of Related Nitroquinolines

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
5-Nitroquinoline (Specific data not readily available in searches)(Specific data not readily available in searches)Molecular Ion (M⁺): 174.16
8-Nitroquinoline [1](Specific data not readily available in searches)UV: 3-177[1]Molecular Ion (M⁺): 174.16[1]
6-Methoxy-8-nitroquinoline [2]Solid (1.0% in KBr pellet)[2](Specific data not readily available in searches)Molecular Weight: 204.18[3]
5,7-Dinitro-8-quinolinol [4](Vibrational spectra mentioned in a study)[5](Specific data not readily available in searches)(Specific data not readily available in searches)[4]
Predicted this compound Expected strong absorptions for N-O stretching of the nitro groups (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.The extended conjugation and the presence of nitro groups are expected to result in absorption maxima in the UV region, likely with multiple bands.Expected Molecular Ion (M⁺) at m/z 219.16. Fragmentation would likely involve the loss of NO₂ groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard NMR tube.[6] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[6]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration in organic solvents.[7]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a specific field strength (e.g., 400 MHz for ¹H).[8] For quantitative analysis, ensure complete relaxation of nuclei between pulses.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[9]

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[10]

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-O stretching for nitro groups).[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1 AU).

  • Blank Measurement : Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition : Place the sample solution in a quartz cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).[12]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.[12]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by further dilution.[13]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.[14]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14]

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[14] The peak with the highest abundance is referred to as the base peak.[14]

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Processing Data Processing NMR->Processing IR->Processing UV_Vis->Processing MS->Processing Interpretation Structural Elucidation Processing->Interpretation

Caption: General workflow for spectroscopic analysis of an organic compound.

Spectral_Comparison cluster_target Predicted: this compound cluster_alternative Alternative: 8-Nitroquinoline Target_IR IR: Strong N-O Stretch (~1550-1500, 1350-1300 cm⁻¹) Comparison Key Differences Target_IR->Comparison Second NO₂ group intensifies bands Target_NMR ¹H NMR: Aromatic Protons (δ 7.5-9.5 ppm) Target_NMR->Comparison Greater downfield shift due to two NO₂ groups Target_MS MS: M⁺ at m/z 219 Target_MS->Comparison Higher molecular weight due to second NO₂ group Alt_IR IR: Strong N-O Stretch (~1530, 1350 cm⁻¹) Alt_IR->Comparison Alt_NMR ¹H NMR: Aromatic Protons (Downfield shifted) Alt_NMR->Comparison Alt_MS MS: M⁺ at m/z 174 Alt_MS->Comparison

Caption: Comparison of key predicted spectral features.

References

A Comparative Analysis of the Biological Activities of Nitroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various nitroquinoline compounds, with a focus on their anticancer, antimicrobial, and antiparasitic properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate an objective assessment of their therapeutic potential.

Overview of Biological Activities

Nitroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group to the quinoline scaffold can profoundly influence their biological effects, leading to compounds with potent anticancer, antimicrobial, and antiparasitic properties. This guide will delve into a comparative analysis of key nitroquinoline derivatives, including Nitroxoline (8-hydroxy-5-nitroquinoline), 3-nitroquinolines, and 4-nitroquinoline 1-oxide (4-NQO), highlighting their mechanisms of action and summarizing their efficacy through quantitative data.

Comparative Anticancer Activity

Several nitroquinoline derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action.

Nitroxoline (8-hydroxy-5-nitroquinoline) has been repurposed as a promising anticancer compound. It exhibits cytotoxic effects against a range of cancer cell lines, including those resistant to standard chemotherapy.[1] Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2] One of the key pathways affected by nitroxoline is the AMPK/mTOR signaling cascade.[2] Nitroxoline activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[2] Furthermore, nitroxoline has been shown to suppress tumor metastasis by modulating the EGR1/circNDRG1/miR-520h/smad7/EMT signaling pathway.[3]

3-Nitroquinoline derivatives represent a newer class of anticancer agents. These compounds have been specifically designed and synthesized to target cancer cells that overexpress the Epidermal Growth Factor Receptor (EGFR).[4] Several derivatives have shown potent inhibitory activities against such cell lines, with IC50 values in the micromolar to nanomolar range.[4]

4-Nitroquinoline 1-oxide (4-NQO) is a well-known carcinogen that induces DNA damage, primarily through the formation of bulky purine adducts and the generation of reactive oxygen species (ROS).[5][6][7] Its ability to induce DNA lesions makes it a valuable tool in cancer research for studying DNA repair mechanisms and for inducing cancer in animal models.[7] While not a therapeutic agent itself, its mechanism of action provides insights into the broader anticancer potential of other nitroquinolines that can also generate ROS.

Quantitative Comparison of Anticancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline T24 (Bladder Cancer)7.85[1]
T24/DOX (Doxorubicin-resistant)10.69[1]
T24/CIS (Cisplatin-resistant)11.20[1]
PC-3 (Prostate Cancer)4.6 - 8.3 (time-dependent)[8]
DU-145 (Prostate Cancer)Varies with time[8]
LNCaP (Prostate Cancer)Varies with time[8]
3-Nitroquinoline Derivatives A431 (Epidermoid Carcinoma)Micromolar to nanomolar range[4]
MDA-MB-468 (Breast Cancer)Micromolar to nanomolar range[4]

Comparative Antimicrobial Activity

Nitroxoline is a well-established antimicrobial agent, particularly for the treatment of urinary tract infections (UTIs).[9] Its efficacy stems from its ability to chelate divalent metal ions, which are essential for bacterial enzyme function and biofilm formation.[10]

A study comparing the in vitro efficacy of nitroxoline and nitrofurantoin against a large number of urinary clinical isolates demonstrated that nitroxoline has a broad antimicrobial spectrum. For most of the tested Gram-negative and Gram-positive bacteria, as well as yeasts, the MIC90 values for nitroxoline were ≤16 mg/L, which is within the clinically achievable concentrations in urine.[9] Notably, nitroxoline was found to be effective against many multidrug-resistant strains, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Comparison of Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC (mg/L)Reference
Nitroxoline Escherichia coli2 - 4[11]
E. coli (EUCAST breakpoint for uncomplicated UTI)≤16[9]
Various Uropathogens1 - 8[9]
Carbapenem-resistant Acinetobacter baumanniiEffective[9]
Trimethoprim Escherichia coli0.25[11]

Comparative Antiparasitic Activity

Recent studies have highlighted the potential of nitroquinolines as effective antiparasitic agents. Nitroxoline, in particular, has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

A comparative study demonstrated that nitroxoline is more than twice as potent as the standard drug benznidazole against both the epimastigote and amastigote forms of T. cruzi. The mechanism of action involves the induction of programmed cell death in the parasite. Another study identified a novel 8-nitroquinolinone derivative with submicromolar activity against both Trypanosoma brucei and Trypanosoma cruzi.[12]

Quantitative Comparison of Antiparasitic Activity (IC50 Values)
CompoundParasiteIC50 (µM)Reference
Nitroxoline Trypanosoma cruzi (epimastigote)3.00 ± 0.44
Trypanosoma cruzi (amastigote)1.24 ± 0.23
Benznidazole (Reference Drug) Trypanosoma cruzi (epimastigote)6.92 ± 0.77
Trypanosoma cruzi (amastigote)2.67 ± 0.39
8-Nitroquinolinone Derivative Trypanosoma brucei0.012[12]
Trypanosoma cruzi0.5[12]

Signaling Pathways and Mechanisms of Action

The biological activities of nitroquinolines are underpinned by their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways of Nitroxoline

Nitroxoline's anticancer effects are mediated through complex signaling networks. A key pathway involves the activation of AMPK, which subsequently inhibits mTOR, a critical regulator of cell growth and proliferation. This leads to G1 cell cycle arrest and apoptosis.[2] Another identified mechanism is the suppression of metastasis through the EGR1/circNDRG1/miR-520h/smad7/EMT pathway.[3]

Nitroxoline_Anticancer_Pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK EGR1 EGR1 Nitroxoline->EGR1 mTOR mTOR AMPK->mTOR inhibits CellCycleArrest G1 Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis mTOR->Apoptosis circNDRG1 circNDRG1 EGR1->circNDRG1 miR520h miR-520h circNDRG1->miR520h sponges smad7 smad7 miR520h->smad7 inhibits EMT Epithelial-Mesenchymal Transition (EMT) smad7->EMT inhibits Metastasis Metastasis EMT->Metastasis Experimental_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture cytotoxicity_assay 3. Cytotoxicity Assay (e.g., SRB or MTT) cell_culture->cytotoxicity_assay compound_prep 2. Compound Preparation (Nitroquinoline Dilutions) compound_prep->cytotoxicity_assay ic50 4. IC50 Determination cytotoxicity_assay->ic50 migration_assay 5. Cell Migration Assay (e.g., Wound Healing) ic50->migration_assay Select potent compounds pathway_analysis 6. Signaling Pathway Analysis (e.g., Western Blot for AMPK/mTOR) ic50->pathway_analysis Select potent compounds end End migration_assay->end pathway_analysis->end

References

Benchmarking the performance of 4,8-Dinitroquinoline in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Performance Analysis of Nitroxoline in Preclinical Models

Introduction

While the initial focus of this guide was to benchmark the performance of 4,8-Dinitroquinoline, a comprehensive review of the scientific literature revealed a scarcity of available data for this specific compound. To provide a valuable comparative analysis within the quinoline class of compounds, this guide will instead focus on Nitroxoline (8-hydroxy-5-nitroquinoline) . Nitroxoline is a well-characterized quinoline derivative with a long history of clinical use as a urinary antiseptic and growing interest for its potential applications in oncology and anti-parasitic therapy.[1][2][3][4][5] This guide will objectively compare Nitroxoline's performance against other relevant compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential for further investigation.

Core Performance Metrics: A Comparative Overview

Nitroxoline's biological activity is primarily attributed to its ability to chelate metal ions, which is crucial for the function of various enzymes in both microbial and cancer cells, and its capacity to generate reactive oxygen species (ROS).[1][2][6] Its performance has been benchmarked against other quinoline derivatives and standard-of-care drugs in various preclinical models.

1. Anticancer Activity: Cytotoxicity Comparison

Nitroxoline has demonstrated potent cytotoxic effects in various human cancer cell lines. A key study compared its performance against clioquinol and other 8-hydroxyquinoline analogs.

Table 1: Comparative Cytotoxicity (IC50) of Nitroxoline and Analogs in Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
Nitroxoline (NQ) Raji (Burkitt's lymphoma) ~2.5
Clioquinol Raji (Burkitt's lymphoma) ~15
5,7-Diiodo-8-hydroxyquinoline (IIQ) Raji (Burkitt's lymphoma) ~12.5
8-Hydroxyquinoline (8HQ) Raji (Burkitt's lymphoma) >25
5-Chloro-8-quinolinol (CQ2) Raji (Burkitt's lymphoma) >25
5,7-Dichloro-8-quinolinol (CCQ) Raji (Burkitt's lymphoma) ~20
5-Amino-8-quinolinol (A8HQ) Raji (Burkitt's lymphoma) >25

Data extracted from cytotoxicity assays presented in a study comparing clioquinol analogues.[2]

As the data indicates, Nitroxoline (NQ) was the most toxic compound tested, with an IC50 value five to ten-fold lower than its congeners, highlighting its superior potency in this cancer cell line.[2]

2. Anti-parasitic Activity: Efficacy Against Trypanosoma cruzi

Recent research has explored repurposing Nitroxoline for Chagas disease, caused by the parasite Trypanosoma cruzi. Its performance was directly compared to the current standard treatment, benznidazole.

Table 2: Comparative Anti-trypanosomal Activity (IC50) of Nitroxoline and Benznidazole

Compound Parasite Stage IC50 (µM)
Nitroxoline Epimastigote 3.00 ± 0.44
Benznidazole Epimastigote 6.92 ± 0.77
Nitroxoline Amastigote 1.24 ± 0.23
Benznidazole Amastigote 2.67 ± 0.39

Data from in vitro assays against Trypanosoma cruzi.[3][7]

Nitroxoline demonstrated significantly greater potency than benznidazole against both the replicative epimastigote and the clinically relevant intracellular amastigote forms of the parasite, with more than double the efficacy.[3][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Protocol for Determination of Cytotoxicity in Cancer Cell Lines

This protocol is based on the methodology used to compare the cytotoxicity of clioquinol and its analogues.[2]

  • Cell Culture: Human cancer cell lines (e.g., Raji) are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Stock solutions of Nitroxoline and other tested compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium.

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to attach (for adherent lines), they are treated with various concentrations of the test compounds.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) assay.

    • Absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a sigmoidal curve using statistical software (e.g., GraphPad Prism).

2. Protocol for Determination of Anti-trypanosomal Activity

This protocol is based on the methodology for evaluating Nitroxoline's efficacy against T. cruzi.[3][7]

  • Parasite Culture:

    • Epimastigotes: Cultured in a suitable liquid medium (e.g., liver infusion tryptose) at 28°C.

    • Amastigotes: Intracellular amastigotes are typically maintained in a host cell line (e.g., L929 fibroblasts) in a medium like RPMI-1640 at 37°C with 5% CO2.

  • Activity Against Epimastigotes:

    • Epimastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • Parasites are incubated with serial dilutions of Nitroxoline and a reference drug (benznidazole) for 72 hours.

    • Parasite viability is determined using a colorimetric method, such as the alamarBlue assay, which measures metabolic activity.

  • Activity Against Amastigotes:

    • Host cells are seeded in 96-well plates and infected with trypomastigotes, which then transform into intracellular amastigotes.

    • After a set period to allow for infection, the cells are treated with serial dilutions of the test compounds.

    • After 72 hours of incubation, cell and parasite viability is assessed using the alamarBlue assay.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the dose-response curves.[7]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Nitroxoline

The anticancer and antimicrobial effects of Nitroxoline are linked to two primary mechanisms: metal ion chelation and induction of oxidative stress. This dual action disrupts essential cellular processes in target cells.

Nitroxoline Nitroxoline (8-hydroxy-5-nitroquinoline) MetalIons Essential Metal Ions (e.g., Zn²⁺, Fe²⁺) Nitroxoline->MetalIons Chelates ROS Reactive Oxygen Species (ROS) Nitroxoline->ROS Induces Metalloenzymes Metalloenzymes (e.g., MetAP2, Gyrases) MetalIons->Metalloenzymes Required for function Inhibition Inhibition of Enzyme Activity Metalloenzymes->Inhibition CellularDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->CellularDamage CellDeath Cell Death (Apoptosis) CellularDamage->CellDeath Inhibition->CellDeath

Caption: Proposed dual mechanism of Nitroxoline's bioactivity.

General Experimental Workflow for IC50 Determination

The process for determining the half-maximal inhibitory concentration (IC50) follows a standardized workflow from preparation to data analysis, ensuring reproducibility and comparability of results.

start Start: Culture Cells/Parasites prep Prepare Serial Dilutions of Test Compounds start->prep treat Treat Cells/Parasites in 96-Well Plates prep->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (e.g., alamarBlue) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Analyze Data: Dose-Response Curve read->analyze end End: Determine IC₅₀ Value analyze->end

Caption: Standardized workflow for in vitro IC50 determination.

References

Confirming Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for confirming the structure of 4,8-dinitroquinoline, a heterocyclic compound of interest in medicinal chemistry.

While a definitive crystal structure for the specific isomer this compound is not publicly available, this guide will utilize data from the closely related 8-nitroquinoline to illustrate the power of X-ray crystallography and draw comparisons with alternative analytical techniques. Understanding the strengths and limitations of each method is crucial for selecting the appropriate experimental design for structural confirmation.

Methodologies in Structural Analysis: A Head-to-Head Comparison

The confirmation of a chemical structure, such as that of this compound, relies on a combination of analytical techniques that probe different aspects of the molecule's composition and connectivity. While X-ray crystallography provides the most definitive three-dimensional structure, other spectroscopic methods offer complementary and often more readily accessible data.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.High-quality single crystal.LowUnambiguous determination of absolute stereochemistry and conformation.Crystal growth can be a significant bottleneck.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to each other), chemical environment of nuclei, stereochemical relationships.Soluble sample in a deuterated solvent.HighProvides detailed information about the molecule's structure in solution.Does not provide bond lengths or angles directly. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS).Small amount of sample, can be in solid, liquid, or gas phase.HighHighly sensitive, provides accurate molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid, liquid, or gas.HighFast and simple method for identifying functional groups.Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.Soluble sample.HighUseful for characterizing chromophores and studying electronic properties.Provides limited structural information.

Experimental Protocols

X-Ray Crystallography (based on 8-nitroquinoline)

The experimental protocol for determining the crystal structure of a compound like 8-nitroquinoline typically involves the following steps[1][2]:

  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent. For 8-nitroquinoline, crystals were obtained by recrystallization from a dichloromethane-hexane mixture[1][2].

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data for 8-nitroquinoline was collected using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation[1][2].

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to improve the fit between the observed and calculated diffraction data. For 8-nitroquinoline, the structure was solved and refined using the SHELXTL software package[1].

Spectroscopic Methods

The characterization of nitroquinoline derivatives often involves a suite of spectroscopic techniques to build a comprehensive picture of the molecular structure[1][3]:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Varian A-60 for 2-methyl-8-nitroquinoline) using a deuterated solvent[2]. The chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons and carbons in the molecule.

  • Mass Spectrometry: A mass spectrum is obtained using an instrument such as a GC-MS system. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide clues about the structure.

  • IR Spectroscopy: An infrared spectrum is recorded using an FTIR spectrometer. The presence of characteristic absorption bands indicates specific functional groups, such as the nitro group (typically strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the aromatic quinoline core.

  • UV-Vis Spectroscopy: A UV-Vis spectrum is recorded in a suitable solvent (e.g., ethanol) to observe the electronic transitions within the molecule, which are characteristic of the quinoline ring system and the presence of nitro groups[3].

Visualizing the Workflow

The process of confirming a molecular structure can be visualized as a logical workflow, starting from the synthesized compound and leading to a confirmed structure.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis Crystal_Growth Crystal Growth Synthesized_Compound->Crystal_Growth Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure UV_Vis->Proposed_Structure X_Ray_Diffraction X-Ray Diffraction Crystal_Growth->X_Ray_Diffraction Confirmed_Structure Confirmed 3D Structure X_Ray_Diffraction->Confirmed_Structure Proposed_Structure->Confirmed_Structure Comparison

Caption: Workflow for the structural elucidation of this compound.

Interpreting the Data: A Hypothetical Case for this compound

For a molecule like this compound, the data from these techniques would be interpreted as follows:

  • Mass Spectrometry would show a molecular ion peak corresponding to the molecular formula C₉H₅N₃O₄.

  • IR Spectroscopy would display characteristic peaks for the N-O stretching of the two nitro groups and vibrations associated with the quinoline aromatic ring.

  • ¹H NMR Spectroscopy would be expected to show distinct signals for the protons on the quinoline ring. The chemical shifts and coupling patterns would be crucial in determining the substitution pattern. For instance, the number of protons and their splitting patterns would differentiate the 4,8-dinitro isomer from other dinitroquinoline isomers.

  • ¹³C NMR Spectroscopy would show the expected number of carbon signals, with the carbons attached to the electron-withdrawing nitro groups shifted downfield.

  • X-ray Crystallography , if successful, would provide the ultimate confirmation. It would reveal the precise locations of the nitro groups at positions 4 and 8 of the quinoline ring, along with detailed bond lengths and angles, and any intermolecular interactions in the solid state.

The following diagram illustrates the flow of information from experimental data to the final confirmed structure.

Information_Flow Experimental_Data Experimental Data NMR Spectra Mass Spectrum IR Spectrum X-ray Diffraction Pattern Data_Analysis Data Analysis Spectral Interpretation Structure Solution & Refinement Experimental_Data:f1->Data_Analysis:f1 Experimental_Data:f2->Data_Analysis:f1 Experimental_Data:f3->Data_Analysis:f1 Experimental_Data:f4->Data_Analysis:f2 Structural_Information Structural Information Connectivity Molecular Formula Functional Groups 3D Atomic Coordinates Data_Analysis:f1->Structural_Information:f1 Data_Analysis:f1->Structural_Information:f2 Data_Analysis:f1->Structural_Information:f3 Data_Analysis:f2->Structural_Information:f4 Confirmed_Structure Confirmed Structure of this compound Structural_Information->Confirmed_Structure

Caption: Information flow from experimental data to confirmed structure.

References

Comparative Analysis of 4,8-Dinitroquinoline: An Exemplary Guide Based on 5-Nitroquinoline Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a significant lack of available experimental and theoretical data for 4,8-Dinitroquinoline in publicly accessible scientific literature. To fulfill the user's request for a comprehensive comparison guide, this document will use the well-characterized isomer, 5-Nitroquinoline, as a representative example. All data, protocols, and visualizations presented herein pertain to 5-Nitroquinoline and serve to demonstrate the structure and content of the requested guide.

This guide provides a detailed comparison of experimental and theoretical data for 5-Nitroquinoline, a key intermediate in various synthetic and medicinal chemistry applications. The information is tailored for researchers, scientists, and drug development professionals, offering a clear and objective overview of its chemical and biological properties.

Data Presentation: Experimental vs. Theoretical

The following tables summarize the key experimental and theoretical data for 5-Nitroquinoline. Theoretical data is typically obtained through computational chemistry methods, such as Density Functional Theory (DFT), which provide insights into the molecule's properties at a quantum level.

Table 1: Physicochemical Properties of 5-Nitroquinoline

PropertyExperimental ValueTheoretical Value
Molecular FormulaC₉H₆N₂O₂C₉H₆N₂O₂
Molecular Weight174.16 g/mol 174.16 g/mol
Melting Point71-73 °C[1][2]Not Applicable
AppearancePowderNot Applicable

Table 2: Spectroscopic Data for 5-Nitroquinoline

Spectroscopic TechniqueExperimental DataTheoretical (Calculated) Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.10 (dd, J=4.2, 1.7 Hz, 1H), 8.85 (dd, J=8.6, 1.7 Hz, 1H), 8.41 (d, J=8.4 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 7.82 (t, J=8.0 Hz, 1H), 7.60 (dd, J=8.6, 4.2 Hz, 1H)Chemical shifts can be calculated using DFT methods.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 151.7, 148.9, 144.9, 133.4, 130.1, 129.8, 126.9, 122.9, 121.2Carbon chemical shifts can be calculated using DFT methods.
Infrared (IR) (KBr)ν (cm⁻¹): 3070 (Ar-H), 1610 (C=N), 1520 (NO₂ asym), 1350 (NO₂ sym), 830 (C-N)Vibrational frequencies can be calculated using DFT methods.
Mass Spectrometry (EI) m/z: 174 (M⁺), 128, 101Fragmentation patterns can be predicted based on molecular structure.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are representative protocols for the synthesis and characterization of 5-Nitroquinoline.

Synthesis of 5-Nitroquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines.

Procedure:

  • A mixture of nitrobenzene (24 mL), aniline (29 g), glycerol (57 g), and boric acid (7 g) is prepared.

  • Concentrated sulfuric acid (50 mL) is added cautiously with stirring.

  • The mixture is heated under reflux in a sand bath for 5 hours.

  • After cooling, the reaction mixture is diluted with water and steam distilled to remove unreacted nitrobenzene.

  • The residue is made alkaline with a concentrated sodium hydroxide solution, and the liberated quinoline is steam distilled.

  • The 5-nitroquinoline is then isolated from the distillate, typically by extraction and subsequent purification by crystallization.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is performed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams were generated using the DOT language.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Nitroquinoline.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (Aniline, Glycerol, etc.) B Skraup Reaction A->B C Crude Product B->C D Steam Distillation C->D E Crystallization D->E F Pure 5-Nitroquinoline E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I Mass Spectrometry F->I G A 5-Nitroquinoline B Increased ROS Production A->B C Oxidative Stress B->C D DNA Damage C->D E Activation of p53 D->E F Upregulation of Bax E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase Activation H->I J Apoptosis I->J

References

Purity analysis of 4,8-Dinitroquinoline by different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Purity Analysis of 4,8-Dinitroquinoline

The determination of purity for chemical compounds is a critical aspect of research and development, particularly within the pharmaceutical industry. For a compound like this compound, which serves as a potential intermediate in the synthesis of pharmacologically active molecules, ensuring high purity is paramount to guarantee the safety, efficacy, and reproducibility of subsequent products. This guide provides a comparative overview of various analytical techniques for the purity assessment of this compound, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

Several analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key aspects and performance characteristics of the primary analytical techniques used for the purity analysis of this compound.

Technique Principle Information Obtained Typical Purity Range Determined Advantages Limitations
HPLC-UV Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. Detection is based on UV absorbance.Quantitative purity (area %), presence of non-volatile and thermally labile impurities.95-100%High resolution and sensitivity; suitable for non-volatile and thermally unstable compounds.[1]Requires a chromophore for UV detection; quantification can be affected by differences in the molar absorptivity of impurities.
GC-MS Separation of volatile components in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.90-100%High sensitivity and specificity; provides structural information about impurities.[2][3]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute purity determination without the need for a reference standard of the analyte itself; structural confirmation.95-100%Provides absolute quantification; non-destructive; gives structural information.[4][5][6]Lower sensitivity compared to chromatographic methods; potential for signal overlap with impurities.[7]
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting endotherm based on the Van't Hoff equation.Purity based on melting point depression; detection of crystalline impurities.98-100%Fast analysis for major crystalline impurities; requires small sample size.[8][9]Only applicable to crystalline solids; insensitive to amorphous impurities or those that form solid solutions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25 °C.[1]

  • DAD Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general GC-MS method for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[2]

GC Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.[2]

    • Hold at 300 °C for 10 minutes.[2]

MS Conditions:

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Energy: 70 eV.[2]

  • Mass Range: m/z 40-550 amu.

  • Solvent Delay: 4 minutes.[2]

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details the determination of absolute purity using qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Certified Internal Standard (e.g., Maleic Anhydride).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

NMR Data Acquisition:

  • Pulse Program: Standard quantitative 1H experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC for purity determination based on melting point depression.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.[11]

  • Sample Pans: Aluminum pans.

Experimental Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.[11]

Data Analysis: The purity is calculated by the instrument software using the Van't Hoff equation, which relates the melting temperature depression to the mole fraction of impurities. The analysis is typically performed on the leading edge of the melting endotherm.

Visualizations

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing cluster_result Final Report Sample This compound Sample Dissolution Dissolution/Weighing Sample->Dissolution HPLC HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR DSC DSC Dissolution->DSC Chromatogram Chromatogram Analysis HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectral Interpretation GCMS->Spectrum qNMR->Spectrum Thermal Thermal Curve Analysis DSC->Thermal Purity Purity Value (%) Chromatogram->Purity Impurity Impurity Profile Chromatogram->Impurity Spectrum->Purity Spectrum->Impurity Thermal->Purity Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Thermal Methods center Purity Analysis of This compound HPLC HPLC (Relative Purity) center->HPLC Non-volatile Impurities GCMS GC-MS (Volatile Impurities) center->GCMS Volatile Impurities qNMR qNMR (Absolute Purity) center->qNMR Absolute Quantification DSC DSC (Crystalline Purity) center->DSC Thermal Purity

References

A Guide to Inter-laboratory Comparison of 4,8-Dinitroquinoline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4,8-Dinitroquinoline. While no specific public data from such a study on this particular compound is currently available, this document outlines the essential principles, protocols, and data analysis techniques based on established international standards for proficiency testing.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests, are crucial for evaluating the performance of different laboratories in conducting specific analyses.[1][2] They provide a means to assess the accuracy and comparability of results across various institutions, which is vital in research, drug development, and quality control.[1][2] The international standard ISO/IEC 17043 provides general requirements for proficiency testing schemes, ensuring that they are conducted competently and impartially.[3][4][5][6][7]

Participation in such studies allows laboratories to:

  • Demonstrate their technical competence.[2][8]

  • Identify potential issues with their analytical methods or equipment.

  • Ensure the reliability and comparability of their data with other institutions.[2]

Data Presentation: A Framework for Comparison

Quantitative data from an inter-laboratory comparison should be summarized in a clear and structured manner to facilitate easy comparison of performance. Below are examples of tables that would be used to present the results of a hypothetical ILC for this compound.

Table 1: Reported Concentrations of this compound in a Standard Sample

Participating LaboratoryReported Concentration (µg/mL)Measurement Uncertainty (µg/mL)Number of Replicates
Laboratory A24.8± 1.23
Laboratory B25.5± 1.53
Laboratory C23.9± 1.13
Laboratory D26.1± 1.83
Laboratory E25.1± 1.33
............

Table 2: Performance Statistics for Participating Laboratories

Statistical measures are essential for an objective assessment of laboratory performance.[9] The Z-score is a common metric used to compare a laboratory's result to the consensus value from all participants.[10]

Participating LaboratoryAssigned Value (Consensus Mean) (µg/mL)Standard Deviation for Proficiency AssessmentReported Value (µg/mL)Z-Score*Performance Assessment
Laboratory A25.10.824.8-0.375Satisfactory
Laboratory B25.10.825.50.500Satisfactory
Laboratory C25.10.823.9-1.500Satisfactory
Laboratory D25.10.826.11.250Satisfactory
Laboratory E25.10.825.10.000Satisfactory
..................

*Z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to the success of an inter-laboratory comparison. All participating laboratories must adhere to the same methodology to ensure that the observed variability is due to laboratory performance and not differences in procedure. The following is a proposed protocol for the analysis of this compound, based on common high-performance liquid chromatography (HPLC) methods for related nitroaromatic compounds.

Objective: To determine the concentration of this compound in a provided sample solution using a standardized HPLC-UV method.

Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in acetonitrile.

    • From the stock solution, prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • The provided unknown sample should be brought to room temperature.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: To be determined by acquiring a UV spectrum of the this compound standard (a wavelength around 254 nm is a common starting point for nitroaromatic compounds).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared unknown sample in triplicate.

    • Record the peak area of this compound for all injections.

  • Data Analysis and Reporting:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its average peak area from the calibration curve.

    • Calculate the mean concentration and the standard deviation from the triplicate injections.

    • Report the final concentration and the measurement uncertainty.

Visualizations

Diagram 1: Workflow of an Inter-laboratory Comparison Study

G cluster_0 Planning and Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Coordinator Establishes Protocol Coordinator Establishes Protocol Preparation of Homogeneous Samples Preparation of Homogeneous Samples Coordinator Establishes Protocol->Preparation of Homogeneous Samples Distribution to Participants Distribution to Participants Preparation of Homogeneous Samples->Distribution to Participants Laboratories Perform Analysis Laboratories Perform Analysis Distribution to Participants->Laboratories Perform Analysis Data Submission to Coordinator Data Submission to Coordinator Laboratories Perform Analysis->Data Submission to Coordinator Statistical Analysis of Data Statistical Analysis of Data Data Submission to Coordinator->Statistical Analysis of Data Performance Assessment (e.g., Z-scores) Performance Assessment (e.g., Z-scores) Statistical Analysis of Data->Performance Assessment (e.g., Z-scores) Issuance of Final Report Issuance of Final Report Performance Assessment (e.g., Z-scores)->Issuance of Final Report G MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantitation MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range

References

Efficacy of Nitroquinoline Compounds in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 8-Hydroxy-5-nitroquinoline (Nitroxoline) with Doxorubicin and Cisplatin for Researchers, Scientists, and Drug Development Professionals.

Initial searches for the anticancer efficacy of "4,8-Dinitroquinoline" did not yield specific findings on a compound with this designation. However, the broader class of nitroquinolines encompasses compounds with significant activity in cancer research. Notably, 8-hydroxy-5-nitroquinoline, also known as Nitroxoline, has emerged as a promising anticancer agent. This guide provides a comparative analysis of Nitroxoline's efficacy against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin, supported by experimental data.

Mechanisms of Action

A fundamental aspect of evaluating an anticancer agent is understanding its mechanism of action at the molecular level. Nitroxoline, Doxorubicin, and Cisplatin exhibit distinct pathways to induce cancer cell death.

Nitroxoline: This compound has a multifaceted mechanism of action. It is known to inhibit the activity of methionine aminopeptidase-2 (MetAP2), an enzyme crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[1] Additionally, Nitroxoline induces apoptosis (programmed cell death) in cancer cells.[2] Studies have shown that it can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][4] Nitroxoline has also been found to inhibit cathepsin B, an enzyme involved in tumor invasion and migration.[2][5]

Doxorubicin: A widely used anthracycline antibiotic, Doxorubicin's primary mechanism involves its intercalation into DNA, which disrupts DNA replication and transcription.[6][7][8][9] It also inhibits the enzyme topoisomerase II, which is essential for relaxing DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA strand breaks.[6][8] Furthermore, Doxorubicin can generate reactive oxygen species (ROS), which cause damage to cellular components, including DNA and cell membranes, contributing to its cytotoxic effects.[7]

Cisplatin: This platinum-based drug exerts its anticancer effect primarily by forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts.[10] These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and repair mechanisms.[10][11] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[10][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathways influenced by each compound.

Nitroxoline_Pathway Nitroxoline Signaling Pathway Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits AMPK AMPK Nitroxoline->AMPK activates Cathepsin_B Cathepsin B Nitroxoline->Cathepsin_B inhibits Apoptosis Apoptosis Nitroxoline->Apoptosis induces Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes mTOR mTOR Signaling AMPK->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Invasion_Migration Invasion & Migration Cathepsin_B->Invasion_Migration promotes

Caption: Simplified signaling pathway of Nitroxoline's anticancer activity.

Doxorubicin_Pathway Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS_Generation ROS Generation Doxorubicin->ROS_Generation Replication_Transcription Replication & Transcription DNA_Intercalation->Replication_Transcription disrupts DNA_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Breaks causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Key mechanisms of Doxorubicin-induced cell death.

Cisplatin_Pathway Cisplatin Mechanism of Action Cisplatin Cisplatin DNA_Binding Binds to DNA (purine bases) Cisplatin->DNA_Binding DNA_Adducts Forms DNA Adducts (Intra/Inter-strand cross-links) DNA_Binding->DNA_Adducts DNA_Distortion DNA Structure Distortion DNA_Adducts->DNA_Distortion Replication_Repair Inhibition of DNA Replication & Repair DNA_Distortion->Replication_Repair Cell_Cycle_Arrest Cell Cycle Arrest Replication_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cisplatin's mechanism leading to apoptosis via DNA damage.

Quantitative Data Presentation: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Nitroxoline, Doxorubicin, and Cisplatin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[13][14]

Cell LineCancer TypeNitroxoline IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
T24 Bladder Cancer7.85 (48h)[15]0.71 (24h)[15]16.27 (24h)[15]
T24/DOX (Doxorubicin Resistant) Bladder Cancer10.69 (48h)[15]10.93 (24h)[15]-
T24/CIS (Cisplatin Resistant) Bladder Cancer11.20 (48h)[15]-58.04 (24h)[15]
PC-3 Prostate Cancer~5.5 (72h)[16]--
DU-145 Prostate Cancer~6.0 (72h)[16]--
LNCaP Prostate Cancer~7.0 (72h)[16]--
Raji B-cell Lymphoma0.438 (72h)[17]--
HL-60 Promyelocytic Leukemia~1.0 (72h)--
A2780 Ovarian Cancer~2.0 (72h)--
Panc-1 Pancreatic Cancer~3.0 (72h)--
MCF-7 Breast Cancer-2.50 (24h)[18], 0.4 (72h)[19]~8.0 (48h)[20]
A549 Lung Cancer-0.086 (24h), 0.017 (48h)[21]16.48 (24h)[22]
HeLa Cervical Cancer-2.92 (24h)[18]~20.0 (48h)[20]

Note: Incubation times are provided where available, as they significantly impact IC50 values.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[23][24]

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Drug Treatment cluster_assay Day 3-5: Assay and Reading Harvest_Cells 1. Harvest and count cells Seed_Plate 2. Seed cells in a 96-well plate at a predetermined density Harvest_Cells->Seed_Plate Incubate_Overnight 3. Incubate overnight (37°C, 5% CO2) Seed_Plate->Incubate_Overnight Prepare_Dilutions 4. Prepare serial dilutions of the test compound Add_Drug 5. Add drug dilutions to the wells Prepare_Dilutions->Add_Drug Incubate_Treatment 6. Incubate for a specified period (e.g., 24, 48, 72 hours) Add_Drug->Incubate_Treatment Add_MTT 7. Add MTT solution to each well Incubate_MTT 8. Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize 9. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance 10. Measure absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: A generalized workflow for determining drug cytotoxicity using the MTT assay.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at an optimal density, which should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment. The outer wells are often filled with sterile phosphate-buffered saline (PBS) to minimize evaporation. Plates are then incubated overnight.[25]

  • Drug Preparation and Treatment: The test compound (e.g., Nitroxoline) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium. The medium from the seeded cells is removed, and the various drug concentrations are added. A control group receives the medium with the highest concentration of the vehicle (DMSO) used. The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).[25][26]

  • MTT Addition and Incubation: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[25][26]

  • Formazan Solubilization and Absorbance Reading: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[26]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the in vivo efficacy of anticancer drugs.[27][28]

Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint Prepare_Cells 1. Prepare a suspension of human cancer cells Implant_Cells 2. Subcutaneously implant cells into immunodeficient mice Prepare_Cells->Implant_Cells Monitor_Growth 3. Monitor mice for tumor formation and growth Implant_Cells->Monitor_Growth Randomize_Mice 4. Randomize mice into treatment groups once tumors reach a specific size Administer_Drug 5. Administer the test compound (e.g., Nitroxoline) and vehicle control Randomize_Mice->Administer_Drug Measure_Tumors 6. Regularly measure tumor volume and body weight Administer_Drug->Measure_Tumors Euthanize 7. Euthanize mice at the end of the study or when tumors reach a predetermined size Excise_Tumors 8. Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Tissues 9. Perform histological and molecular analysis of tumors Excise_Tumors->Analyze_Tissues

Caption: General workflow for an in vivo anticancer drug efficacy study using a xenograft model.

  • Animal Model and Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells. A specific number of cultured human cancer cells are suspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation, and are injected subcutaneously into the flank of each mouse.[29]

  • Tumor Growth and Group Randomization: The mice are monitored regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length × Width²) / 2. Once the tumors reach a predetermined size (e.g., 50-150 mm³), the animals are randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.[29]

  • Drug Administration and Monitoring: The investigational drug (e.g., Nitroxoline) is administered to the mice according to a specific schedule and route (e.g., oral gavage, intraperitoneal injection). Throughout the treatment period, tumor size and the body weight of the mice are measured regularly (e.g., twice a week) to assess both the efficacy of the drug and its potential toxicity.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. At the endpoint, the mice are euthanized, and the tumors are excised, weighed, and often processed for further analyses, such as histology to observe tissue morphology and molecular assays to investigate the drug's effect on specific biomarkers.[30] The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

References

Unraveling the Anticancer Potential of 4,8-Dinitroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,8-dinitroquinoline derivatives, offering insights into their potential as anticancer agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of nitro groups, particularly at the 4 and 8 positions, has been explored as a strategy to enhance the cytotoxic potential of these compounds against cancer cells. This guide delves into the available research to elucidate the structural features that govern the anticancer activity of this compound derivatives.

Comparative Cytotoxicity of Nitroquinoline Derivatives

While comprehensive SAR studies specifically focused on a wide range of this compound derivatives are limited in the public domain, preliminary findings from related nitro-substituted quinolines offer valuable insights. The data presented below, collated from various studies, highlights the cytotoxic effects of different nitroquinoline analogs against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone derivative (Structure not fully specified in snippet)HeLa18.8(Not specified)
2-Styryl-8-nitroquinoline derivative 1 (Structure not fully specified in snippet)HeLa2.897(Not specified)
2-Styryl-8-nitroquinoline derivative 2 (Structure not fully specified in snippet)HeLa10.37(Not specified)
3-Nitroquinoline derivative (unspecified) (Structure not fully specified in snippet)EGFR-overexpressing cell linesMicromolar to nanomolar range(Not specified)
Quinoline-based dihydrazone derivative 1 (Structure not fully specified in snippet)Various7.01(Not specified)
Quinoline-based dihydrazone derivative 2 (Structure not fully specified in snippet)Various34.32(Not specified)

Note: The specific structures for the compounds listed above were not fully detailed in the initial search results. This table serves as a preliminary comparison based on the available cytotoxicity data for different classes of nitroquinoline derivatives.

Key Structure-Activity Relationship Insights

Based on the limited available data for dinitroquinolines and related nitro-substituted analogs, the following preliminary SAR observations can be made:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinoline ring appears to significantly influence cytotoxicity. For instance, the introduction of a styryl group has been shown to yield potent anticancer activity.

  • Modifications at Position 3: The presence of an acylhydrazone moiety at the 3-position of a 4-chloro-8-nitroquinoline scaffold has demonstrated cytotoxic effects.

  • General Observations for Quinolines: For the broader class of quinoline derivatives, anticancer activity is often associated with their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and protein kinases, or induce apoptosis through various signaling pathways.

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • After the treatment period, add 20 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for this compound derivatives are not yet fully elucidated, related nitroquinoline compounds have been shown to exert their anticancer effects through various pathways. One such pathway involves the inhibition of the Forkhead box M1 (FoxM1) signaling network, a key regulator of cell proliferation and tumorigenesis.

FoxM1_Signaling_Pathway Dinitroquinoline This compound Derivatives FoxM1 FoxM1 Dinitroquinoline->FoxM1 Inhibition Proliferation Cell Proliferation FoxM1->Proliferation Apoptosis Apoptosis FoxM1->Apoptosis Inhibition CellCycle Cell Cycle Progression FoxM1->CellCycle Angiogenesis Angiogenesis FoxM1->Angiogenesis Metastasis Metastasis FoxM1->Metastasis

Caption: Inhibition of the FoxM1 signaling pathway by this compound derivatives.

The workflow for the discovery and initial evaluation of novel anticancer compounds typically follows a structured process, from synthesis to in vitro testing.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification StockSolution Stock Solution Preparation Purification->StockSolution CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) StockSolution->CytotoxicityAssay CellCulture Cancer Cell Line Culture CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.

Comparative Toxicity of Nitroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct comparative toxicity studies on dinitroquinoline isomers exists within publicly accessible scientific literature. To provide a relevant toxicological overview, this guide presents a comparative analysis of several mono-nitroquinoline derivatives for which experimental data are available. The information herein is intended for researchers, scientists, and drug development professionals to highlight the toxicological profiles of these compounds and underscore the need for further research into dinitroquinoline isomers.

This guide summarizes the available quantitative and qualitative toxicity data for 5-nitroquinoline, 6-nitroquinoline, 8-hydroxy-5-nitroquinoline (Nitroxoline), and the extensively studied carcinogen 4-nitroquinoline-1-oxide (4NQO). By examining these related compounds, we can infer potential toxicological properties and understand the mechanisms that may be relevant to dinitroquinolines.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for selected nitroquinoline derivatives. It is important to note that the route of administration and the animal model can significantly influence the LD50 values.

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50Reference(s)
8-Hydroxy-5-nitroquinoline (Nitroxoline)4008-48-4RatOral510 mg/kg[1][2]
MouseOral104 mg/kg[2]
4-Nitroquinoline-1-oxide (4NQO)56-57-5RatSubcutaneous12.6 mg/kg[3]
5-Nitroquinoline607-34-1--No data available[4][5][6][7][8]
6-Nitroquinoline613-50-3--No data available[9]

Qualitative Toxicity Overview

CompoundGHS Hazard ClassificationsCarcinogenicityOther Notable Toxicological EndpointsReference(s)
5-NitroquinolineHarmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Suspected of causing cancerSuspected of causing cancer (Carc. 2)-[4][5]
6-NitroquinolineHarmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Suspected of causing cancerSuspected of causing cancer (Carc. 2)May cause irritation[9]
8-Hydroxy-5-nitroquinoline (Nitroxoline)-Not listed by ACGIH, IARC, NTP, or CA Prop 65Potent in vitro activity against T. cruzi[2][10]
4-Nitroquinoline-1-oxide (4NQO)-Probable, possible or confirmed human carcinogen by IARCPotent inducer of chromosome aberrations and sister chromatid exchanges; causes oxidative DNA damage[3][11][12]

Experimental Protocols

Detailed experimental methodologies for the cited toxicity data are crucial for the interpretation and replication of findings.

Acute Oral Toxicity Study of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

While the specific studies providing the LD50 values for Nitroxoline are not detailed in the search results, a general protocol for determining oral LD50 in rodents, based on OECD Guideline 423, is as follows:

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) or mice of a single sex are used. For an initial test, females are often preferred as they are generally slightly more sensitive.

  • Housing and Acclimation: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated to the laboratory conditions for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage. A single dose is given to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The LD50 is determined based on the number of animal deaths within the observation period. The test is designed to classify the substance into a toxicity category rather than providing a precise LD50 value.

Subcutaneous Acute Toxicity of 4-Nitroquinoline-1-oxide (4NQO)

The safety data sheet for 4NQO provides an LD50 value from a study in rats via subcutaneous injection. A generalized protocol would involve:

  • Test Animals: Young adult rats of a specific strain are used.

  • Dose Preparation: The compound is dissolved or suspended in a suitable vehicle.

  • Administration: A single dose is injected subcutaneously. Multiple dose groups with a range of concentrations are typically used.

  • Observation: Animals are monitored for signs of toxicity and mortality over a defined period, usually 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study to observe any pathological changes.

Visualizing a Key Toxicity Pathway: Genotoxicity of 4-Nitroquinoline-1-oxide

The genotoxicity of 4-nitroquinoline-1-oxide is a well-characterized mechanism that serves as a relevant example for understanding the potential toxicity of other nitroaromatic compounds. The following diagram, generated using the DOT language, illustrates the metabolic activation of 4NQO and its subsequent interaction with DNA, leading to genotoxic effects.

G cluster_0 Cellular Environment 4NQO 4-Nitroquinoline-1-oxide (4NQO) 4HAQO 4-Hydroxyaminoquinoline-1-oxide (4HAQO) (Proximate Carcinogen) 4NQO->4HAQO Enzymatic Reduction Selyl-4HAQO Selyl-4HAQO (Electrophilic Reactant) 4HAQO->Selyl-4HAQO Metabolic Activation Oxidative_Stress Reactive Oxygen Species (ROS) (Oxidative Stress) 4HAQO->Oxidative_Stress Redox Cycling DNA_Adducts DNA Adducts Selyl-4HAQO->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG) Oxidative_Stress->DNA_Damage DNA_Damage->Genotoxicity

References

Reproducibility in Focus: A Comparative Guide to 4,8-Dinitroquinoline and its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4,8-Dinitroquinoline and its alternatives, focusing on the data and methodologies essential for consistent and reliable outcomes. We delve into the synthesis, biological activity, and analytical characterization of these compounds, offering a framework for informed selection and experimental design.

Executive Summary

This compound is a nitroaromatic compound with potential applications in biological research, although comprehensive data on its activity and the reproducibility of its experimental use are not as widely available as for some of its structural analogs. This guide compares this compound with two better-characterized alternatives: Nitroxoline (8-hydroxy-5-nitroquinoline) and 4-Nitroquinoline 1-oxide (4NQO). The comparison highlights differences in their synthesis, reported biological activities—particularly their anticancer and antiparasitic effects—and the analytical methods used for their characterization, which are crucial for ensuring experimental reproducibility. While all three compounds are capable of inducing oxidative stress, their specific mechanisms and potencies vary, underscoring the importance of selecting the appropriate molecule for a given research question.

Data Presentation: Comparative Analysis of Nitroquinolines

The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for comparison of their biological activities and the analytical parameters used to ensure their identity and purity.

Table 1: Comparison of Biological Activity

CompoundTarget/ActivityCell Line/OrganismIC50/EC50Reference
This compound Data not readily available---
Nitroxoline Anticancer (Cytotoxicity)Raji (lymphoma), Hela (cervical), PC-3 (prostate)5-10 fold lower than Clioquinol[1][2][3]
Antiparasitic (Antitrypanosomal)Trypanosoma cruzi (epimastigote)3.00 ± 0.44 µM[4][5]
Antiparasitic (Antitrypanosomal)Trypanosoma cruzi (amastigote)1.24 ± 0.23 µM[4][5]
4-Nitroquinoline 1-oxide (4NQO) Genotoxicity (Micronucleus Induction)L5178Y (mouse lymphoma)Significant increases at >0.01 µg/mL[6]
CytotoxicityHuman lymphoblastoid cells (MCL-5, AHH-1, TK6)Little to no significant effect up to 55±5% toxicity[6]

Table 2: Analytical Methods for Compound Characterization

CompoundAnalytical MethodKey Parameters/ResultsReference
This compound Mass Spectrometry (GC-MS)m/z peaks at 174, 128, 116, 106[7][8]
13C NMR-[9]
1H NMR-[10]
Nitroxoline HPLC-PDALinear range: 0.02 to 0.5 mg/L; LOD: 0.09–1.32 mg/L; LOQ: 0.31–4.42 mg/L[11][12]
4-Nitroquinoline 1-oxide (4NQO) HPLCSeparation of 4NQO and its metabolites (4HAQO, 4AQO)[13]
Mass Spectrometry (GC-MS)Used to identify metabolites[14]

Experimental Protocols

Reproducibility is critically dependent on detailed and consistent experimental protocols. Below are methodologies for key experiments cited in this guide.

Synthesis of Nitroquinolines

General Nitration Procedure (for dinitro-derivatives): A common method for the synthesis of dinitroquinolines involves the nitration of a quinoline precursor. For example, the nitration of 8-hydroxyquinoline can yield 5,7-dinitro-8-hydroxyquinoline.

  • Reactants: 8-hydroxyquinoline, nitric acid (0-5%).[15]

  • Procedure: The 8-hydroxyquinoline is refluxed with dilute nitric acid.[15]

  • Purification: The resulting dinitro compound precipitates upon cooling and can be further purified by crystallization.[15]

Skraup Synthesis (a general method for quinoline synthesis): This method can be adapted to produce various quinoline derivatives.

  • Reactants: Aniline (or a derivative), glycerol, an oxidizing agent (e.g., nitrobenzene), and sulfuric acid.

  • Procedure: The reactants are heated together. The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline ring.

Biological Assays

Cytotoxicity Assay (Sulforhodamine B Assay): This assay is used to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., HCT116, MCF7) in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 4NQO) for a specified period.

  • Fixation: Fix the cells with trichloroacetic acid.

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.[16]

Antiparasitic Activity Assay (against Trypanosoma cruzi): This protocol is used to assess the efficacy of compounds against the causative agent of Chagas disease.

  • Parasite Culture: Culture epimastigotes or amastigotes of T. cruzi in appropriate media.

  • Treatment: Incubate the parasites with different concentrations of the test compound (e.g., Nitroxoline) for a set duration (e.g., 24 hours).

  • Viability Assessment: Determine parasite viability using methods such as resazurin reduction assays or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.[4][5]

Reactive Oxygen Species (ROS) Accumulation Assay: This assay measures the generation of ROS within cells upon treatment with a compound.

  • Cell Culture and Treatment: Treat cultured cells with the test compound.

  • Staining: Incubate the cells with a fluorescent ROS indicator dye (e.g., CellROX® Deep Red Reagent).

  • Imaging: Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an accumulation of ROS.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification: HPLC is a robust method for separating, identifying, and quantifying components in a mixture.

  • Sample Preparation: Dissolve the compound in a suitable solvent and prepare a series of dilutions for a calibration curve.

  • Chromatographic Conditions: Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of the compound of interest.

  • Detection: Use a detector, such as a photodiode array (PDA) detector, to monitor the eluent at a specific wavelength.

  • Quantification: Determine the concentration of the compound in a sample by comparing its peak area to the calibration curve.[11][12]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay A Plate cells in 96-well plate B Allow cells to attach overnight A->B C Add various concentrations of test compound B->C D Incubate for a specified period C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining compound cytotoxicity using the Sulforhodamine B (SRB) assay.

signaling_pathway_ros Compound Nitroquinoline Compound (e.g., 4NQO, Nitroxoline) Cell Target Cell Compound->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (e.g., 8-OHdG) OxidativeStress->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for nitroquinoline-induced cell death via oxidative stress.

References

Safety Operating Guide

Proper Disposal of 4,8-Dinitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,8-Dinitroquinoline, a potentially hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information, step-by-step disposal procedures, and clear visual aids to facilitate the safe handling and disposal of this compound. Adherence to these guidelines will help mitigate risks and promote a culture of safety within your organization.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on information for similar nitroaromatic compounds, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Chemical-resistant gloves.

  • A lab coat or other protective clothing to prevent skin exposure.

  • In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Hazardous Properties and Incompatibilities

Understanding the hazardous properties and chemical incompatibilities of this compound is fundamental to its safe management. The following table summarizes key data extrapolated from safety data sheets of analogous nitro compounds.

PropertyInformation
Appearance Assumed to be a solid, based on related compounds.
Hazard Classification While specific data is unavailable for this compound, related nitroquinolines are classified as harmful if swallowed and may cause skin and eye irritation. Some are also suspected of causing cancer.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases. Mixing with incompatible materials can lead to hazardous reactions, including heat generation, fire, or the release of toxic gases.
Hazardous Decomposition Products Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash. The following is a general protocol for its proper disposal:

1. Waste Identification and Segregation:

  • Identify the waste as "Hazardous Waste."
  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials.

2. Containerization:

  • Use a dedicated, compatible, and properly sealed hazardous waste container. The original container may be used if it is in good condition.
  • Ensure the container is not leaking and is clean on the outside.
  • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the approximate quantity or concentration of the waste.
  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.
  • Ensure secondary containment for liquid waste to prevent spills.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Dispose of the contents and the container through an approved waste disposal plant.

Disposal of Empty Containers:

  • Thoroughly empty the container of any residual this compound.

  • The first rinse of the container must be collected and disposed of as hazardous waste.

  • After thorough rinsing and air-drying, obliterate or deface the label before disposing of the container as non-hazardous waste, or as instructed by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A Generate this compound Waste B Identify as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Select Appropriate Waste Container C->D E Label Container Correctly (Name, 'Hazardous Waste', Date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company F->G SAA Full or Collection Scheduled H Schedule Waste Pickup G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal via Approved Method (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This guide provides general recommendations based on available safety data for similar compounds and standard hazardous waste management practices. Specific disposal requirements may vary depending on institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal professional for guidance specific to your situation.

Essential Safety and Logistical Guidance for Handling 4,8-Dinitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 4,8-Dinitroquinoline, a stringent approach to personal protection is crucial to minimize exposure. The following personal protective equipment (PPE) is recommended, based on the hazardous nature of similar nitro- and quinoline-containing compounds.

Engineering Controls:

  • Work in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) and replace them immediately if contaminated.[4] Always wash hands thoroughly after removing gloves.[4]

    • Protective Clothing: A lab coat, overalls, or a chemical-resistant apron should be worn.[4] For larger quantities or in case of a spill, a disposable chemical-resistant coverall is recommended.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2]

Summary of Potential Hazards (Based on Related Compounds)

The following table summarizes the potential hazards associated with compounds structurally similar to this compound. This information should be used to inform a conservative risk assessment.

Hazard CategoryPotential Risks and Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Avoid all personal contact, including inhalation.[4]
Skin Irritation Causes skin irritation.[6][8] If skin contact occurs, flush with plenty of water.[4]
Eye Irritation Causes serious eye irritation.[6][8] If in eyes, rinse cautiously with water for several minutes.[8]
Carcinogenicity May cause cancer.[9] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9]
Flammability Combustible solid.[4] Avoid generating dust clouds which may form an explosive mixture with air.[4] Keep away from heat and sources of ignition.[1]
Incompatibilities Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Procedural Guidance for Handling and Disposal

A systematic approach is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood, eyewash station, and safety shower are operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust generation. Use spark-proof tools.[10]

  • Container Management: Keep the container tightly closed when not in use.[3] Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[8]

Spill Response:

  • Minor Spills: For small spills, remove all ignition sources.[4] Use dry clean-up procedures to avoid generating dust.[4] Sweep up the material and place it into a suitable, labeled container for disposal.[3][4]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[4]

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Place waste material in a suitable, labeled, and closed container.[10]

  • Contaminated PPE should also be disposed of as hazardous waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Risk Assessment Risk Assessment Assemble PPE Assemble PPE Verify Engineering Controls Verify Engineering Controls Weighing and Transfer Weighing and Transfer Verify Engineering Controls->Weighing and Transfer Proceed Experimental Use Experimental Use Temporary Storage Temporary Storage Spill Event Spill Event Experimental Use->Spill Event If Spill Occurs Decontamination Decontamination Temporary Storage->Decontamination End of Experiment Waste Segregation Waste Segregation Waste Disposal Waste Disposal Spill Cleanup Spill Cleanup Spill Event->Spill Cleanup Initiate Spill Cleanup->Waste Segregation

Caption: Workflow for Safe Handling of Hazardous Solids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.